Ruboxistaurin HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQIEYDJYFVLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ameliorating Diabetes-Induced Retinal Hemodynamic Abnormalities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core signaling pathways implicated in diabetes-induced retinal hemodynamic abnormalities and explores the therapeutic potential of targeting these pathways. The content is structured to offer a comprehensive resource for researchers and professionals involved in the development of novel treatments for diabetic retinopathy.
Introduction: The Challenge of Diabetic Retinopathy
Diabetic retinopathy is a leading cause of vision loss globally, characterized by progressive damage to the blood vessels of the retina.[1] One of the earliest and most critical manifestations of this condition is the alteration of retinal hemodynamics, including reduced blood flow and increased vascular permeability.[2][3] These changes create a hypoxic and inflammatory environment within the retina, driving the progression of the disease towards more severe, vision-threatening stages such as macular edema and proliferative retinopathy.[1] Understanding and targeting the molecular mechanisms that underpin these hemodynamic abnormalities is paramount for the development of effective therapeutic interventions.
This guide will delve into three key signaling pathways that are central to the regulation of retinal blood flow and have been identified as major contributors to the pathology of diabetic retinopathy:
-
The Renin-Angiotensin System (RAS): A hormonal cascade that plays a crucial role in blood pressure regulation and fluid balance.[4]
-
The Endothelin (ET) System: A family of potent vasoconstrictive peptides.
-
The Vascular Endothelial Growth Factor (VEGF) Pathway: A key signaling protein that promotes angiogenesis and vascular permeability.
By examining the role of each of these pathways in the diabetic retina and exploring the effects of their modulation through therapeutic agents, this guide aims to provide a solid foundation for ongoing research and drug development efforts in this critical area.
Therapeutic Strategies and Quantitative Data
This section summarizes the quantitative effects of various therapeutic agents on retinal hemodynamics in preclinical models of diabetic retinopathy. The data is presented in structured tables to facilitate comparison across different treatment modalities.
Targeting the Renin-Angiotensin System (RAS)
The RAS, particularly the upregulation of Angiotensin II (Ang II), is a key contributor to the hemodynamic dysregulation seen in diabetic retinopathy. Ang II, through its action on the AT1 receptor, induces vasoconstriction, inflammation, and oxidative stress in the retinal vasculature.
Table 1: Effects of RAS Inhibitors on Retinal Hemodynamics in Diabetic Rodent Models
| Therapeutic Agent | Animal Model | Duration of Diabetes | Key Hemodynamic Parameter | Quantitative Change | Reference |
| Candesartan (AT1 Receptor Blocker) | Streptozotocin (STZ)-induced diabetic rats | 8 weeks | Retinal Blood Flow | Normalized a 33% decrease observed in diabetic rats. | |
| Captopril (ACE Inhibitor) | STZ-induced diabetic rats | 2 weeks | Retinal Mean Circulation Time | Prevented the prolongation observed in diabetic rats. | |
| Captopril (ACE Inhibitor) | STZ-induced diabetic rats | 2 weeks | Retinal Blood Flow | Prevented the decrease observed in diabetic rats. | |
| Perindopril (ACE Inhibitor) | STZ-induced diabetic rats | 24 weeks | Retinal Vascular Permeability | Reduced the 2-fold increase in permeability seen in diabetic rats. |
Targeting the Endothelin (ET) System
Endothelin-1 (ET-1) is a potent vasoconstrictor that is upregulated in the diabetic retina and contributes to the reduction in retinal blood flow. Targeting the ET-1 pathway, primarily through endothelin receptor antagonists, has shown promise in ameliorating these hemodynamic abnormalities.
Table 2: Effects of Endothelin Receptor Antagonists on Retinal Hemodynamics in Diabetic Rodent Models
| Therapeutic Agent | Animal Model | Duration of Diabetes | Key Hemodynamic Parameter | Quantitative Change | Reference |
| Atrasentan (ET-A Receptor Antagonist) | STZ-induced diabetic mice | 4 weeks | Total Retinal Blood Flow | Attenuated the decrease from 317±14 nl/s (control) to 195±13 nl/s (diabetic) to 235±9 nl/s. | |
| Atrasentan (ET-A Receptor Antagonist) | STZ-induced diabetic mice | 4 weeks | Arteriolar RBC Velocity | Significantly attenuated the decrease from 21.0±1.3 mm/s (control) to 14.2±0.6 mm/s (diabetic) to 18.1±0.6 mm/s. | |
| BQ-123 (ET-A Receptor Antagonist) | STZ-induced diabetic rats | Not specified | Retinal Blood Flow | Increased retinal blood flow in a dose-dependent manner. | |
| Phosphoramidon (Endothelin Converting Enzyme Inhibitor) | STZ-induced diabetic rats | Not specified | Retinal Blood Flow | Normalized retinal blood flow. |
Targeting the Vascular Endothelial Growth Factor (VEGF) Pathway
VEGF is a critical mediator of angiogenesis and vascular permeability and its upregulation is a hallmark of proliferative diabetic retinopathy. Anti-VEGF therapies are a cornerstone of clinical management for diabetic macular edema and proliferative diabetic retinopathy.
Table 3: Effects of VEGF Inhibitors on Retinal Hemodynamics and Related Pathologies
| Therapeutic Agent | Clinical/Preclinical Model | Key Outcome | Quantitative Change | Reference |
| Ranibizumab | Patients with Proliferative Diabetic Retinopathy (PDR) | Improvement in Diabetic Retinopathy Severity Score (≥3 steps) | 37.7% of patients at one year. | |
| Aflibercept | Patients with PDR | Improvement in Diabetic Retinopathy Severity Score (≥2 steps) | 67% (quarterly injections) and 74% (monthly injections) of patients. | |
| Bevacizumab | Patients with Diabetic Macular Edema | Improvement in Diabetic Retinopathy Severity Score | 22.1% of patients at one year. | |
| Ranibizumab | Patients with PDR | Progression to PDR | Probability of progression reduced from 39% (sham) to 18.3% (0.3mg) and 17.1% (0.5mg). |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the induction of type 1 diabetes in rats using streptozotocin, a chemical that is toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Glucometer and test strips
-
Insulin (optional, for maintaining animal health)
Procedure:
-
Fast the rats overnight (12-16 hours) before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.
-
Administer the STZ solution via a single intraperitoneal injection.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Monitor the general health of the animals, including body weight and food/water intake. Administer low doses of long-acting insulin if necessary to prevent severe weight loss and mortality, while maintaining hyperglycemia.
-
The development of diabetic retinopathy features can be assessed at various time points, typically from 8 weeks to several months post-injection.
Intravitreal Injection in Rats
This protocol describes the procedure for delivering therapeutic agents directly into the vitreous humor of the rat eye.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride (0.5%)
-
30-gauge ½-inch needles
-
Hamilton syringe with a 33-gauge needle
-
Therapeutic agent in a sterile solution
-
Surgical microscope
-
Antibiotic ointment
Procedure:
-
Anesthetize the rat using an appropriate protocol.
-
Place the rat under a surgical microscope.
-
Apply a drop of topical anesthetic to the eye.
-
Using a 30-gauge needle, create a small puncture in the sclera approximately 1-2 mm posterior to the limbus in the superotemporal quadrant, avoiding the lens and major blood vessels.
-
Carefully insert the 33-gauge needle of the Hamilton syringe through the puncture site into the vitreous cavity, aiming towards the posterior pole.
-
Slowly inject the desired volume (typically 1-5 µL) of the therapeutic agent.
-
Hold the needle in place for 30-60 seconds to prevent reflux, then slowly withdraw it.
-
Apply antibiotic ointment to the eye to prevent infection.
-
Monitor the animal for any signs of complications, such as cataract formation or endophthalmitis.
Measurement of Retinal Hemodynamics using Video Fluorescein Angiography
This protocol details the use of video fluorescein angiography to quantitatively assess retinal blood flow in rats.
Materials:
-
Fundus camera adapted for rats
-
Digital video recording system
-
Sodium fluorescein (10%)
-
Catheterized jugular or tail vein
-
Image analysis software
Procedure:
-
Anesthetize the rat and dilate its pupils with a mydriatic agent (e.g., tropicamide).
-
Position the rat in front of the fundus camera and obtain a clear view of the retina.
-
Initiate video recording.
-
Inject a bolus of sodium fluorescein (e.g., 0.1 mL of 10% solution) via the catheterized vein.
-
Record the passage of the fluorescein dye through the retinal vasculature for at least 30-60 seconds.
-
Data Analysis:
-
Image Registration: Align the video frames to correct for eye movements.
-
Vessel Segmentation: Identify and trace the major retinal arteries and veins.
-
Dye Transit Time: Measure the time it takes for the fluorescein dye to travel from a major artery to the corresponding vein. This is often referred to as the mean circulation time (MCT).
-
Vessel Diameter: Measure the diameter of the retinal vessels from the angiographic images.
-
Blood Flow Calculation: Retinal blood flow can be calculated using the formula: Flow = (π * (Diameter/2)²) * Velocity, where velocity is inversely proportional to the transit time. More advanced analyses may involve indicator-dilution techniques.
-
Quantitative Real-Time PCR (qRT-PCR) for Preproendothelin-1 (ET-1) mRNA
This protocol outlines the steps for quantifying the expression of preproET-1 mRNA in rat retinal tissue.
Materials:
-
Rat retinal tissue
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for rat preproET-1 and a reference gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Extraction:
-
Dissect the retinas from enucleated rat eyes and immediately homogenize in RNA extraction reagent.
-
Follow the manufacturer's protocol for the RNA extraction kit to isolate total RNA.
-
Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for preproET-1 or the reference gene, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for both preproET-1 and the reference gene. Calculate the relative expression of preproET-1 using the ΔΔCt method.
-
Note: Primer sequences for rat preproET-1 should be designed using appropriate software and validated for specificity and efficiency.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF
This protocol describes the quantification of VEGF protein levels in rat retinal tissue using a commercially available ELISA kit.
Materials:
-
Rat retinal tissue
-
Lysis buffer
-
Commercial rat VEGF ELISA kit (containing a pre-coated plate, detection antibody, standards, and other necessary reagents)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Dissect the retinas and homogenize in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the retinal proteins.
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
ELISA:
-
Follow the manufacturer's protocol for the specific rat VEGF ELISA kit. This typically involves:
-
Adding standards and samples to the wells of the pre-coated microplate.
-
Incubating to allow VEGF to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of VEGF in the retinal samples by interpolating their absorbance values on the standard curve.
-
Normalize the VEGF concentration to the total protein concentration of the sample.
-
Signaling Pathways and Visualizations
This section provides diagrams of the key signaling pathways involved in diabetes-induced retinal hemodynamic abnormalities, created using the DOT language for Graphviz.
The Renin-Angiotensin System in Diabetic Retinopathy
Caption: The Renin-Angiotensin System (RAS) pathway in diabetic retinopathy.
The Endothelin System in Diabetic Retinopathy
Caption: The Endothelin (ET) system pathway in diabetic retinopathy.
The VEGF Pathway and its Interplay with RAS and ET Systems
Caption: Interplay of VEGF with RAS and ET systems in diabetic retinopathy.
Experimental Workflow for Evaluating Therapeutic Agents
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the central role of the Renin-Angiotensin System, the Endothelin system, and the VEGF pathway in the pathogenesis of diabetes-induced retinal hemodynamic abnormalities. Preclinical studies have demonstrated that targeting these pathways can effectively ameliorate the reduction in retinal blood flow and increased vascular permeability associated with diabetic retinopathy.
While significant progress has been made, several key areas warrant further investigation:
-
Comparative Efficacy: Head-to-head studies directly comparing the efficacy of ACE inhibitors, endothelin receptor antagonists, and VEGF inhibitors on retinal hemodynamics in standardized diabetic models are needed to determine the most potent therapeutic strategies.
-
Combination Therapies: Exploring the potential synergistic effects of combining agents that target different pathways could lead to more comprehensive and effective treatments.
-
Long-term Effects: The long-term consequences of modulating these pathways on retinal structure and function require further elucidation to ensure the safety and durability of these therapeutic approaches.
-
Translational Studies: Continued efforts to translate these promising preclinical findings into effective clinical therapies for patients with diabetic retinopathy are of utmost importance.
By addressing these future research directions, the scientific and clinical communities can continue to advance the development of novel and improved treatments to prevent vision loss from this debilitating disease.
References
- 1. RAAS in diabetic retinopathy: mechanisms and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candesartan Normalizes Changes in Retinal Blood Flow and p22phox in the Diabetic Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candesartan Normalizes Changes in Retinal Blood Flow and p22phox in the Diabetic Rat Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ruboxistaurin HCl: A Deep Dive into its Interaction with Vascular Endothelial Growth Factor (VEGF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ruboxistaurin HCl, a selective inhibitor of Protein Kinase C beta (PKCβ), and its intricate relationship with Vascular Endothelial Growth Factor (VEGF). Ruboxistaurin has been extensively studied for its therapeutic potential in diabetic microvascular complications, particularly diabetic retinopathy, where VEGF is a key pathological mediator. This document details the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: this compound and the VEGF Axis
Ruboxistaurin (RBX), a macrocyclic bisindolylmaleimide, is a potent and selective inhibitor of the β isoform of Protein Kinase C (PKCβI and PKCβII).[1] PKCβ is a critical component of intracellular signaling cascades that are activated by hyperglycemia and various growth factors, including Vascular Endothelial Growth Factor (VEGF).[2][3] VEGF is a pivotal angiogenic factor implicated in the pathogenesis of various diseases characterized by neovascularization and increased vascular permeability, such as diabetic retinopathy and cancer.[4]
The activation of PKCβ has been shown to mediate many of the downstream effects of VEGF, including increased vascular permeability, endothelial cell proliferation, and angiogenesis.[5] Furthermore, PKCβ activation can also influence the expression of VEGF itself, creating a potential feedback loop that exacerbates pathological conditions. Ruboxistaurin, by selectively targeting PKCβ, offers a therapeutic strategy to interrupt these detrimental processes.
Mechanism of Action: The Intersection of Ruboxistaurin and VEGF Signaling
The primary mechanism of action of Ruboxistaurin is the competitive inhibition of the ATP-binding site of PKCβ. This prevents the phosphorylation of downstream substrates, thereby modulating cellular responses. The interaction with the VEGF pathway is multifaceted:
-
Downstream of VEGF Receptor 2 (VEGFR2): VEGF exerts its effects by binding to its receptor, VEGFR2, on endothelial cells. This binding triggers a signaling cascade that involves the activation of PKCβ. By inhibiting PKCβ, Ruboxistaurin effectively blocks or attenuates the cellular responses induced by VEGF, such as increased vascular permeability and endothelial cell proliferation.
-
Regulation of VEGF Expression: Studies have suggested a molecular cascade where PKCβII activation, through the mRNA-stabilizing protein HuR, leads to an increase in VEGF protein levels and its subsequent release. By inhibiting PKCβ, Ruboxistaurin may therefore also downregulate the expression of VEGF, reducing the overall pro-angiogenic stimulus.
-
Inhibition of Downstream Effectors: Ruboxistaurin has been shown to inhibit the VEGF-induced phosphorylation of key downstream signaling molecules, including extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as protein kinase B). These kinases are crucial for endothelial cell proliferation, migration, and survival.
The following diagram illustrates the signaling pathway involving VEGF and the inhibitory action of Ruboxistaurin.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of Ruboxistaurin.
Table 1: Preclinical (In Vitro & In Vivo) Studies
| Parameter | Model System | Treatment | Key Findings | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Ruboxistaurin | Concentration-dependent inhibition of VEGF-induced proliferation. | |
| Endothelial Cell Migration | HUVECs | Ruboxistaurin | Concentration-dependent inhibition of VEGF-induced migration. | |
| ERK1/2 and Akt Phosphorylation | HUVECs | Ruboxistaurin | Inhibition of VEGF-induced phosphorylation of ERK1/2 and Akt. | |
| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) in mice | Ruboxistaurin (subcutaneous) | Significantly reduced pathological vascular changes. | |
| Glomerular VEGF mRNA | Diabetic (mRen-2)27 rats | Ruboxistaurin (10 mg/kg/day) | Attenuated the overexpression of VEGF mRNA. | |
| Glomerular Endothelial Cell Loss | Diabetic (mRen-2)27 rats | Ruboxistaurin (10 mg/kg/day) | Attenuated glomerular endothelial cell loss. |
Table 2: Clinical Studies in Diabetic Retinopathy
| Study / Parameter | Patient Population | Treatment | Key Findings | Reference |
| PKC-DRS | Moderately severe to very severe nonproliferative diabetic retinopathy (NPDR) | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo | 32 mg/day RBX significantly reduced the risk of moderate visual loss (MVL) (Hazard Ratio 0.37, P=0.012). | |
| PKC-DRS (DME Subgroup) | NPDR with definite diabetic macular edema (DME) at baseline | Ruboxistaurin (32 mg/day) vs. Placebo | Reduced the risk of sustained moderate visual loss (SMVL) from 25% in placebo to 10% in the RBX group (P=0.017). | |
| PKC-DRS2 | Moderately severe to very severe NPDR | Ruboxistaurin (32 mg/day) vs. Placebo | Reduced the occurrence of sustained moderate vision loss by 40%. | |
| Blood-Retinal Barrier Permeability | Patients with DME | Ruboxistaurin (4, 16, or 32 mg/day) vs. Placebo | In eyes with baseline permeability ≥5.8 nm/s, RBX was associated with a 30% reduction in leakage compared to placebo (P=0.032). | |
| Retinal Hemodynamics | Patients with diabetes | Ruboxistaurin (16 mg twice daily) | Ameliorated diabetes-induced retinal circulation time abnormalities. | |
| Macrovascular Endothelial Function | Type 2 Diabetes | Ruboxistaurin (32 mg/day) | Improved brachial artery flow-mediated dilatation at 5 min (0.12 ± 0.21 mm improvement vs. placebo, p=0.02). |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro PKCβ Kinase Activity Assay
This protocol is designed to determine the inhibitory activity of Ruboxistaurin on PKCβ in a cell-free system.
Materials:
-
Recombinant human PKCβI or PKCβII
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
ATP, [γ-³²P]ATP
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)
-
Ruboxistaurin stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter and fluid
-
96-well microplate
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, add the assay buffer, lipid activator, PKC substrate peptide, and the desired concentration of Ruboxistaurin or vehicle (DMSO).
-
Enzyme Addition: Add the recombinant PKCβ enzyme to each well.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding the ATP/[γ-³²P]ATP mixture.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of PKCβ activity by Ruboxistaurin at each concentration and determine the IC₅₀ value.
The following diagram outlines the workflow for the in vitro PKCβ kinase activity assay.
Oxygen-Induced Retinopathy (OIR) Model
This in vivo model is used to study retinal neovascularization.
Animals: Neonatal mice.
Procedure:
-
Hyperoxia Exposure: Place neonatal mice and their nursing mothers in a hyperoxic environment (75% O₂) for a specified period (e.g., from postnatal day 7 to 12). This induces vaso-obliteration in the central retina.
-
Return to Normoxia: Return the mice to a normoxic environment (21% O₂). This relative hypoxia triggers a proliferative neovascular response.
-
Ruboxistaurin Administration: Administer Ruboxistaurin (e.g., subcutaneously) or vehicle daily during the normoxic phase.
-
Tissue Collection and Analysis: At a specific time point (e.g., postnatal day 17), euthanize the mice, enucleate the eyes, and prepare retinal flat mounts.
-
Quantification of Neovascularization: Stain the retinal vasculature (e.g., with fluorescently labeled lectin) and quantify the area of neovascularization using microscopy and image analysis software.
Measurement of Blood-Retinal Barrier Permeability
This clinical protocol uses vitreous fluorometry to assess retinal vascular leakage.
Procedure:
-
Baseline Measurement: Obtain a baseline measurement of blood-retinal barrier permeability using vitreous fluorometry.
-
Treatment Administration: Randomly assign patients to receive oral Ruboxistaurin or placebo for a defined period (e.g., 18 months).
-
Follow-up Measurements: Repeat vitreous fluorometry at specified intervals (e.g., 3, 12, and 18 months) to assess changes in retinal vascular leakage.
-
Data Analysis: Use statistical models to analyze the effect of treatment, accounting for repeated measurements and potential interactions with baseline permeability.
Conclusion
This compound represents a targeted therapeutic approach for diseases driven by VEGF-mediated pathology, particularly in the context of diabetic complications. Its selective inhibition of PKCβ allows for the interruption of key signaling events downstream of the VEGF receptor and may also modulate VEGF expression. The quantitative data from both preclinical and clinical studies, while not always showing a direct effect on retinopathy progression, consistently point towards a beneficial effect in reducing vision loss associated with macular edema, a condition tightly linked to VEGF-induced vascular permeability. The experimental protocols provided herein offer a foundation for further research into the nuanced effects of Ruboxistaurin and other PKCβ inhibitors on the VEGF pathway. Future investigations could focus on more direct measurements of VEGF levels in clinical trials and further elucidation of the feedback mechanisms between PKCβ and VEGF expression in various pathological contexts.
References
- 1. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]
- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of protein kinase C beta isoform's action on retinoblastoma protein phosphorylation, vascular endothelial growth factor-induced endothelial cell proliferation, and retinal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Ruboxistaurin Mesylate in Mitigating Diabetic Complications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis, primarily due to its devastating micro- and macrovascular complications, including retinopathy, nephropathy, and neuropathy. A key pathogenic mechanism implicated in these complications is the hyperglycemia-induced activation of Protein Kinase C β (PKC-β). Ruboxistaurin mesylate (LY333531), a selective inhibitor of PKC-β, has been extensively investigated in preclinical studies for its potential to ameliorate these diabetic complications. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Ruboxistaurin. It includes a detailed summary of quantitative outcomes, in-depth experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.
Introduction: The Role of PKC-β in Diabetic Complications
Chronic hyperglycemia in diabetes leads to an overproduction of diacylglycerol (DAG), a key activator of several PKC isoforms.[1][2] The β isoform of PKC has been particularly implicated in the pathogenesis of diabetic microvascular damage.[3][4] Activation of PKC-β triggers a cascade of downstream signaling events that contribute to:
-
Increased vascular permeability: Leading to macular edema in the retina and albuminuria in the kidneys.[3]
-
Altered blood flow: Contributing to retinal ischemia and nerve damage.
-
Extracellular matrix deposition: Resulting in glomerular basement membrane thickening and mesangial expansion in the kidneys.
-
Inflammation and apoptosis: Exacerbating tissue damage in the retina, kidneys, and peripheral nerves.
Ruboxistaurin is a potent and selective inhibitor of PKC-β, and its preclinical evaluation has provided significant evidence for its therapeutic potential in targeting these pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Ruboxistaurin on diabetic retinopathy, nephropathy, and neuropathy.
Table 1: Effects of Ruboxistaurin on Diabetic Retinopathy in Preclinical Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Improvement with Ruboxistaurin | p-value | Reference(s) |
| Retinal Blood Flow | STZ-induced diabetic rats | Ruboxistaurin (0.1-10 mg/kg) | Diabetic control | Dose-dependent normalization | <0.05 | |
| Retinal Vascular Permeability | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Significant reduction | <0.05 | |
| Leukocyte Adhesion | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Significant reduction | <0.05 |
Table 2: Effects of Ruboxistaurin on Diabetic Nephropathy in Preclinical Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Improvement with Ruboxistaurin | p-value | Reference(s) |
| Urinary Albumin Excretion | STZ-induced diabetic rats | Ruboxistaurin (10 mg/kg/day) | Diabetic control | Significant reduction | <0.05 | |
| Glomerular Hyperfiltration | STZ rat, Leprdb/Leprdb mouse, STZ-Ren 2 rat | Ruboxistaurin | Diabetic control | Normalization | Not specified | |
| TGF-β1 mRNA expression | STZ-induced diabetic rats | Ruboxistaurin (10 mg/kg/day) | Diabetic control | Significant reduction | <0.01 | |
| p-Smad3 protein level | STZ-induced diabetic rats | Ruboxistaurin (10 mg/kg/day) | Diabetic control | Significant reduction | <0.001 |
Table 3: Effects of Ruboxistaurin on Diabetic Neuropathy in Preclinical Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Improvement with Ruboxistaurin | p-value | Reference(s) |
| Nerve Blood Flow | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Improvement | Not specified | |
| Nerve Conduction Velocity | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Improvement | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Ruboxistaurin.
Induction of Diabetes in Rodent Models
3.1.1. Streptozotocin (STZ)-Induced Type 1 Diabetes in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Procedure:
-
Fast animals for 6-8 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 40-70 mg/kg. A commonly used dose is 65 mg/kg.
-
Provide animals with 10% sucrose water for 48-72 hours post-injection to prevent hypoglycemia.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Reference(s):
3.1.2. Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice
-
Animals: Male C57BL/6J mice.
-
Procedure (Repeated Low Dose):
-
Administer intraperitoneal (IP) injections of STZ at a dose of 40 mg/kg once daily for 5 consecutive days.
-
Monitor blood glucose levels to confirm the onset of diabetes.
-
-
Reference(s):
Assessment of Diabetic Complications
3.2.1. Retinopathy: Measurement of Retinal Vascular Permeability
-
Method: Sodium Fluorescein Fundus Angiography.
-
Procedure:
-
Anesthetize the animal and dilate the pupils.
-
Inject sodium fluorescein intravenously.
-
Perform fundus angiography at multiple time points (e.g., 0, 7, 14, 21, and 28 days) to capture the leakage of fluorescein from retinal vessels.
-
Quantify the intensity of fluorescein in the retinal interstitium and a major retinal vessel over time to calculate permeability.
-
-
Reference(s):
3.2.2. Nephropathy: Measurement of Urinary Albumin Excretion
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
House individual animals in metabolic cages for 24-hour urine collection.
-
Centrifuge the collected urine to remove debris.
-
Use a commercially available rat or mouse albumin ELISA kit to quantify the albumin concentration in the urine samples according to the manufacturer's instructions.
-
Normalize albumin concentration to creatinine concentration to account for variations in urine output.
-
-
Reference(s):
3.2.3. Neuropathy: Assessment of Mechanical Allodynia
-
Method: Von Frey Filament Test.
-
Procedure:
-
Place the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Reference(s):
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in diabetic complications and the general workflow of preclinical studies evaluating Ruboxistaurin.
Caption: PKC-β signaling cascade in diabetic complications.
Caption: Preclinical experimental workflow for Ruboxistaurin.
Conclusion
The preclinical evidence strongly supports the therapeutic potential of Ruboxistaurin mesylate in mitigating the microvascular complications of diabetes. By selectively inhibiting PKC-β, Ruboxistaurin addresses a key molecular driver of diabetic retinopathy, nephropathy, and neuropathy. The quantitative data from various animal models demonstrate its efficacy in improving key pathological markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action and potential applications of PKC-β inhibitors in the context of diabetic complications. While these preclinical findings are promising, further clinical research is essential to translate these benefits to patients with diabetes.
References
- 1. Frontiers | Potential Role of Protein Kinase C in the Pathophysiology of Diabetes-Associated Atherosclerosis [frontiersin.org]
- 2. The effect of ruboxistaurin on nephropathy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C and the development of diabetic vascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]
An In-depth Technical Guide on the Impact of Ruboxistaurin HCl on Retinal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinal neovascularization, a hallmark of proliferative diabetic retinopathy, is a leading cause of vision loss. A key signaling cascade implicated in this pathology involves the activation of Protein Kinase C beta (PKCβ) by hyperglycemia, leading to the upregulation of Vascular Endothelial Growth Factor (VEGF) and subsequent abnormal blood vessel growth. Ruboxistaurin HCl (LY333531), a selective inhibitor of PKCβ, has been extensively investigated as a therapeutic agent to mitigate this process. This technical guide provides a comprehensive overview of the mechanism of action of Ruboxistaurin, its quantifiable effects on retinal neovascularization, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of the PKCβ Signaling Cascade
Under hyperglycemic conditions, the de novo synthesis of diacylglycerol (DAG) is increased, which in turn activates PKC, with the β isoform being particularly implicated in the pathogenesis of diabetic microvascular complications.[1] Activated PKCβ initiates a downstream signaling cascade that promotes retinal neovascularization. This compound acts as a potent and selective inhibitor of PKCβ1 and PKCβ2, thereby attenuating these pathological processes.[2]
The primary mechanism by which Ruboxistaurin inhibits retinal neovascularization is through the suppression of VEGF signaling.[1] Specifically, Ruboxistaurin has been shown to inhibit the VEGF-induced phosphorylation of key downstream signaling molecules, Extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B).[3][4] By blocking the phosphorylation of ERK1/2 and Akt, Ruboxistaurin effectively curtails the pro-angiogenic signals that lead to endothelial cell proliferation, migration, and tube formation, which are all critical steps in neovascularization.
dot
Figure 1: Ruboxistaurin's inhibition of the PKCβ signaling pathway.
Quantitative Data on the Efficacy of Ruboxistaurin
The efficacy of Ruboxistaurin in mitigating retinal neovascularization and its associated complications has been demonstrated in both preclinical and clinical studies.
Preclinical In Vitro and In Vivo Data
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that Ruboxistaurin inhibits VEGF-induced proliferation, migration, and tube formation in a concentration-dependent manner. In vivo studies utilizing the oxygen-induced retinopathy (OIR) mouse model, a standard for studying proliferative retinopathy, demonstrated that subcutaneous administration of Ruboxistaurin significantly reduced pathological neovascularization.
| Preclinical Study Parameter | Model System | Key Finding | Reference |
| Endothelial Cell Proliferation | VEGF-induced HUVECs | Concentration-dependent inhibition | |
| Endothelial Cell Migration | VEGF-induced HUVECs | Concentration-dependent inhibition | |
| Endothelial Cell Tube Formation | VEGF-induced HUVECs | Concentration-dependent inhibition | |
| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Significant reduction in pathologic vascular changes | |
| Retinal Vascular Permeability | Diabetic Rat Model | Suppression of VEGF-induced permeability | |
| Leukocyte Adhesion | Diabetic Rat Model | Decreased leukocyte adhesion in retinal microcirculation |
Clinical Trial Data
Multiple clinical trials have evaluated the efficacy of oral Ruboxistaurin in patients with diabetic retinopathy. While the primary endpoint of preventing retinopathy progression was not always met, significant positive effects on vision loss and macular edema were observed.
| Clinical Trial / Endpoint | Patient Population | Ruboxistaurin Dose | Key Result | P-value | Reference |
| PKC-DRS2 | Moderately severe to very severe nonproliferative diabetic retinopathy | 32 mg/day | 40% risk reduction in sustained moderate visual loss | 0.034 | |
| PKC-DRS2 (Combined Analysis) | Patients with ≥ 2 years of follow-up | 32 mg/day | Sustained moderate visual loss: 2.1% (RBX) vs. 4.4% (placebo) | 0.045 | |
| Diabetic Macular Edema Study | Patients with diabetic macular edema | 4, 16, or 32 mg/day | 30% reduction in retinal vascular leakage in eyes with high baseline leakage | 0.032 | |
| Retinal Hemodynamics Study | Type 1 or 2 diabetes with no/mild retinopathy | 16 mg twice daily | -0.84 seconds difference in retinal circulation time vs. placebo | 0.046 | |
| PKC-DRS2 Open-Label Extension | Prior PKC-DRS2 participants | 32 mg/day | Sustained moderate visual loss at OLE end: 8% (prior RBX) vs. 26% (prior placebo) | <0.001 |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the impact of Ruboxistaurin on retinal neovascularization.
Oxygen-Induced Retinopathy (OIR) Mouse Model
This is a standard and reproducible model for studying hypoxia-induced retinal neovascularization.
Protocol:
-
Induction of Vaso-obliteration: On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic environment (75% oxygen).
-
Return to Normoxia: After 5 days (at P12), the mice are returned to a normal room air environment (21% oxygen). This sudden change to relative hypoxia triggers the neovascular response.
-
Treatment Administration: Ruboxistaurin or a vehicle control is administered to the pups (e.g., via subcutaneous injection) at specified doses and time points between P12 and P17.
-
Tissue Collection and Analysis: At P17, the peak of neovascularization, the mice are euthanized. The eyes are enucleated, and the retinas are dissected.
-
Quantification of Neovascularization: Retinal flat mounts are prepared and stained with a vascular marker (e.g., isolectin B4). The area of neovascular tufts is then quantified using imaging software.
dot
Figure 2: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.
Retinal Vascular Permeability Assay (Evans Blue Method)
This assay quantifies the breakdown of the blood-retinal barrier.
Protocol:
-
Anesthesia: The experimental animal (e.g., rat) is anesthetized.
-
Evans Blue Injection: A known concentration of Evans blue dye (which binds to serum albumin) is injected intravenously.
-
Circulation: The dye is allowed to circulate for a defined period (e.g., 2 hours).
-
Perfusion: The animal is systemically perfused with a buffer (e.g., citrate buffer) to remove intravascular dye.
-
Tissue Extraction: The retinas are dissected, weighed, and the Evans blue dye is extracted using a solvent (e.g., formamide).
-
Quantification: The concentration of the extracted dye is measured spectrophotometrically, and the amount of leakage is calculated relative to the plasma concentration of the dye and the retinal tissue weight.
Western Blot for Phospho-ERK1/2 and Phospho-Akt
This technique is used to quantify the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Culture and Treatment: Retinal endothelial cells are cultured and treated with VEGF in the presence or absence of Ruboxistaurin for a specified time.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: The membrane is stripped and re-probed with antibodies for total ERK1/2 and total Akt to normalize for protein loading.
Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression
This method is used to quantify the expression of the VEGF gene.
Protocol:
-
RNA Extraction: Total RNA is extracted from retinal tissue or cultured retinal cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific for VEGF and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of VEGF mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
Signaling Pathway and Experimental Logic
The investigation into Ruboxistaurin's effect on retinal neovascularization follows a logical progression from understanding the underlying molecular pathway to evaluating its therapeutic efficacy in preclinical models and ultimately in human clinical trials.
dot
Figure 3: Logical framework for the investigation of Ruboxistaurin.
Conclusion
This compound demonstrates a clear mechanism of action by selectively inhibiting PKCβ, a key enzyme in the signaling cascade that leads to retinal neovascularization in diabetic retinopathy. This inhibition mitigates the downstream effects of VEGF, including endothelial cell proliferation, migration, and increased vascular permeability. The quantitative data from both preclinical and clinical studies support its efficacy in reducing pathological angiogenesis and preserving vision. The experimental protocols detailed herein provide a robust framework for the continued investigation of Ruboxistaurin and other potential therapeutic agents targeting this critical pathway. While Ruboxistaurin has not yet received FDA approval, the extensive body of research highlights the therapeutic potential of PKCβ inhibition for diabetic eye disease.
References
- 1. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
The Role of Ruboxistaurin in Diabetic Peripheral Neuropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic peripheral neuropathy (DPN) is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of sensation, often leading to significant morbidity. The pathogenesis of DPN is complex, with hyperglycemia-induced activation of the Protein Kinase C β (PKCβ) isoform playing a crucial role in the underlying microvascular dysfunction and neuronal damage. Ruboxistaurin, a specific inhibitor of PKCβ, has been investigated as a targeted therapy to mitigate the progression of DPN. This technical guide provides an in-depth review of the mechanism of action of Ruboxistaurin, summarizes the quantitative data from key clinical trials, details the experimental protocols used to assess its efficacy, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Pathogenesis of Diabetic Peripheral Neuropathy and the Rationale for PKCβ Inhibition
Chronic hyperglycemia in diabetes leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC).[1][2] Of the various PKC isoforms, the β isoform is preferentially activated in the vasculature of diabetic animal models and is implicated in the development of microvascular complications.[3] Activation of PKCβ contributes to a cascade of downstream events that culminate in nerve damage, including:
-
Increased Vascular Permeability: PKCβ activation can lead to the phosphorylation of tight junction proteins, increasing vascular permeability and contributing to endoneurial edema.[4]
-
Altered Blood Flow: It influences the production of vasoactive molecules, such as endothelin-1 and nitric oxide, leading to impaired nerve blood flow and subsequent hypoxia.[1]
-
Inflammation and Oxidative Stress: The pathway is linked to the activation of pro-inflammatory transcription factors like NF-κB and increased production of reactive oxygen species, further exacerbating neuronal injury.
-
Changes in Gene Expression: PKCβ can alter the expression of various growth factors and extracellular matrix proteins, contributing to the pathological changes observed in the nerves and surrounding tissues.
Ruboxistaurin (LY333531) is a potent and selective inhibitor of the PKCβ isoform. By specifically targeting this enzyme, Ruboxistaurin aims to block the downstream pathological signaling cascade initiated by hyperglycemia, thereby preserving nerve function and alleviating the symptoms of DPN.
Mechanism of Action of Ruboxistaurin
Ruboxistaurin functions by competitively inhibiting the binding of ATP to the catalytic domain of PKCβ, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition is designed to normalize the pathological cellular processes driven by PKCβ overactivation in a hyperglycemic environment.
Summary of Quantitative Data from Clinical Trials
Several randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy and safety of Ruboxistaurin in patients with DPN. The primary endpoints in these studies often included changes in neurological symptom scores and objective measures of nerve function.
Table 1: Efficacy of Ruboxistaurin in Diabetic Peripheral Neuropathy - Key Clinical Trial Data
| Study (Year) | Treatment Groups | N | Primary Endpoint | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | P-value (vs. Placebo) |
| Vinik et al. (2005) | Placebo | 68 | Vibration Detection Threshold (VDT) | - | - | NS |
| Ruboxistaurin 32 mg/day | 66 | VDT | - | - | NS | |
| Ruboxistaurin 64 mg/day | 71 | VDT | - | - | NS | |
| Subgroup with NTSS-6 >6 | ||||||
| Placebo | 35 | Neuropathy Total Symptom Score-6 (NTSS-6) | - | - | - | |
| Ruboxistaurin 32 mg/day | 22 | NTSS-6 | - | Reduction | NS | |
| Ruboxistaurin 64 mg/day | 26 | NTSS-6 | - | Reduction | 0.015 | |
| Subgroup with NTSS-6 >6 & less severe DPN | ||||||
| Placebo | - | VDT | - | - | - | |
| Ruboxistaurin 32 mg/day | 50 (total in subgroup) | VDT | - | Improvement | 0.012 | |
| Ruboxistaurin 64 mg/day | VDT | - | Improvement | 0.026 | ||
| Ruboxistaurin 64 mg/day | NTSS-6 | - | Greater Reduction | 0.006 | ||
| Casellini et al. (2007) | Placebo | 20 | Skin Microvascular Blood Flow (SkBF) - Endothelium-dependent | - | - | - |
| Ruboxistaurin 32 mg/day | 20 | SkBF - Endothelium-dependent | - | +78.2% | <0.03 | |
| Placebo | 20 | SkBF - C-fiber-mediated | - | - | - | |
| Ruboxistaurin 32 mg/day | 20 | SkBF - C-fiber-mediated | - | +56.4% | <0.03 | |
| Placebo | 20 | NTSS-6 Total Score | - | -13.1% | - | |
| Ruboxistaurin 32 mg/day | 20 | NTSS-6 Total Score | - | -66.0% | <0.03 | |
| Placebo | 20 | Norfolk QOL-DN Symptom Subscore | - | -4.0% | - | |
| Ruboxistaurin 32 mg/day | 20 | Norfolk QOL-DN Symptom Subscore | - | -41.2% | 0.041 |
NS: Not Significant
Experimental Protocols
The clinical trials investigating Ruboxistaurin for DPN employed a range of specialized assessments to quantify nerve function and patient-reported outcomes.
Nerve Conduction Velocity (NCV) Studies
Objective: To objectively measure the speed and amplitude of electrical signals conducted by peripheral nerves, providing an assessment of large myelinated fiber function.
Methodology:
-
Nerve Selection: Standardized testing of motor (e.g., peroneal, tibial) and sensory (e.g., sural) nerves in the lower limbs is typically performed.
-
Electrode Placement:
-
Stimulating Electrodes: Placed on the skin over the nerve at two or more locations along its course.
-
Recording Electrodes:
-
For motor nerves, a surface electrode is placed over the belly of a muscle innervated by the nerve being studied.
-
For sensory nerves, electrodes are placed along the nerve trunk.
-
-
Ground Electrode: Positioned between the stimulating and recording electrodes.
-
-
Stimulation: A series of brief electrical pulses are delivered through the stimulating electrodes to elicit a nerve impulse. The intensity of the stimulus is gradually increased until a supramaximal response is obtained.
-
Recording: The resulting electrical response, known as the compound muscle action potential (CMAP) for motor nerves or the sensory nerve action potential (SNAP) for sensory nerves, is recorded.
-
Calculations:
-
Conduction Velocity (m/s): Calculated by dividing the distance between the two stimulation points by the difference in the latencies (time from stimulus to response) of the evoked potentials.
-
Amplitude (mV or µV): The maximal voltage of the CMAP or SNAP, reflecting the number of conducting nerve fibers.
-
Distal Latency (ms): The time from the most distal stimulation to the onset of the response, reflecting conduction in the terminal nerve segment.
-
Quantitative Sensory Testing (QST)
Objective: To quantify the perception of various sensory stimuli, assessing the function of both large (vibration, touch) and small (thermal) nerve fibers.
Methodology:
-
Vibration Detection Threshold (VDT):
-
Device: A biothesiometer or similar device with a vibrating probe is used.
-
Procedure: The probe is applied to a bony prominence, typically on the great toe. The intensity of the vibration is gradually increased until the patient reports sensing it (method of limits). The threshold is the lowest intensity at which the vibration is consistently detected.
-
-
Thermal Thresholds (Warm and Cold Detection):
-
Device: A thermal sensory analyzer with a thermode that can be precisely heated or cooled.
-
Procedure: The thermode is placed on the skin, usually on the dorsum of the foot. The temperature is gradually increased or decreased from a neutral baseline. The patient indicates the point at which they first perceive a change in temperature.
-
-
Pain Thresholds (Heat and Cold):
-
Procedure: Similar to thermal detection, but the temperature is increased or decreased further until the patient reports the sensation as painful.
-
Skin Microvascular Blood Flow (SkBF) Measurement
Objective: To assess the function of the microvasculature in the skin, which is often impaired in DPN.
Methodology:
-
Technique: Laser Doppler Velocimetry is a non-invasive method that measures blood cell perfusion in the capillaries of the skin.
-
Procedure:
-
A laser Doppler probe is affixed to the skin, typically on the dorsum of the foot or the calf.
-
Baseline blood flow is recorded.
-
To assess endothelium-dependent vasodilation, a vasodilator such as acetylcholine is delivered to the microvasculature via iontophoresis (a small electrical current).
-
The resulting increase in blood flow is measured and expressed as a fold-change from baseline.
-
C-fiber-mediated vasodilation can be assessed by applying a local heating probe.
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase C changes in diabetes: is the concept relevant to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ruboxistaurin HCl: An In-depth Technical Guide on its Potential in Treating Diabetic Macular Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic macular edema (DME) is a leading cause of vision loss in individuals with diabetes mellitus. It is characterized by the swelling of the macula, the central part of the retina responsible for sharp, detailed vision. The pathogenesis of DME is complex and multifactorial, with hyperglycemia-induced activation of various biochemical pathways playing a crucial role. One such pathway is the Protein Kinase C (PKC) pathway, specifically the β isoform (PKC-β). Ruboxistaurin HCl (LY333531), a selective inhibitor of PKC-β, emerged as a promising oral therapeutic agent for the treatment of DME. This technical guide provides a comprehensive overview of the core data, experimental protocols, and underlying signaling pathways related to the investigation of this compound for DME.
Mechanism of Action: The PKC-β Signaling Pathway
In diabetic retinopathy, chronic hyperglycemia leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of PKC.[1][2] The activation of PKC, particularly the β isoform, triggers a cascade of downstream signaling events that contribute to the breakdown of the blood-retinal barrier and subsequent macular edema.[3][4] These events include increased vascular permeability, altered retinal blood flow, and promotion of angiogenesis.[3] this compound is a potent and selective inhibitor of PKC-β, thereby aiming to mitigate these pathological processes.
Figure 1: Simplified signaling pathway of PKC-β in the pathogenesis of Diabetic Macular Edema and the inhibitory action of this compound.
Clinical Trials and Efficacy Data
The clinical development of Ruboxistaurin for DME involved several large-scale, randomized, double-masked, placebo-controlled Phase 3 clinical trials. The primary endpoints in these studies varied, with some focusing on the progression of DME and others on the prevention of vision loss.
Data Presentation
The following tables summarize the key quantitative data from the major clinical trials of Ruboxistaurin in patients with diabetic retinopathy and macular edema.
Table 1: Visual Acuity Outcomes in Key Ruboxistaurin Clinical Trials
| Clinical Trial | Treatment Group | N | Mean Baseline-to-Endpoint Change in VA (letters) | p-value | Patients with ≥15-letter Vision Loss (%) | p-value | Patients with ≥15-letter Vision Gain (%) | p-value |
| PKC-DRS2 | Ruboxistaurin 32 mg/day | 345 | -0.8 | 0.012 | 6.7 | 0.044 | 4.9 | 0.027 |
| Placebo | 340 | -2.6 | 9.9 | 2.4 | ||||
| MBDL & MBCU (Combined) | Ruboxistaurin 32 mg/day | 520 | - | - | - | - | - | - |
| Placebo | 508 | - | - | - | - | - | - |
Table 2: Sustained Moderate Visual Loss (SMVL) in Key Ruboxistaurin Clinical Trials
| Clinical Trial | Treatment Group | N | Sustained Moderate Visual Loss (SMVL)* (%) | p-value |
| PKC-DRS | Ruboxistaurin 32 mg/day | - | - | 0.226 |
| Placebo | - | - | ||
| PKC-DRS2 | Ruboxistaurin 32 mg/day | 345 | 5.5 | 0.034 |
| Placebo | 340 | 9.1 | ||
| MBDL & MBCU (Combined) | Ruboxistaurin 32 mg/day | 487 | 2.3 | 0.069 |
| Placebo | 477 | 4.4 | ||
| MBDL & MBCU (Combined, ≥2 years follow-up) | Ruboxistaurin 32 mg/day | 397 | 2.1 | 0.045 |
| Placebo | 385 | 4.4 |
*Sustained Moderate Visual Loss (SMVL) was defined as a 15-letter or more reduction from baseline in visual acuity sustained for the patient's last 6 months of study participation.
Table 3: Macular Edema Progression in the PKC-DMES Clinical Trial
| Outcome | Treatment Group | N | Event Rate (%) | Hazard Ratio (95% CI) | p-value |
| Progression to Sight-Threatening DME or Application of Focal/Grid Photocoagulation (Primary Outcome) | Ruboxistaurin 32 mg/day | - | - | 0.73 (0.53-1.0) | 0.06 |
| Placebo | - | - | |||
| Progression to Sight-Threatening DME Alone (Secondary Analysis) | Ruboxistaurin 32 mg/day | - | - | 0.66 (0.47-0.93) | 0.02 |
| Placebo | - | - |
Table 4: Central Macular Thickness (CMT) from Optical Coherence Tomography (OCT) in the MBCU Study
| Timepoint | Ruboxistaurin 32 mg/day (Mean CST in μm) | Placebo (Mean CST in μm) |
| Baseline | ~230 | ~235 |
| 6 Months | ~235 | ~240 |
| 12 Months | ~238 | ~242 |
| 18 Months | ~240 | ~245 |
| 24 Months | ~245 | ~250 |
| 30 Months | ~248 | ~255 |
| 36 Months | ~250 | ~258 |
Note: Data is estimated from the graphical representation in Sheetz et al., IOVS 2013;54:6931-6940. The publication states that analyses of OCT parameters did not reveal any consistent differences between treatment groups.
Across the clinical trial program, while Ruboxistaurin showed a trend towards reducing the risk of vision loss, particularly sustained moderate visual loss, it did not consistently demonstrate a significant effect on the progression of diabetic macular edema as measured by stereoscopic fundus photographs or optical coherence tomography. In the combined analysis of the MBDL and MBCU studies, morphology-related measures of DME, including OCT-determined center of macula thickness, did not show a consistent trend in favor of or against Ruboxistaurin.
Experimental Protocols
The clinical trials for Ruboxistaurin followed rigorous and standardized methodologies to ensure the validity and reliability of the data collected.
Key Experimental Protocols
1. Patient Population and Study Design: The studies enrolled patients with type 1 or type 2 diabetes mellitus and diabetic retinopathy of varying severity. Key inclusion criteria often included a best-corrected visual acuity of a certain threshold (e.g., ≥75 letters on the ETDRS chart) and specific ETDRS retinopathy severity levels. The trials were typically multicenter, randomized, double-masked, and placebo-controlled.
2. Treatment Administration: Patients were randomized to receive either this compound at various oral doses (e.g., 4, 16, or 32 mg/day) or a matching placebo. Treatment was administered for extended periods, often up to 36 months.
3. Visual Acuity Measurement (ETDRS Protocol): Best-corrected visual acuity was a primary or key secondary endpoint in most trials and was measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) protocol.
-
Chart Design: Standardized retro-illuminated ETDRS charts with Sloan letters were used.
-
Testing Distance: The standard testing distance was 4 meters.
-
Procedure: A forced-choice procedure was used, where patients were encouraged to guess letters they were unsure of. The number of correctly identified letters was recorded.
-
Scoring: The final score was the total number of letters read correctly, with each line representing 5 letters.
4. Assessment of Macular Edema: Macular edema was assessed using two primary methods:
-
Stereoscopic Fundus Photography: Seven-standard field stereoscopic color fundus photographs were taken at baseline and regular intervals. These were graded by masked, independent readers to assess the ETDRS retinopathy severity level and the presence and severity of DME.
-
Optical Coherence Tomography (OCT): OCT was used to provide a quantitative measure of retinal thickness. The central subfield thickness was a key parameter of interest. Scans were performed at baseline and subsequent follow-up visits.
Figure 2: A generalized workflow for the this compound clinical trials in Diabetic Macular Edema.
Conclusion
This compound, a selective inhibitor of PKC-β, represented a targeted therapeutic approach for diabetic macular edema based on a strong preclinical rationale. Extensive Phase 3 clinical trials demonstrated a modest effect of Ruboxistaurin in reducing the risk of vision loss, particularly sustained moderate visual loss, in patients with diabetic retinopathy. However, the agent did not show a consistent and statistically significant benefit in preventing the progression of diabetic macular edema as assessed by both fundus photography and optical coherence tomography. While Ruboxistaurin was generally well-tolerated, the overall clinical trial results did not lead to its regulatory approval for the treatment of DME. The investigation of Ruboxistaurin has, nevertheless, provided valuable insights into the role of the PKC-β pathway in diabetic retinopathy and has informed the design of subsequent clinical trials for other therapeutic agents in this field.
References
The Chemical Synthesis and Characterization of Ruboxistaurin Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruboxistaurin, also known as LY333531, is a potent and selective inhibitor of protein kinase C beta (PKCβ).[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of Ruboxistaurin free base. Detailed experimental protocols for its synthesis are presented, along with a summary of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of this important molecule.
Introduction
Ruboxistaurin is a macrocyclic bisindolylmaleimide that has been investigated for its therapeutic potential in treating diabetic microvascular complications, such as diabetic retinopathy and nephropathy.[2][3] Its mechanism of action involves the selective inhibition of PKCβ, an enzyme implicated in the pathogenesis of these conditions.[2] The synthesis of Ruboxistaurin was first described in 1996. This guide focuses on the synthesis and characterization of the free base form of Ruboxistaurin.
Chemical Synthesis
The synthesis of Ruboxistaurin free base involves a multi-step process, which is outlined in the workflow below. A key publication provides a detailed synthetic route.
Synthetic Scheme
Caption: Synthetic workflow for Ruboxistaurin.
Experimental Protocols
Synthesis of 3,4-Dichloro-1-methylmaleimide (8):
To a solution of 3,4-dichloro-2,5-furandione (7) (25.0 g, 0.150 mol) and potassium acetate (22.1 g, 0.225 mol) in acetic acid (30 mL) is added methylamine HCl (15.2 g, 0.225 mol). The mixture is stirred at reflux for 4 hours. After cooling to room temperature, the thick mass is slowly poured into an ice-chilled 10% NaHCO₃ solution. The product is extracted with ether. The combined organic extract is washed with brine, dried over Na₂SO₄, and concentrated to yield an orange solid. The crude product is purified by column chromatography (SiO₂, hexane/EtOAc (9:1)) to give 8 as a white solid (18.3 g, 68% yield).
A full, detailed synthesis of the final compound, Ruboxistaurin (17), from intermediate 8 involves several subsequent steps which are described in detail in the cited literature.
Physicochemical and Spectroscopic Characterization
The characterization of Ruboxistaurin free base is crucial to confirm its identity, purity, and structure. Various analytical techniques are employed for this purpose.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈N₄O₃ | |
| Molecular Weight | 468.56 g/mol | |
| Appearance | Crystalline solid | |
| CAS Number | 169939-94-0 |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.98 (m, 2H), 3.03 (s, 3H), 3.05 (s, 3H), 3.23 (dd, 2H), 3.8 (dAB, 2H), 4.0 (t, 1H), 4.38 (m, 4H), 7.29–7.49 (m, 15H) | |
| ¹³C NMR | Predicted spectra available in literature databases. | |
| Mass Spectrometry (LC-MS/MS) | [M+H]⁺ ion at m/z 469.18; daughter ions at m/z 84, 58.12, and 98.10. |
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for determining the purity of Ruboxistaurin and for its quantification in biological matrices.
LC-MS/MS Method for Quantification in Rat Plasma:
-
Chromatographic System: Acquity ultra-performance liquid chromatography (UPLC) system.
-
Column: Acquity UPLC HSS T3 column (1.0 × 100 mm).
-
Mobile Phase: A gradient of solvent A (10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2) and solvent B (0.2% formic acid, 0.2% trimethylamine in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Detection: Triple quadrupole tandem mass detector with an electrospray ionization (ESI) source in positive ion mode.
-
Monitoring: Multiple-reaction monitoring (MRM) of the transition m/z 469.18 → 84, 58.12, 98.10.
-
Internal Standard: Atorvastatin (m/z 559.6 → 249.9).
Signaling Pathway and Mechanism of Action
Ruboxistaurin is a selective inhibitor of the beta isoforms of Protein Kinase C (PKCβ). In diabetic conditions, high glucose levels lead to an increase in diacylglycerol (DAG), which in turn activates PKCβ. This activation is implicated in the pathogenesis of diabetic microvascular complications. Ruboxistaurin acts by competitively inhibiting the ATP-binding site of PKCβI and PKCβII.
Caption: Ruboxistaurin's inhibition of the PKCβ pathway.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and characterization of Ruboxistaurin free base. The provided experimental protocols and characterization data serve as a valuable resource for scientists working with this compound. The elucidation of its synthesis and physicochemical properties is fundamental for its application in research and drug development.
References
Methodological & Application
Protocol for in vitro use of Ruboxistaurin HCl in cell culture
Application Notes: In Vitro Use of Ruboxistaurin HCl
Introduction
Ruboxistaurin hydrochloride (also known as LY333531 HCl) is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C beta (PKCβ).[1][2][3][4] It specifically targets the PKCβ1 and PKCβ2 isoforms with high affinity, demonstrating competitive and reversible inhibition.[1] The activation of PKCβ is strongly implicated in the pathogenesis of diabetic microvascular complications, such as retinopathy, nephropathy, and neuropathy, primarily through pathways activated by hyperglycemia-induced diacylglycerol (DAG). In vitro, Ruboxistaurin is a valuable tool for investigating the roles of PKCβ in various cellular processes, including endothelial dysfunction, inflammation, angiogenesis, and cell proliferation.
Mechanism of Action
Under hyperglycemic conditions, increased glucose metabolism leads to an accumulation of DAG. DAG is a critical second messenger that activates PKC isoforms, particularly PKCβ. Activated PKCβ then phosphorylates a cascade of downstream targets, leading to pathological cellular responses such as increased vascular permeability, endothelial cell activation, altered blood flow, and neovascularization. Ruboxistaurin exerts its effect by binding to the ATP-binding site of PKCβ, preventing the phosphorylation of its substrates and thereby inhibiting these downstream signaling events. This inhibition has been shown to suppress monocyte adhesion to endothelial cells, inhibit VEGF-induced endothelial cell proliferation and migration, and block the phosphorylation of downstream effectors like ERK1/2 and Akt.
Signaling Pathway of PKCβ Inhibition by Ruboxistaurin
The following diagram illustrates the signaling cascade initiated by hyperglycemia and the point of intervention for Ruboxistaurin.
References
Application Notes and Protocols for In Vivo Administration of Ruboxistaurin in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Ruboxistaurin, a selective inhibitor of protein kinase C beta (PKC-β), in various animal models of diabetes. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Ruboxistaurin for diabetic complications.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to long-term microvascular and macrovascular complications, including nephropathy, retinopathy, and cardiomyopathy.[1][2] One of the key signaling pathways implicated in the pathogenesis of these complications is the activation of Protein Kinase C (PKC), particularly the β isoform.[2][3] Ruboxistaurin (RBX) is a potent and selective inhibitor of PKC-β that has shown promise in preclinical animal models for mitigating the detrimental effects of hyperglycemia on various organ systems.[4] These notes detail the application of Ruboxistaurin in established animal models of diabetes, providing quantitative data and standardized protocols to facilitate further research.
Mechanism of Action
Hyperglycemia increases the synthesis of diacylglycerol (DAG), a key activator of PKC. The subsequent activation of PKC-β triggers a cascade of downstream signaling events that contribute to vascular dysfunction. These include increased expression of transforming growth factor-beta 1 (TGF-β1), vascular endothelial growth factor (VEGF), and endothelin-1, leading to extracellular matrix deposition, increased vascular permeability, and altered blood flow. Ruboxistaurin competitively inhibits the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream targets and ameliorating the pathological consequences of its activation in diabetic models.
Ruboxistaurin inhibits PKC-β, blocking downstream pathological signaling.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Ruboxistaurin administration in various animal models of diabetic complications.
Table 1: Effects of Ruboxistaurin on Diabetic Nephropathy in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + Ruboxistaurin | Diabetic + Valsartan (Positive Control) |
| Serum Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Attenuated | Significantly Attenuated |
| Kidney/Body Weight Ratio | Normal | Significantly Increased | Significantly Attenuated | Significantly Attenuated |
| Urinary Albumin Excretion (mg/24h) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Glomerulosclerosis Index (GSI) | Normal | Significantly Increased | Significantly Debilitated | Significantly Debilitated |
| TGF-β1 mRNA Expression (relative units) | Baseline | Significantly Upregulated | Alleviated | - |
| Smad2/3 Protein Levels (relative units) | Baseline | Significantly Increased | Significantly Improved | - |
Data compiled from studies utilizing streptozotocin-induced diabetic rats. Dosages for Ruboxistaurin were typically 10 mg/kg/day administered orally. Valsartan was used as a positive control at 15 mg/kg/day orally.
Table 2: Effects of Ruboxistaurin on Diabetic Cardiomyopathy in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + Ruboxistaurin (1 mg/kg/day) | Diabetic + N-acetylcysteine (NAC) |
| Left Ventricular Mass/Body Weight (mg/g) | Baseline | Increased | Reduced | Reduced |
This data is from a study on STZ-induced diabetic rats treated for 4 weeks.
Table 3: Effects of Ruboxistaurin on Proliferative Retinopathy in Oxygen-Induced Retinopathy (OIR) Mice
| Parameter | OIR Control | OIR + Ruboxistaurin |
| Retinal Neovascularization | Present | Significantly Reduced |
This model is relevant for studying anti-angiogenic therapies for diabetic retinopathy.
Experimental Protocols
Protocol 1: Induction and Treatment of Diabetic Nephropathy in Rats
This protocol describes the induction of diabetes using streptozotocin (STZ) and subsequent treatment with Ruboxistaurin to assess its effects on the development of diabetic nephropathy.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Ruboxistaurin
-
Vehicle for Ruboxistaurin (e.g., 1% carboxymethylcellulose)
-
Metabolic cages
-
Blood glucose monitoring system
-
Reagents for serum creatinine and urinary albumin measurement
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes with a single intraperitoneal injection of STZ (55-65 mg/kg body weight).
-
Administer 5% glucose solution in drinking water for the first 24 hours to prevent hypoglycemic shock.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection from the tail vein.
-
Select rats with sustained hyperglycemia (e.g., >250 mg/dL) for the study.
-
-
Treatment Protocol:
-
Divide diabetic rats into treatment groups: Diabetic Control (vehicle), Ruboxistaurin-treated (e.g., 10 mg/kg/day, p.o.), and Positive Control (e.g., Valsartan, 15 mg/kg/day, p.o.).
-
Include a non-diabetic control group receiving vehicle.
-
Administer treatments daily via oral gavage for a period of 6-8 weeks.
-
-
Outcome Assessment:
-
At the end of the treatment period, place rats in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.
-
Collect blood samples for serum creatinine analysis.
-
Euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% formalin for histological analysis (e.g., PAS staining for glomerulosclerosis), and the other can be snap-frozen for molecular analysis (e.g., qPCR for TGF-β1, Western blot for Smad proteins).
-
Workflow for STZ-induced diabetic rat efficacy studies.
Protocol 2: Oxygen-Induced Retinopathy (OIR) Mouse Model
This protocol details the induction of OIR in neonatal mice and treatment with Ruboxistaurin to evaluate its anti-angiogenic properties.
Materials:
-
C57BL/6J neonatal mice and nursing dams
-
Oxygen chamber with an oxygen controller
-
Ruboxistaurin
-
Vehicle for Ruboxistaurin
-
Isoflurane for anesthesia
-
Fluorescein-dextran
-
Dissecting microscope
-
Fluorescence microscope
Procedure:
-
Induction of OIR:
-
On postnatal day 7 (P7), place neonatal mice and their nursing dam in a hyperoxic chamber (75% oxygen).
-
On P12, return the mice to normoxic conditions (room air). This induces relative hypoxia and subsequent retinal neovascularization.
-
-
Treatment Protocol:
-
Administer Ruboxistaurin or vehicle via subcutaneous injection at a specified dose from P12 to P17.
-
-
Assessment of Retinal Neovascularization:
-
On P17, anesthetize the mice.
-
Perfuse the mice with fluorescein-dextran via intracardiac injection.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retinas, flat-mount them on a slide, and visualize under a fluorescence microscope.
-
Quantify the area of neovascularization.
-
Workflow for the oxygen-induced retinopathy mouse model.
Conclusion
Ruboxistaurin has demonstrated significant efficacy in ameliorating key pathological features of diabetic complications in various animal models. Its selective inhibition of PKC-β offers a targeted therapeutic approach to counteract the downstream effects of hyperglycemia-induced cellular damage. The protocols and data provided in these application notes serve as a valuable resource for researchers investigating novel treatments for diabetic microvascular diseases. Further studies are warranted to fully elucidate the long-term benefits and translational potential of Ruboxistaurin.
References
- 1. Ruboxistaurin: PKC-beta inhibition for complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Ruboxistaurin, a protein kinase C beta inhibitor, as an emerging treatment for diabetes microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Pharmacodynamic Effects of Oral Ruboxistaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruboxistaurin (RBX) is an orally administered, selective inhibitor of the protein kinase C beta (PKCβ) isoform.[1][2] The activation of PKCβ is a crucial step in the signaling pathways initiated by hyperglycemia, which are implicated in the pathogenesis of diabetic microvascular complications such as retinopathy, nephropathy, and neuropathy.[3][4] Ruboxistaurin competitively inhibits the ATP-binding site of PKCβ, preventing the phosphorylation of its downstream targets.[3] By mitigating the pathological effects of hyperglycemia on the microvasculature, Ruboxistaurin has been investigated as a therapeutic agent for diabetic complications.
These application notes provide a comprehensive guide for assessing the pharmacodynamic effects of oral Ruboxistaurin, with a focus on methodologies relevant to clinical and preclinical research.
Data Presentation
The following tables summarize quantitative data from clinical studies on the pharmacodynamic effects of oral Ruboxistaurin.
Table 1: Effect of Oral Ruboxistaurin on Retinal Circulation Time (RCT) in Patients with Diabetes
| Dosage | Baseline to Endpoint Change in RCT (seconds) | P-value (vs. Placebo) |
| Placebo | +0.16 ± 0.80 | - |
| 16 mg/day | -0.15 ± 0.82 | 0.532 |
| 32 mg/day (16 mg twice daily) | -0.68 ± 0.73 | 0.046 |
*Data from a 28-day, double-masked, placebo-controlled study in patients with no or very mild diabetic retinopathy. A negative change indicates an improvement (shortening) of the retinal circulation time.
Table 2: Effect of Oral Ruboxistaurin on Sustained Moderate Visual Loss (SMVL) in Patients with Diabetic Retinopathy
| Treatment Group | Incidence of SMVL | Risk Reduction | P-value |
| Placebo | 9.1% | - | - |
| Ruboxistaurin (32 mg/day) | 5.5% | 40% | 0.034 |
*Data from a 36-month, randomized, double-masked, placebo-controlled, multicenter trial in patients with moderately severe to very severe nonproliferative diabetic retinopathy. SMVL was defined as a ≥15-letter decrease in ETDRS visual acuity score maintained for ≥ 6 months.
Signaling Pathways and Experimental Workflows
Ruboxistaurin Mechanism of Action and Downstream Effects
Caption: Ruboxistaurin inhibits PKCβ to block downstream signaling.
Experimental Workflow for Assessing Pharmacodynamic Effects
Caption: Workflow for clinical assessment of Ruboxistaurin's effects.
Experimental Protocols
Protocol 1: ELISA-based PKCβ Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method for measuring PKCβ activity in PBMCs isolated from patient blood samples as a surrogate marker for target engagement.
1. Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
RPMI 1640 medium
-
Sample lysis buffer (containing protease and phosphatase inhibitors)
-
Microplate reader capable of measuring absorbance at 450 nm
2. PBMC Isolation:
-
Dilute whole blood collected in anticoagulant-containing tubes with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs with PBS and centrifuge at 250 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer for cell lysis.
3. PKCβ Activity Assay (based on a generic ELISA kit):
-
Sample Preparation: Lyse the isolated PBMCs according to the lysis buffer manufacturer's instructions. Determine the total protein concentration of the lysate.
-
Assay Procedure:
-
Add a standardized amount of cell lysate to the wells of the PKC substrate-coated microplate.
-
Include positive controls (recombinant active PKCβ) and negative controls (lysate without ATP or with a known PKC inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the time specified in the kit manual (e.g., 60-90 minutes).
-
Stop the kinase reaction by washing the wells with the provided Wash Buffer.
-
Add the phospho-specific primary antibody to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate. Allow for color development.
-
Add the Stop Solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Generate a standard curve using the positive control.
-
Calculate the PKCβ activity in the samples relative to the standard curve and normalize to the total protein concentration of the lysate.
-
Protocol 2: Measurement of Mean Retinal Circulation Time (RCT) using Fluorescein Angiography
This protocol describes the methodology for measuring RCT as a pharmacodynamic endpoint for Ruboxistaurin's effect on retinal hemodynamics.
1. Materials:
-
Fundus camera with appropriate filters for fluorescein angiography
-
Sterile sodium fluorescein dye (e.g., 10%)
-
Intravenous injection supplies
-
Image analysis software
2. Procedure:
-
Patient Preparation: Dilate the pupils of the patient's eyes. Obtain informed consent.
-
Fluorescein Injection: Inject a bolus of sodium fluorescein intravenously into the antecubital vein.
-
Image Acquisition:
-
Begin capturing a rapid sequence of fundus images immediately after injection.
-
The imaging sequence should capture the initial appearance of the dye in the retinal arteries, the capillary phase, and the complete filling of the retinal veins.
-
Continue imaging at set intervals for up to 10-15 minutes to observe the late phase.
-
-
Image Analysis:
-
Identify a major retinal artery and a corresponding vein in the captured images.
-
Using image analysis software, measure the densitometric changes over time as the fluorescein dye passes through the selected artery and vein.
-
Plot time-concentration curves for both the artery and the vein.
-
-
RCT Calculation:
-
The mean retinal circulation time is calculated as the difference between the mean venous and mean arterial dye appearance times. This can be determined from the time-concentration curves.
-
Conclusion
The protocols and data presented in these application notes provide a framework for assessing the pharmacodynamic effects of oral Ruboxistaurin. By utilizing both systemic surrogate markers, such as PKCβ activity in PBMCs, and direct measurements of end-organ effects, such as retinal circulation time, researchers can gain a comprehensive understanding of Ruboxistaurin's biological activity in both preclinical and clinical settings. These methodologies are crucial for dose-finding studies, establishing proof-of-concept, and elucidating the therapeutic potential of Ruboxistaurin for diabetic microvascular complications.
References
a for preparing Ruboxistaurin stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruboxistaurin, also known as LY333531, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ) isoforms, specifically PKCβI and PKCβII.[1][2][3] It is an orally active compound that has been extensively investigated for its therapeutic potential in managing diabetic microvascular complications, such as diabetic retinopathy, nephropathy, and neuropathy.[1][4] Ruboxistaurin exhibits ATP-competitive inhibition with IC50 values of 4.7 nM for PKCβI and 5.9 nM for PKCβII. Due to its hydrophobic nature, Ruboxistaurin has very low aqueous solubility, presenting a challenge for its use in experimental settings. These application notes provide detailed protocols for the preparation of Ruboxistaurin stock solutions and working concentrations for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
Proper preparation of Ruboxistaurin solutions is critical for accurate and reproducible experimental results. The compound is available as a free base and in salt forms such as hydrochloride and mesylate, which are intended to improve solubility. However, all forms demonstrate poor solubility in aqueous solutions.
Table 1: Solubility of Ruboxistaurin
| Solvent | Solubility | Notes |
| DMSO | Up to 100 mg/mL (for hydrochloride salt) | Recommended solvent for stock solutions. Use of fresh, anhydrous DMSO is crucial as it is hygroscopic and absorbed water can reduce solubility. |
| Water | 0.0475 mg/mL | Considered insoluble for practical purposes. Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Insoluble | Not a suitable solvent. |
| Methanol | Soluble (used for analytical standards) | Primarily used for preparing samples for analytical techniques like HPLC and LC-MS/MS. |
Table 2: Molecular Properties of Ruboxistaurin
| Property | Value |
| Molecular Formula | C28H28N4O3 |
| Molecular Weight | 468.55 g/mol |
| Ruboxistaurin HCl M.W. | 505.01 g/mol |
Experimental Protocols
Preparation of Ruboxistaurin Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of Ruboxistaurin hydrochloride (M.W. 505.01 g/mol ). Adjust calculations accordingly for the free base or other salt forms.
Materials:
-
Ruboxistaurin hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Weighing: Accurately weigh 5.05 mg of Ruboxistaurin hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Caption: Workflow for preparing Ruboxistaurin stock solution.
Preparation of In Vitro Working Concentrations
This protocol describes the preparation of a 200 nM working solution from a 10 mM DMSO stock solution for cell culture experiments.
Materials:
-
10 mM Ruboxistaurin in DMSO stock solution
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM Ruboxistaurin stock solution at room temperature.
-
Serial Dilution (Intermediate): To avoid issues with very small volumes, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of pre-warmed culture medium to get a 100 µM intermediate solution. Mix thoroughly by pipetting.
-
Final Dilution: Prepare the final 200 nM working solution by diluting the 100 µM intermediate solution 1:500. Add 2 µL of the 100 µM solution to 998 µL of pre-warmed cell culture medium.
-
Mixing: It is crucial to add the Ruboxistaurin solution to the culture medium while vortexing or vigorously mixing to prevent precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the working solution will be very low (e.g., 0.002% in this example). It is important to have a vehicle control in your experiments with the same final DMSO concentration.
-
Visual Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, consider decreasing the final Ruboxistaurin concentration or slightly increasing the DMSO percentage if the experimental system allows.
Table 3: Recommended In Vitro Working Concentrations
| Cell Line/System | Assay Type | Working Concentration | Reference |
| Human Monocytes / Endothelial Cells | Adhesion Assay | 10 nM, 400 nM | |
| Human Renal Glomerular Endothelial Cells (HRGECs) | Viability Assay | 10 nM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Assay | 200 nM | |
| MOLM13 (Human leukemia cell line) | Apoptosis Assay | IC50 = 0.7 µM | |
| MV4-11 (Human leukemia cell line) | Apoptosis Assay | IC50 = 1.5 µM |
Preparation of In Vivo Formulations
For oral administration (p.o.) in animal studies, Ruboxistaurin is often prepared as a suspension.
Materials:
-
Ruboxistaurin powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Example Formulation for a 1 mg/mL Suspension:
-
Create a concentrated stock in DMSO (e.g., 10 mg/mL).
-
For a 1 mL final volume, add 100 µL of the 10 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. The solution should be used immediately.
Table 4: Reported In Vivo Dosages
| Animal Model | Application | Dosage | Reference |
| Diabetic Rats | Retinal Leukocyte Entrapment | 0.1, 1.0, or 10.0 mg/kg/day (p.o.) | |
| Diabetic Rats | Diabetic Nephropathy | 10 mg/kg/day (p.o.) | |
| Diabetic Mice | Glomerular Endothelial Cell Apoptosis | 1 mg/kg for 8 weeks | |
| Human Clinical Trials | Diabetic Peripheral Neuropathy | 32 mg/day and 64 mg/day (oral tablets) | |
| Human Clinical Trials | Diabetic Retinopathy | 8, 16, or 32 mg/day |
Mechanism of Action and Signaling Pathway
Ruboxistaurin selectively inhibits the β isoforms of Protein Kinase C (PKCβ). In diabetic conditions, hyperglycemia leads to an increase in the glycolytic intermediate diacylglycerol (DAG), a key activator of classical PKC isoforms like PKCβ. The activation of PKCβ is implicated in the pathogenesis of diabetic microvascular complications through various downstream effects.
Hyperglycemia-induced activation of PKCβ can lead to:
-
Increased Vascular Permeability: Mediated in part by Vascular Endothelial Growth Factor (VEGF).
-
Altered Blood Flow: Contributing to tissue hypoxia.
-
Extracellular Matrix Production: Through pathways involving Transforming Growth Factor-beta 1 (TGF-β1) and its downstream effectors Smad2 and Smad3, leading to basement membrane thickening.
-
Inflammation: By promoting the adhesion of leukocytes to endothelial cells.
-
Endothelial Dysfunction: By decreasing the activity of endothelial nitric oxide synthase (eNOS).
By inhibiting PKCβ, Ruboxistaurin aims to mitigate these pathological changes.
Caption: Ruboxistaurin inhibits the PKCβ signaling pathway.
References
Application Notes and Protocols for Measuring PKC-β Activity in Clinical Samples for Ruboxistaurin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruboxistaurin (LY333531) is a specific inhibitor of Protein Kinase C-β (PKC-β), an enzyme implicated in the pathogenesis of diabetic microvascular complications such as retinopathy, nephropathy, and neuropathy.[1][2] Hyperglycemia in diabetes leads to the activation of PKC-β, triggering a cascade of downstream signaling events that contribute to vascular dysfunction.[2] Measuring the activity of PKC-β in clinical samples is crucial for understanding the pharmacodynamics of Ruboxistaurin and for assessing its target engagement in clinical trials.
These application notes provide detailed protocols for the measurement of PKC-β activity in clinical samples, with a focus on methods suitable for studies involving Ruboxistaurin.
PKC-β Signaling Pathway in Diabetic Complications
The following diagram illustrates the central role of PKC-β in the signaling pathways activated by hyperglycemia, leading to diabetic vascular complications. Ruboxistaurin acts by competitively inhibiting the ATP-binding site of PKC-β, thereby blocking the phosphorylation of its downstream substrates.[2]
Data Presentation: Effects of Ruboxistaurin in Clinical Trials
Direct measurement of PKC-β enzymatic activity in clinical trials with Ruboxistaurin is not widely reported in the public literature. The efficacy of the drug has been primarily assessed through clinical endpoints and surrogate markers of vascular function. The following table summarizes representative data from clinical studies on the effects of Ruboxistaurin on these surrogate markers.
| Parameter | Study Population | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | P-value (vs. Placebo) | Reference |
| Retinal Circulation Time (seconds) | Patients with Type 1 or 2 Diabetes | Placebo | 5.6 ± 1.2 | +0.16 ± 0.80 | - | [3] |
| Ruboxistaurin (16 mg/day) | 5.9 ± 1.5 | -0.15 ± 0.82 | 0.532 | |||
| Ruboxistaurin (32 mg/day) | 5.8 ± 1.1 | -0.68 ± 0.73 | 0.046 | |||
| Flow-Mediated Dilation (FMD) at 1 min (mm) | Patients with Type 2 Diabetes | Placebo | 0.26 ± 0.15 | - | - | |
| Ruboxistaurin (32 mg/day) | 0.26 ± 0.24 | +0.13 ± 0.26 | 0.08 | |||
| Flow-Mediated Dilation (FMD) at 5 min (mm) | Patients with Type 2 Diabetes | Placebo | 0.16 ± 0.11 | - | - | |
| Ruboxistaurin (32 mg/day) | 0.16 ± 0.26 | +0.12 ± 0.21 | 0.02 | |||
| Neuropathy Total Symptom Score-6 (NTSS-6) | Patients with Diabetic Peripheral Neuropathy | Placebo | 7.6 ± 2.9 | -13.1% | - | |
| Ruboxistaurin (32 mg/day) | 7.9 ± 2.5 | -66.0% | < 0.03 |
Experimental Protocols
Clinical Sample Collection and Preparation
For the assessment of PKC-β activity, peripheral blood mononuclear cells (PBMCs) or platelets are suitable clinical samples.
Materials:
-
Vacutainer® CPT™ tubes with sodium citrate or EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF)
-
Refrigerated centrifuge
-
Hemocytometer or automated cell counter
Protocol for PBMC Isolation:
-
Collect whole blood directly into CPT™ tubes.
-
Centrifuge at 1,500 - 1,800 x g for 20 minutes at room temperature.
-
The PBMC layer will be under the plasma layer and on top of the gel. Aspirate the plasma, being careful not to disturb the cell layer.
-
Carefully collect the PBMC layer and transfer to a new 15 mL conical tube.
-
Wash the cells by adding 10 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the remaining PBS.
-
Count the cells and assess viability.
-
For cell lysis, centrifuge the required number of cells and resuspend the pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay. The lysate is now ready for the kinase assay or can be stored at -80°C.
Non-Radioactive Immunoprecipitation-Kinase Assay for PKC-β
This protocol describes a non-radioactive method to measure the activity of PKC-β specifically, by first immunoprecipitating the enzyme from the clinical sample lysate.
Materials:
-
Anti-PKC-β antibody (specific for βI and βII isoforms)
-
Protein A/G agarose beads
-
Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
PKC substrate peptide (e.g., a peptide with the sequence RFARKGSLRQKNV)
-
ATP solution (10 mM)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar non-radioactive detection system
-
Microplate reader with luminescence detection
Protocol:
Part A: Immunoprecipitation of PKC-β
-
To 200-500 µg of cell lysate, add 2-4 µg of anti-PKC-β antibody.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Centrifuge at 500 x g for 3 minutes at 4°C to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer (without protease and phosphatase inhibitors).
-
Wash the beads once with 1 mL of Kinase Assay Buffer.
-
After the final wash, resuspend the beads in 20 µL of Kinase Assay Buffer.
Part B: Kinase Reaction
-
Prepare the kinase reaction mixture in a 96-well plate. For each reaction, add:
-
20 µL of the immunoprecipitated PKC-β bead slurry
-
5 µL of PKC substrate peptide (to a final concentration of 100 µM)
-
5 µL of Kinase Assay Buffer
-
-
To initiate the kinase reaction, add 10 µL of 100 µM ATP solution (final concentration 25 µM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
Part C: Detection of Kinase Activity
-
Follow the protocol for the ADP-Glo™ Kinase Assay or a similar non-radioactive method. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a detection reagent that converts the ADP produced in the kinase reaction into a luminescent signal.
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the PKC-β kinase activity.
Data Analysis:
-
Generate a standard curve using known concentrations of ADP to convert the luminescence readings into the amount of ADP produced.
-
Calculate the PKC-β activity as pmol of ADP produced per minute per mg of protein in the initial lysate.
-
Compare the PKC-β activity in samples from patients treated with Ruboxistaurin to those from the placebo group.
Experimental Workflow
The following diagram outlines the major steps for measuring PKC-β activity in clinical samples from a Ruboxistaurin clinical trial.
References
- 1. Inhibition of PKC beta by oral administration of ruboxistaurin is well tolerated and ameliorates diabetes-induced retinal hemodynamic abnormalities in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Utilizing Ruboxistaurin in Studies of Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruboxistaurin (LY333531) is a highly selective, orally active inhibitor of the beta isoform of Protein Kinase C (PKCβ).[1][2] The activation of PKCβ is a critical step in the signaling pathways that lead to endothelial dysfunction, particularly in hyperglycemic conditions characteristic of diabetes mellitus.[3][4] In such conditions, elevated glucose levels increase the synthesis of diacylglycerol (DAG), a key activator of PKCβ.[5] This activation triggers a cascade of downstream events contributing to microvascular and macrovascular damage, including increased vascular permeability, inflammation, oxidative stress, and altered blood flow.
These application notes provide a comprehensive overview of the use of Ruboxistaurin in studying endothelial cell function. They include summaries of key quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and experimental workflows.
Mechanism of Action
Ruboxistaurin competitively inhibits the ATP-binding site of PKCβ1 and PKCβ2 isoforms, thereby preventing the phosphorylation of its downstream target proteins. This targeted inhibition makes Ruboxistaurin a valuable tool for investigating the specific role of PKCβ in endothelial pathophysiology. In endothelial cells, the activation of PKCβ has been linked to several pathological processes:
-
Increased Vascular Permeability: PKCβ activation can lead to the phosphorylation of tight junction proteins, resulting in their disassembly and a subsequent increase in vascular permeability.
-
Inflammation: PKCβ mediates inflammatory responses by promoting the expression of adhesion molecules on endothelial cells, which facilitates the adhesion of monocytes.
-
Oxidative Stress: The activation of PKCβ can increase the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in vascular cells, leading to oxidative stress.
-
Impaired Vasodilation: PKCβ can phosphorylate and inhibit endothelial nitric oxide synthase (eNOS), reducing the production of nitric oxide (NO), a key vasodilator.
-
Angiogenesis: PKCβ is involved in the intracellular signaling of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis.
By selectively inhibiting PKCβ, Ruboxistaurin allows researchers to dissect the contribution of this specific isoform to these and other endothelial processes.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Ruboxistaurin on endothelial cell function.
Table 1: In Vitro Effects of Ruboxistaurin on Endothelial Cells
| Parameter Measured | Cell Type | Condition | Ruboxistaurin Concentration | Result | Reference |
| Monocyte Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | Hyperglycemia (27.7 mM glucose) | 10 nM | Significant reduction of glucose-induced monocyte adhesion | |
| VEGF-induced Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF stimulation | Concentration-dependent | Inhibition of proliferation | |
| VEGF-induced Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF stimulation | Concentration-dependent | Inhibition of migration | |
| VEGF-induced ERK1/2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF stimulation | Not specified | Inhibition of phosphorylation | |
| VEGF-induced Akt Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF stimulation | Not specified | Inhibition of phosphorylation |
Table 2: In Vivo and Clinical Effects of Ruboxistaurin on Endothelial Function
| Parameter Measured | Study Population | Treatment | Duration | Result | Reference |
| Flow-Mediated Dilation (FMD) | Type 2 Diabetes Patients | 32 mg/day Ruboxistaurin | 6 weeks | Trend towards improvement in FMD at 1 min (p=0.08) and 5 min (p=0.02) post-cuff deflation | |
| Urinary Isoprostanes (Oxidative Stress Marker) | Type 2 Diabetes Patients | 32 mg/day Ruboxistaurin | 6 weeks | No significant effect | |
| Retinal Blood Flow | Diabetic Patients | 8 mg or 16 mg twice daily Ruboxistaurin | 28 days | Amelioration of diabetes-induced retinal hemodynamic abnormalities | |
| Glomerular Endothelial Cell Loss | Diabetic (mRen-2)27 Rats | 10 mg/kg/day Ruboxistaurin | 12 weeks | Attenuation of endothelial cell loss | |
| Skin Microvascular Blood Flow (Endothelium-dependent) | Diabetic Peripheral Neuropathy Patients | Not specified | Not specified | Significant increase in skin microvascular blood flow in three out of four studies |
Signaling Pathway Diagram
The following diagram illustrates the central role of PKCβ in hyperglycemia-induced endothelial dysfunction and the inhibitory action of Ruboxistaurin.
References
- 1. Ruboxistaurin, a protein kinase C beta inhibitor, as an emerging treatment for diabetes microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C and endothelial dysfunction in select vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beta-specific protein kinase C inhibitor ruboxistaurin (LY333531) suppresses glucose-induced adhesion of human monocytes to endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administering Ruboxistaurin with Other Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, methodologies, and quantitative data for the co-administration of Ruboxistaurin with other compounds in a research setting. Ruboxistaurin, a selective inhibitor of protein kinase C beta (PKC-β), has been extensively studied for its therapeutic potential in diabetic microvascular complications. Combining Ruboxistaurin with other agents that target complementary pathways offers a promising strategy to enhance efficacy and address the multifactorial nature of diseases like diabetic nephropathy, retinopathy, and neuropathy.
Rationale for Combination Therapies
Hyperglycemia-induced activation of PKC-β is a critical step in the pathogenesis of diabetic complications, leading to increased vascular permeability, inflammation, and cellular proliferation. While Ruboxistaurin directly targets this pathway, other signaling cascades and pathological processes also contribute significantly to disease progression. Co-administering Ruboxistaurin with compounds that modulate these parallel or downstream pathways can lead to synergistic or additive therapeutic effects.
Key Combination Strategies:
-
Dual Blockade of Pathogenic Pathways: Combining Ruboxistaurin with agents that inhibit other key pathways in diabetic complications, such as the renin-angiotensin system (RAS), can provide a more comprehensive blockade of disease mechanisms.
-
Targeting Downstream Effectors: Co-administration with drugs that inhibit downstream effectors of PKC-β signaling, such as vascular endothelial growth factor (VEGF), may offer enhanced efficacy.
-
Mitigating Upstream Triggers: Combining Ruboxistaurin with antioxidants can address the oxidative stress that contributes to PKC-β activation.
-
Enhancing Anti-proliferative Effects: In oncology, combining Ruboxistaurin with cytotoxic agents may enhance tumor cell killing.
Signaling Pathways and Points of Intervention
The following diagram illustrates the central role of PKC-β in diabetic complications and highlights the points of intervention for Ruboxistaurin and potential combination therapies.
Data Presentation: Quantitative Summary of Combination Studies
The following tables summarize the quantitative data from key studies involving the co-administration of Ruboxistaurin.
Table 1: Clinical Study of Ruboxistaurin and RAS Inhibitors in Diabetic Nephropathy
| Parameter | Ruboxistaurin (32 mg/day) + RAS Inhibitor | Placebo + RAS Inhibitor | p-value | Reference |
| Change in Urinary Albumin-to-Creatinine Ratio (ACR) | -24% | -9% (non-significant) | 0.020 (within group) | [1][2] |
| Change in Estimated Glomerular Filtration Rate (eGFR) | -2.5 ml/min/1.73m² (non-significant) | -4.8 ml/min/1.73m² | 0.009 (within group) | [1][2] |
Note: This pilot study was underpowered to determine statistically significant between-group differences for changes in ACR and eGFR.[1]
Table 2: Preclinical Study of Ruboxistaurin and Valsartan in a Diabetic Rat Model
| Parameter | Control (Non-Diabetic) | Diabetic Control | Ruboxistaurin (10 mg/kg/day) | Valsartan (15 mg/kg/day) |
| Serum Creatinine (mg/dL) | ~0.5 | ~1.2 | ~0.7 | ~0.6 |
| Urinary Albumin Excretion (mg/24h) | ~5 | ~45 | ~20 | ~15 |
| Kidney/Body Weight Ratio | ~0.3 | ~0.6 | ~0.4 | ~0.4 |
| Glomerulosclerosis Index (GSI) | ~0.1 | ~1.8 | ~0.8 | ~0.6 |
Data are approximate values derived from graphical representations in the cited literature.
Table 3: Preclinical Evaluation of Ruboxistaurin in Combination with Chemotherapy
| Combination | Context | Reported Effect |
| Ruboxistaurin + Paclitaxel | Anticancer | Enhanced activity |
| Ruboxistaurin + Carmustine | Anticancer | Enhanced activity |
Note: Detailed quantitative data and protocols for these anticancer combinations are not extensively available in the public domain.
Experimental Protocols
The following are detailed protocols for key experiments cited or relevant to the co-administration of Ruboxistaurin.
Protocol 1: In Vivo Co-administration in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model
This protocol describes the induction of diabetes in rats and subsequent treatment with Ruboxistaurin in combination with an Angiotensin II Receptor Blocker (ARB), Valsartan.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar rats (8-10 weeks old) are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 55-65 mg/kg, dissolved in cold citrate buffer (pH 4.5), is administered to induce diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with sustained hyperglycemia (e.g., >250 mg/dL) are selected for the study.
-
Treatment Groups:
-
Group 1: Non-diabetic control (vehicle)
-
Group 2: Diabetic control (vehicle)
-
Group 3: Ruboxistaurin (10 mg/kg/day, oral gavage)
-
Group 4: Valsartan (15 mg/kg/day, oral gavage)
-
Group 5: Ruboxistaurin (10 mg/kg/day) + Valsartan (15 mg/kg/day)
-
-
Drug Administration: Treatments are administered daily via oral gavage for a period of 6 to 8 weeks.
-
Monitoring and Sample Collection:
-
Body weight and blood glucose are monitored weekly.
-
24-hour urine samples are collected at baseline and at the end of the study to measure urinary albumin excretion.
-
At the end of the treatment period, animals are sacrificed, and blood and kidney tissues are collected.
-
-
Outcome Measures:
-
Biochemical: Serum creatinine, blood urea nitrogen (BUN).
-
Histopathological: Periodic acid-Schiff (PAS) staining of kidney sections to assess the glomerulosclerosis index (GSI).
-
Molecular: qPCR or Western blot analysis of kidney tissue to measure markers of fibrosis (e.g., TGF-β1, Smad2/3).
-
Protocol 2: In Vitro Assessment of Combination Effects on Mesangial Cells under High Glucose Conditions
This protocol outlines a method to assess the synergistic or additive effects of Ruboxistaurin and a test compound on key pathological features in a cell-based model of diabetic nephropathy.
Experimental Workflow:
Methodology:
-
Cell Culture: Human or rat mesangial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Experimental Setup: Cells are seeded in multi-well plates and allowed to adhere. Before treatment, cells are typically serum-starved for 24 hours.
-
High Glucose Treatment: Cells are exposed to high glucose (e.g., 30 mM) to mimic hyperglycemic conditions. A normal glucose control (e.g., 5.5 mM) and an osmotic control (e.g., 5.5 mM glucose + 24.5 mM mannitol) should be included.
-
Drug Treatment: Ruboxistaurin and the test compound are added to the high-glucose media at a range of concentrations, both individually and in combination.
-
Incubation: Cells are incubated with the treatments for 24 to 72 hours.
-
Outcome Measures:
-
Cell Viability: Assessed using standard assays like MTT or CCK-8 to determine cytotoxicity of the combination.
-
Extracellular Matrix Protein Expression: Levels of fibronectin and collagen IV in cell lysates or supernatants are measured by ELISA or Western blot.
-
Pro-fibrotic Cytokine Production: TGF-β1 levels in the cell culture supernatant are quantified by ELISA.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) production can be measured using fluorescent probes like DCFH-DA.
-
-
Data Analysis: The combination index (CI) can be calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 3: In Vitro Anti-Angiogenesis Assay (HUVEC Tube Formation)
This protocol can be used to evaluate the combined effect of Ruboxistaurin and an anti-VEGF agent on angiogenesis.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Matrigel Assay: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to solidify.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of VEGF (to stimulate tube formation) and treated with:
-
Vehicle control
-
Ruboxistaurin alone
-
Anti-VEGF agent alone
-
Ruboxistaurin + Anti-VEGF agent
-
-
Incubation: Plates are incubated for 4-18 hours to allow for tube formation.
-
Analysis: Tube formation is visualized by microscopy and quantified by measuring parameters such as the number of branching points and total tube length using image analysis software.
Conclusion
The co-administration of Ruboxistaurin with other therapeutic agents represents a promising avenue for research in diabetic complications and potentially other diseases. The combination of Ruboxistaurin with RAS inhibitors has shown favorable effects in preclinical and pilot clinical studies for diabetic nephropathy. The rationale for combining Ruboxistaurin with anti-VEGF agents and antioxidants is strong, though further in vitro and in vivo studies are needed to validate these approaches. The provided protocols offer a framework for researchers to design and execute studies to explore the synergistic potential of Ruboxistaurin-based combination therapies.
References
Application Notes and Protocols for Long-Term Storage and Handling of Ruboxistaurin HCl Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper long-term storage, handling, and quality assessment of Ruboxistaurin HCl powder. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing personnel safety.
Physicochemical Properties and Storage Conditions
Ruboxistaurin hydrochloride (HCl) is the salt form of Ruboxistaurin, a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[1][2][3][4][] It is an orange to red solid powder. Proper storage is critical to prevent degradation and maintain its biological activity over time.
Table 1: Physicochemical and Storage Data for this compound Powder
| Parameter | Value | Reference |
| Chemical Formula | C₂₈H₂₉ClN₄O₃ | |
| Molecular Weight | 505.01 g/mol | |
| Appearance | Orange to red solid powder | |
| Purity | >98% (typical) | |
| Short-Term Storage (Solid) | 0 - 4 °C (days to weeks), dry and dark | |
| Long-Term Storage (Solid) | -20 °C (months to years), dry and dark | |
| Shipping Condition | Ambient temperature | |
| Shelf Life (Solid) | >2 years (if stored properly) |
Handling and Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. Standard safety protocols should be followed to minimize exposure.
2.1. Personal Protective Equipment (PPE)
-
Gloves: Nitrile gloves should be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: For handling large quantities of powder or when aerosolization is possible, a NIOSH-approved respirator is recommended.
2.2. Powder Handling
-
All manipulations of the powder should be performed in a chemical fume hood to avoid inhalation.
-
Avoid creating dust during weighing and transfer. Use appropriate tools such as spatulas and weighing paper.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to local regulations.
2.3. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
Preparation of Stock Solutions
Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mg/mL (198.01 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of powder. For 1 mL of a 10 mM solution, use 5.05 mg of this compound.
-
Add the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously. If necessary, sonicate the vial in a water bath to ensure complete dissolution.
-
Store the stock solution as recommended below.
Table 3: Storage of this compound Stock Solutions
| Storage Temperature | Duration | Conditions | Reference |
| -20 °C | Up to 1 month | Aliquoted, protected from light | |
| -80 °C | Up to 1 year | Aliquoted, protected from light |
Note: It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Quality Control and Stability Assessment
Regular quality control is essential to ensure the integrity of this compound, especially after long-term storage. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on thermal stability and decomposition.
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for purity assessment. Method optimization may be required.
-
Preparation of Standard Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Serially dilute the stock solution to prepare working standards for linearity assessment.
-
-
Preparation of Sample Solution:
-
Accurately weigh a small amount of the stored this compound powder and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 4.2: Thermal Stability Assessment by DSC and TGA
-
Instrumentation: Use a simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an appropriate pan (e.g., aluminum for DSC, alumina for TGA).
-
Experimental Conditions (Example):
-
Temperature Range: 30 °C to 350 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge gas (e.g., 30 mL/min).
-
-
Data Analysis:
-
DSC: Observe for endothermic or exothermic events. An endotherm can indicate melting, while an exotherm can indicate decomposition.
-
TGA: Monitor for weight loss as a function of temperature. Significant weight loss indicates decomposition.
-
Mechanism of Action: PKCβ Signaling Pathway
Ruboxistaurin is a selective inhibitor of the beta isoforms of Protein Kinase C (PKCβI and PKCβII). In hyperglycemic conditions, increased levels of diacylglycerol (DAG) activate PKCβ, leading to the phosphorylation of downstream targets involved in diabetic complications. Ruboxistaurin competitively blocks this activity.
Caption: this compound inhibits the PKCβ signaling pathway.
Experimental Workflow: Purity and Stability Assessment
The following diagram outlines the workflow for assessing the quality of this compound powder after long-term storage.
Caption: Workflow for quality assessment of stored this compound.
References
Troubleshooting & Optimization
Ruboxistaurin Technical Support Center: In Vitro PKCβ Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Ruboxistaurin for optimal Protein Kinase C β (PKCβ) inhibition in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Ruboxistaurin for selective PKCβ inhibition in vitro?
A1: The optimal concentration for selective PKCβ inhibition is in the low nanomolar range. Based on its IC50 values, a concentration of 10 nM is recommended for achieving specific inhibition of PKCβI and PKCβII with minimal effects on other PKC isoforms. For experiments requiring non-specific PKC inhibition, a higher concentration of 400 nM can be used.[1]
Q2: What are the IC50 values of Ruboxistaurin for different PKC isoforms?
A2: Ruboxistaurin is a potent and selective inhibitor of PKCβ isoforms. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
| PKC Isoform | IC50 (nM) | Selectivity vs. PKCβI |
| PKCβI | 4.7[1][2] | - |
| PKCβII | 5.9[1][2] | ~1.3-fold less sensitive |
| PKCα | 360 | ~77-fold more selective for βI |
| PKCγ | 300 | ~64-fold more selective for βI |
| PKCδ | 250 | ~53-fold more selective for βI |
| PKCη | 52 | ~11-fold more selective for βI |
| PKCζ | >100,000 | >21,000-fold more selective for βI |
Q3: What is the mechanism of action of Ruboxistaurin?
A3: Ruboxistaurin is an ATP-competitive inhibitor of PKCβ. It binds to the ATP-binding site of the PKCβ enzyme, preventing the phosphorylation of its downstream substrates. This inhibition helps to mitigate the pathological cellular processes driven by PKCβ activation, such as increased vascular permeability and inflammation.
Q4: How should I prepare a stock solution of Ruboxistaurin?
A4: Ruboxistaurin has low solubility in aqueous solutions. Therefore, it is recommended to prepare a stock solution in 100% anhydrous dimethyl sulfoxide (DMSO). To minimize the potential for solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should typically be kept below 0.1%.
Troubleshooting Guide
Issue 1: No observable effect of Ruboxistaurin at the recommended concentration (10 nM).
-
Possible Cause: Insufficient PKCβ activation in your experimental model.
-
Troubleshooting Step: Ensure that your cells are adequately stimulated to activate the PKCβ pathway. For example, if you are working with endothelial cells, stimulation with high glucose or Vascular Endothelial Growth Factor (VEGF) may be necessary to induce PKCβ activity.
-
-
Possible Cause: Degradation of Ruboxistaurin.
-
Troubleshooting Step: Prepare fresh dilutions of Ruboxistaurin from a properly stored stock solution for each experiment. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell type-specific differences in sensitivity.
-
Troubleshooting Step: Perform a dose-response experiment ranging from 1 nM to 100 nM to determine the optimal concentration for your specific cell line and experimental conditions.
-
Issue 2: Observed off-target effects or cellular toxicity.
-
Possible Cause: The concentration of Ruboxistaurin is too high, leading to non-specific inhibition of other kinases.
-
Troubleshooting Step: Verify the concentration of your stock solution and ensure accurate dilutions. If using concentrations significantly higher than 10 nM, consider the potential for off-target effects on other PKC isoforms as indicated by the IC50 values.
-
-
Possible Cause: DMSO toxicity.
-
Troubleshooting Step: Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO as your treated samples) to assess the effect of the solvent alone.
-
Issue 3: Precipitation of Ruboxistaurin in the cell culture medium.
-
Possible Cause: The aqueous solubility limit of Ruboxistaurin has been exceeded.
-
Troubleshooting Step: When diluting the DMSO stock solution into your aqueous cell culture medium, add the stock solution to the pre-warmed medium while vortexing to ensure rapid and thorough mixing. Avoid adding the concentrated stock directly to cells in a small volume of medium.
-
Experimental Protocols
Protocol 1: In Vitro PKCβ Kinase Activity Assay
This protocol describes a cell-free assay to determine the inhibitory activity of Ruboxistaurin on recombinant PKCβ.
Materials:
-
Recombinant human PKCβI or PKCβII
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
ATP and [γ-³²P]ATP
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Assay buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)
-
Ruboxistaurin stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microplate, combine the assay buffer, lipid activator, and PKC substrate peptide.
-
Add Inhibitor: Add serial dilutions of Ruboxistaurin or a vehicle control (DMSO) to the appropriate wells.
-
Initiate Reaction: Add the recombinant PKCβ enzyme to each well.
-
Start Phosphorylation: Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of PKCβ activity for each Ruboxistaurin concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream PKCβ Signaling
This protocol is for assessing the effect of Ruboxistaurin on the phosphorylation of downstream targets of PKCβ in a cellular context.
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Ruboxistaurin stock solution (in DMSO)
-
Stimulating agent (e.g., high glucose, VEGF)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in a low-serum medium if necessary.
-
Pre-treat the cells with various concentrations of Ruboxistaurin (e.g., 1, 10, 100 nM) or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., high glucose or VEGF) for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: PKCβ signaling pathway and the inhibitory action of Ruboxistaurin.
Caption: General experimental workflow for assessing Ruboxistaurin's in vitro efficacy.
Caption: Troubleshooting decision tree for in vitro Ruboxistaurin experiments.
References
Technical Support Center: Improving the Solubility of Ruboxistaurin HCl for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Ruboxistaurin hydrochloride (HCl). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Ruboxistaurin HCl and why is its solubility a concern?
A1: Ruboxistaurin is a potent and selective inhibitor of Protein Kinase C beta (PKCβ) isoforms, PKCβI and PKCβII.[1] It is investigated for its therapeutic potential in diabetic microvascular complications.[1][2] However, Ruboxistaurin is a hydrophobic molecule with very low aqueous solubility, presenting a significant challenge for its use in experiments requiring dissolution in aqueous buffers.[1] One report indicates its water solubility to be as low as 0.0475 mg/mL.[1]
Q2: What forms of Ruboxistaurin are available for research?
A2: Ruboxistaurin is available as a free base and in salt forms, most commonly as Ruboxistaurin hydrochloride (HCl) and Ruboxistaurin mesylate. While salt forms are generally created to improve solubility, all forms of Ruboxistaurin exhibit poor solubility in aqueous solutions.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is generally reported as insoluble in water and ethanol. It is crucial to use fresh, anhydrous DMSO, as DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of this compound.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, Tris-HCl)?
A4: No, it is not recommended to dissolve this compound directly in aqueous buffers. Due to its low aqueous solubility, direct addition will likely lead to precipitation, resulting in an inaccurate final concentration of the compound in your experiment.
Q5: How should I prepare a stock solution of this compound?
A5: The recommended method is to first prepare a concentrated stock solution in 100% anhydrous DMSO. To aid dissolution, you can vortex the solution vigorously and use sonication or gentle warming (e.g., to 37°C). Always visually inspect the solution to ensure it is clear and free of particulates. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q6: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?
A6: This is a common issue and occurs when the aqueous solubility limit of this compound is exceeded. Here are some troubleshooting steps:
-
Increase the final DMSO concentration: If your experimental system can tolerate it, a slightly higher final DMSO concentration can help maintain solubility. However, always consider the potential effects of DMSO on your cells or model system.
-
Decrease the final this compound concentration: You may need to work with a lower final concentration of the compound in your experiment.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. Examples include a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.
-
Modify the dilution method: Add the DMSO stock solution to your pre-warmed aqueous buffer while vigorously vortexing. This rapid mixing can help prevent immediate precipitation.
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvents. Note that solubility can vary between different product batches and the purity of the solvents used. It is always recommended to perform your own solubility tests.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 6.67 mg/mL (13.21 mM) | |
| DMSO | 49 mg/mL (97.02 mM) | |
| DMSO | 50 mg/mL (99.0 mM) | |
| DMSO | 100 mg/mL (198.01 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Example Formulations for In Vivo Experiments
| Components | Concentration | Source |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in saline) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out the appropriate amount of this compound powder. For a 10 mM stock solution, this would be 5.05 mg for 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
-
To do this, add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
While vigorously vortexing the medium, add 1 µL of the 10 mM this compound stock solution. This rapid mixing is critical to prevent precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your experiment.
Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines. However, it is essential to run a vehicle control (medium with the same final DMSO concentration) in your experiments.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting solubility issues with this compound.
Simplified Signaling Pathway of this compound Action
Caption: The inhibitory effect of this compound on the PKCβ signaling pathway.
References
Technical Support Center: Ruboxistaurin Clinical Trial Patient Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Ruboxistaurin. The following information is intended to address specific issues that may be encountered during patient selection for clinical trials.
Troubleshooting Guide
Question: We are observing high variability in patient response to Ruboxistaurin in our trial. What could be the underlying cause and how can we mitigate this?
Answer:
High variability in patient response to Ruboxistaurin is a significant issue that has been noted in previous clinical studies. The primary cause is often the heterogeneity in the baseline severity of diabetic retinopathy and macular edema among enrolled subjects.[1]
Troubleshooting Steps:
-
Refine Inclusion/Exclusion Criteria: Ensure that the criteria for disease severity are highly specific. Utilizing standardized grading scales, such as the Early Treatment Diabetic Retinopathy Study (ETDRS) severity scale, is crucial. For instance, trials have focused on patients with moderately severe to very severe non-proliferative diabetic retinopathy (NPDR) as this represents a critical window for intervention.[1]
-
Implement Biomarker Assessment: To enrich the study population with individuals more likely to respond, consider incorporating the measurement of biomarkers indicative of Protein Kinase C-β (PKC-β) activation.
-
Standardize Imaging Protocols: Strict adherence to standardized imaging protocols, like the ETDRS 7-field stereoscopic fundus photography, is essential for consistent assessment of retinopathy and macular edema. Variations in image acquisition and grading can introduce significant variability.
-
Control for Glycemic Levels: Although trials have set upper limits for HbA1c (e.g., ≤ 11.0% or ≤ 13.0%), variability in glycemic control among participants can still influence outcomes.[1] Consider stratifying patients based on their baseline HbA1c levels or implementing a lead-in period to stabilize glycemic control before randomization.
Question: We are finding it difficult to recruit a sufficient number of eligible patients for our Ruboxistaurin trial. What are the common barriers and how can we overcome them?
Answer:
Patient recruitment is a common challenge in clinical trials, particularly for chronic conditions like diabetic retinopathy that require long-term follow-up.
Troubleshooting Steps:
-
Broaden Geographic Reach: Diabetic retinopathy prevalence can vary by region. Expanding the number and geographic diversity of clinical sites can help access a larger patient pool.
-
Engage with a Wider Network of Healthcare Providers: Collaborate with endocrinologists, primary care physicians, and optometrists, in addition to ophthalmologists and retinal specialists, to increase patient referrals.
-
Simplify Screening Processes: Complex and lengthy screening procedures can deter potential participants. Streamline the initial screening process to quickly identify potentially eligible candidates before proceeding to more intensive assessments.
-
Address Patient Burden: Long-term trials can be demanding for patients. Minimize the number of site visits where possible, consider remote monitoring technologies, and ensure that travel and time commitments are reasonably compensated.
-
Review and Justify Strict Eligibility Criteria: While necessary for scientific rigor, overly restrictive criteria can severely limit the eligible patient population.[2] Periodically review the inclusion/exclusion criteria to ensure they are not unnecessarily narrowing the pool of potential participants. For example, exclusion of patients with prior laser photocoagulation or certain co-morbidities should be well-justified based on the trial's objectives.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ruboxistaurin?
A1: Ruboxistaurin is a selective inhibitor of the protein kinase C beta (PKC-β) isoform. In the context of diabetic microvascular complications, hyperglycemia increases the levels of diacylglycerol (DAG), which in turn activates PKC-β. This activation leads to a cascade of downstream signaling events that contribute to vascular dysfunction, such as altered blood flow, increased vascular permeability, and angiogenesis. Ruboxistaurin works by competitively binding to the ATP-binding site of PKC-β, thereby inhibiting its kinase activity.
Q2: Why have Ruboxistaurin clinical trials primarily focused on patients with non-proliferative diabetic retinopathy (NPDR)?
A2: Clinical trials with Ruboxistaurin have concentrated on patients with moderately severe to very severe NPDR because this stage is considered a critical point for intervention. The goal is to slow or prevent the progression to more advanced, vision-threatening stages like proliferative diabetic retinopathy (PDR) and significant macular edema.
Q3: What were the key inclusion and exclusion criteria in major Ruboxistaurin clinical trials?
A3: Key criteria from studies like the PKC-DRS and PKC-DMES included:
-
Inclusion:
-
Diagnosis of Type 1 or Type 2 diabetes.
-
Age 18 years or older.
-
Specific ETDRS retinopathy severity level (e.g., between 47B and 53E).
-
Best-corrected visual acuity of 20/125 or better.
-
HbA1c levels generally ≤ 11.0%.
-
-
Exclusion:
-
History of panretinal (scatter) photocoagulation.
-
Presence of clinically significant macular edema in some studies, or specific locations of macular edema in others.
-
History of intraocular surgery, or vitreous hemorrhage.
-
Uncontrolled systemic conditions like severe hypertension or renal impairment.
-
Q4: Have the clinical trials for Ruboxistaurin consistently met their primary endpoints?
A4: While Ruboxistaurin has shown a consistent trend in reducing the risk of sustained moderate visual loss (SMVL), the primary endpoint of preventing the progression of diabetic retinopathy was not always met in Phase 3 clinical trials. For instance, the PKC-DRS trial did not meet its primary endpoint of retinopathy progression. However, a 40% risk reduction in SMVL was observed in the PKC-DRS2 study. The overall event rates for vision loss were low, which can make it challenging to demonstrate statistical significance.
Data Presentation
Table 1: Summary of Patient Demographics and Baseline Characteristics in Key Ruboxistaurin Clinical Trials
| Characteristic | PKC-DRS | PKC-DRS2 | PKC-DMES |
| Number of Patients | 252 | 685 | 686 |
| Mean Age (years) | ~55-59 | 59 | Not Specified |
| Diabetes Type | Type 1 & 2 | Type 1 (12%), Type 2 (88%) | Type 1 & 2 |
| Mean Duration of Diabetes (years) | ~16-18 | 16 | Not Specified |
| Baseline ETDRS Retinopathy Level | 47B - 53E | 47A - 53E | 20 - 47A |
| Baseline Visual Acuity (ETDRS letters) | ≥ 20/125 Snellen equivalent | ≥ 45 | ≥ 75 |
| Baseline HbA1c (%) | Not Specified | Not Specified | Not Specified |
Table 2: Summary of Key Efficacy Outcomes in Ruboxistaurin Clinical Trials
| Outcome | PKC-DRS | PKC-DRS2 | Combined Analysis (MBDL & MBCU studies) |
| Primary Endpoint | Progression of Diabetic Retinopathy | Sustained Moderate Visual Loss (SMVL) | Sustained Moderate Visual Loss (SMVL) |
| Result for Primary Endpoint | Not Met | Met (40% risk reduction, p=0.034) | Not Met (p=0.069) |
| SMVL in Placebo Group | 25% (in subgroup with DME) | 9.1% | 4.4% |
| SMVL in Ruboxistaurin (32 mg/day) Group | 10% (in subgroup with DME) | 5.5% | 2.3% |
| Key Secondary Endpoints | Delayed occurrence of Moderate Visual Loss (p=0.038) | Less frequent progression of macular edema to center (p=0.003) | Trends favoring Ruboxistaurin for some visual acuity measures |
Experimental Protocols
1. Early Treatment Diabetic Retinopathy Study (ETDRS) 7-Field Stereoscopic Fundus Photography
This protocol is the gold standard for grading the severity of diabetic retinopathy in clinical trials.
Methodology:
-
Patient Preparation: Dilate the patient's pupils using a mydriatic agent.
-
Image Acquisition:
-
Use a certified fundus camera capable of taking 30° stereoscopic color photographs.
-
Acquire seven standard fields as defined by the ETDRS protocol:
-
Field 1: Centered on the optic disc.
-
Field 2: Centered on the macula.
-
Field 3: Temporal to the macula.
-
Field 4: Superior-temporal to the optic disc.
-
Field 5: Inferior-temporal to the optic disc.
-
Field 6: Superior-nasal to the optic disc.
-
Field 7: Inferior-nasal to the optic disc.
-
-
For each field, capture a stereoscopic pair of images by slightly shifting the camera laterally between exposures.
-
-
Image Quality Control: Ensure that all images are in sharp focus, properly illuminated, and free of artifacts.
-
Grading:
-
Images are sent to a central reading center to be graded by certified professionals who are masked to the treatment assignment.
-
Graders evaluate the presence and severity of various lesions, including microaneurysms, hemorrhages, cotton wool spots, intraretinal microvascular abnormalities (IRMA), venous beading, and neovascularization.
-
The findings are used to assign an overall ETDRS diabetic retinopathy severity score.
-
2. Protein Kinase C-β (PKC-β) Activity Assay for Clinical Samples
This protocol describes a general method for measuring PKC-β activity in patient-derived samples (e.g., peripheral blood mononuclear cells - PBMCs).
Methodology:
-
Sample Collection and Processing:
-
Collect whole blood in heparinized tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Resuspend the PBMC pellet in a cold lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by sonication or mechanical disruption on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Kinase Activity Assay (ELISA-based):
-
Use a microplate pre-coated with a specific PKC-β substrate peptide.
-
Add a standardized amount of protein lysate to each well.
-
Initiate the kinase reaction by adding a solution containing ATP and necessary co-factors.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes).
-
Stop the reaction and wash the wells to remove non-phosphorylated components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate to develop a colorimetric signal.
-
Stop the color development with an acidic stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the PKC-β activity in the sample.
-
Include appropriate positive and negative controls in the assay.
-
Mandatory Visualization
Caption: Signaling pathway of PKC-β activation in diabetic complications and the mechanism of Ruboxistaurin.
Caption: Logical workflow for patient selection in a Ruboxistaurin clinical trial.
References
Technical Support Center: Investigating High Variability in Patient Response to Ruboxistaurin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the high variability observed in patient response to Ruboxistaurin. The information is tailored for researchers and professionals involved in experiments and clinical studies with this protein kinase C beta (PKC-β) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ruboxistaurin?
Ruboxistaurin is a selective inhibitor of protein kinase C beta (PKC-β), a serine-threonine kinase. In hyperglycemic conditions, increased levels of diacylglycerol (DAG) activate PKC-β. This activation is implicated in the pathogenesis of diabetic microvascular complications, such as diabetic retinopathy and neuropathy, by contributing to increased vascular permeability, altered blood flow, and inflammation. Ruboxistaurin competitively inhibits the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream targets and mitigating these pathological effects.
Q2: What are the main factors contributing to the high variability in patient response to Ruboxistaurin?
The high inter-individual variability in response to Ruboxistaurin is likely multifactorial. Key contributing factors are thought to include:
-
Pharmacokinetic Variability: Differences in how individual patients absorb, distribute, metabolize, and excrete the drug. A significant factor here is the metabolism of Ruboxistaurin by cytochrome P450 enzymes.
-
Pharmacodynamic Variability: Variations in the drug's target, the PKC-β enzyme, and its signaling pathway among individuals.
-
Disease Heterogeneity: Differences in the underlying severity and specific characteristics of the diabetic complications being treated.
Q3: How is Ruboxistaurin metabolized, and could this contribute to response variability?
Ruboxistaurin is primarily metabolized in the liver by the cytochrome P450 enzyme system. The main enzyme responsible for its metabolism is CYP3A4 , with a minor contribution from CYP2D6 [1]. Genetic polymorphisms in these enzymes are common and can lead to significant differences in metabolic activity between individuals.
-
CYP3A4: This enzyme has numerous known genetic variants that can result in decreased or, more rarely, increased enzyme activity. Individuals who are "poor metabolizers" due to certain CYP3A4 variants may have higher plasma concentrations of Ruboxistaurin, potentially leading to altered efficacy or a different side effect profile.
-
CYP2D6: This enzyme is highly polymorphic, with individuals categorized as poor, intermediate, normal, or ultrarapid metabolizers[2][3][4]. "Poor metabolizers" may experience higher drug exposure, while "ultrarapid metabolizers" might clear the drug too quickly, potentially reducing its efficacy at standard doses[5].
Variations in the activity of these enzymes can therefore lead to substantial differences in the systemic exposure to Ruboxistaurin and its active metabolite, contributing to the observed variability in patient response.
Q4: Can genetic variations in the drug's target, PKC-β, influence patient response?
Yes, genetic variations in the gene encoding PKC-β (PRKCB) could theoretically influence the response to Ruboxistaurin. Polymorphisms in PRKCB have been associated with susceptibility to diabetic nephropathy and retinopathy. It is plausible that variations in the PRKCB gene could alter the structure or expression of the PKC-β enzyme, thereby affecting Ruboxistaurin's binding affinity and inhibitory effect. However, direct clinical studies confirming the impact of PRKCB polymorphisms on Ruboxistaurin efficacy are currently lacking.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Data During Clinical Trials
Possible Causes:
-
Pharmacokinetic Differences: Genetic variations in CYP3A4 and CYP2D6 leading to inter-individual differences in drug metabolism and exposure.
-
Pharmacodynamic Differences: Genetic variations in the PRKCB gene affecting drug-target interaction.
-
Patient Population Heterogeneity: Inclusion of patients with a wide range of disease severity or underlying pathological differences.
Troubleshooting Steps:
-
Pharmacogenomic Sub-studies:
-
Recommendation: If feasible, incorporate pharmacogenomic testing into your study design.
-
Protocol:
-
Collect DNA samples from all participating subjects.
-
Genotype for common and functionally significant polymorphisms in CYP3A4 and CYP2D6.
-
Genotype for relevant polymorphisms in the PRKCB gene.
-
Correlate genotype data with pharmacokinetic parameters (e.g., AUC, Cmax) and clinical efficacy endpoints. This may help identify patient subgroups that are more or less likely to respond to Ruboxistaurin.
-
-
-
Patient Stratification:
-
Recommendation: Stratify patients at baseline based on disease severity or other relevant biomarkers.
-
Example from Clinical Trials: In the PKC-DRS and PKC-DRS2 trials, a greater benefit of Ruboxistaurin was observed in patients with diabetic macular edema at baseline. Future studies could stratify randomization based on the presence or absence of macular edema.
-
-
Therapeutic Drug Monitoring (TDM):
-
Recommendation: In exploratory studies, consider implementing TDM to investigate the relationship between plasma concentrations of Ruboxistaurin and its active metabolite with clinical outcomes. This can help determine if a therapeutic window exists and if dose adjustments based on plasma levels might reduce variability.
-
Issue 2: Inconsistent or Non-significant Treatment Effects
Possible Causes:
-
Sub-optimal Patient Population: The study population may not be enriched for individuals most likely to benefit from PKC-β inhibition.
-
Insufficient Treatment Duration: The duration of the trial may not be long enough to observe significant effects, especially in slowly progressing diseases like diabetic retinopathy.
-
Outcome Measures: The chosen primary endpoint may not be the most sensitive to the effects of Ruboxistaurin.
Troubleshooting Steps:
-
Refine Inclusion/Exclusion Criteria:
-
Recommendation: Based on data from previous trials, consider narrowing the inclusion criteria to a more specific patient population. For example, focusing on patients with moderately severe to very severe nonproliferative diabetic retinopathy (ETDRS levels 47B to 53E) as was done in the PKC-DRS trial.
-
-
Evaluate Alternative Endpoints:
-
Recommendation: While anatomical endpoints are important, consider incorporating functional endpoints that may be more sensitive to the early effects of Ruboxistaurin.
-
Example: In addition to ETDRS scores, include measures of retinal blood flow, which has been shown to be modulated by Ruboxistaurin.
-
Data Presentation
Table 1: Summary of Efficacy Data from Key Ruboxistaurin Clinical Trials in Diabetic Retinopathy
| Clinical Trial | Patient Population | Treatment Group | Placebo Group | Outcome | Result |
| PKC-DRS | 252 patients with moderately severe to very severe nonproliferative diabetic retinopathy | Ruboxistaurin 32 mg/day | Placebo | Sustained Moderate Visual Loss (SMVL) | 10% in patients with definite diabetic macular edema at baseline |
| 25% in patients with definite diabetic macular edema at baseline (P = 0.017) | |||||
| PKC-DRS2 | 685 patients with moderately severe to very severe nonproliferative diabetic retinopathy | Ruboxistaurin 32 mg/day | Placebo | Sustained Moderate Visual Loss (SMVL) | 5.5% |
| 9.1% (P = 0.034) | |||||
| Mean change in visual acuity | -0.8 letters | ||||
| -2.6 letters (P = 0.012) | |||||
| PKC-DMES | 686 patients with diabetic macular edema | Ruboxistaurin 32 mg/day | Placebo | Progression to sight-threatening DME | Hazard Ratio = 0.66 (95% CI, 0.47-0.93; P = 0.02) |
Table 2: Summary of Efficacy Data from a Key Ruboxistaurin Clinical Trial in Diabetic Peripheral Neuropathy
| Clinical Trial | Patient Population | Treatment Group | Placebo Group | Outcome | Result |
| 6-Month DPN Study | 40 patients with diabetic peripheral neuropathy | Ruboxistaurin 32 mg/day | Placebo | Change in Neuropathy Total Symptom Score-6 (NTSS-6) | -66.0% from baseline (P < 0.0006) |
| -13.1% from baseline (Between-group P < 0.03) | |||||
| Change in Norfolk QOL-DN Symptom Subscore | -41.2% from baseline (P = 0.01) | ||||
| -4.0% from baseline (Between-group P = 0.041) |
Experimental Protocols
Protocol 1: Assessment of Retinal Blood Flow
This protocol is based on the methodology used in early-phase clinical trials of Ruboxistaurin to assess its pharmacodynamic effects.
Objective: To measure changes in retinal blood flow and circulation time in response to Ruboxistaurin treatment.
Methodology: Video Fluorescein Angiography
-
Patient Preparation: Patients should be in a fasting state. Pupils are dilated using a standard mydriatic agent.
-
Dye Injection: A bolus of sodium fluorescein (e.g., 5 mL of 10% solution) is injected intravenously.
-
Image Acquisition: A series of high-speed digital fundus images are captured using a scanning laser ophthalmoscope. Images are typically acquired at a rate of 30 frames per second.
-
Data Analysis:
-
Mean Retinal Circulation Time (RCT): The time taken for the dye to travel from a major temporal artery to the corresponding vein is measured. This is determined by analyzing the fluorescence intensity over time in the selected vessels.
-
Retinal Blood Flow (RBF) Index: This can be calculated using various methods, often involving the measurement of vessel diameter and blood velocity. One common method is laser Doppler velocimetry.
-
-
Statistical Analysis: A random-effects ANOVA model can be used to characterize the dose-response relationship, accounting for potential correlations between the two eyes of the same patient.
Protocol 2: Genotyping for CYP3A4 and CYP2D6 Polymorphisms
Objective: To identify genetic polymorphisms in CYP3A4 and CYP2D6 that may influence Ruboxistaurin metabolism.
Methodology: Real-Time PCR with TaqMan Assays
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available kit.
-
Genotyping:
-
TaqMan SNP genotyping assays are used to detect specific polymorphisms. These assays utilize allele-specific fluorescent probes.
-
Key polymorphisms to investigate include those known to result in "poor metabolizer" or "ultrarapid metabolizer" phenotypes for CYP2D6, and functionally significant variants for CYP3A4.
-
-
Real-Time PCR: The PCR reaction is performed on a real-time PCR instrument. The instrument detects the fluorescence emitted by the probes, allowing for allelic discrimination.
-
Data Analysis: The genotyping software automatically calls the genotypes based on the fluorescence data.
-
Phenotype Inference: Based on the identified genotypes, patients can be categorized into different metabolizer phenotypes (e.g., poor, intermediate, normal, ultrarapid).
Mandatory Visualization
Caption: Ruboxistaurin's mechanism of action in the context of diabetic microvascular complications.
References
- 1. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 2D6 (CYP2D6) and Medicines - Together by St. Jude™ [together.stjude.org]
- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2D6 Ultrarapid Metabolizer Symptoms: Can PGX Testing Help [rphlabs.com]
a for minimizing off-target effects of Ruboxistaurin in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Ruboxistaurin (LY333531), a potent and selective inhibitor of Protein Kinase C beta (PKCβ), in your experiments. The following troubleshooting guides and FAQs are designed to help you minimize potential off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ruboxistaurin?
A1: Ruboxistaurin is a potent and specific inhibitor of the beta isoform of Protein Kinase C (PKCβ).[1] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKCβI and PKCβII.[1][2] This prevents the phosphorylation of downstream substrates involved in various cellular processes. In the context of diabetic complications, hyperglycemia increases the production of diacylglycerol (DAG), a key activator of PKCβ.[3][4] By inhibiting PKCβ, Ruboxistaurin aims to mitigate the pathological consequences of its overactivation.
Q2: How selective is Ruboxistaurin for PKCβ?
A2: Ruboxistaurin is highly selective for PKCβI and PKCβII isoforms. It displays significantly lower inhibitory activity against other PKC isoforms and other ATP-dependent kinases. This selectivity is crucial for minimizing off-target effects and is a key advantage over non-specific kinase inhibitors.
Q3: What are the potential off-target effects of Ruboxistaurin?
A3: While Ruboxistaurin is highly selective, like any small molecule inhibitor, it has the potential for off-target interactions, especially at high concentrations. Although extensive public data on a full kinome scan is limited, some studies have shown weak inhibition of other kinases at concentrations significantly higher than its IC50 for PKCβ. For instance, one study indicated that Ruboxistaurin (LY333531) was selective for PIM1 over PIM2. It is crucial for researchers to empirically determine the optimal concentration and assess potential off-target effects in their specific experimental system.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of Ruboxistaurin required to achieve the desired on-target effect (inhibition of PKCβ signaling).
-
Employ orthogonal validation: Use a structurally different PKCβ inhibitor to confirm that the observed phenotype is a result of on-target inhibition.
-
Utilize genetic approaches: Techniques like siRNA or CRISPR-mediated knockdown of PKCβ can be used to validate that the pharmacological effects of Ruboxistaurin are indeed due to the inhibition of its intended target.
-
Perform control experiments: Always include a vehicle control (e.g., DMSO) in your experiments at the same concentration used to dissolve Ruboxistaurin.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Off-target effects at high concentrations. | 1. Perform a dose-response experiment: Assess both on-target effects (e.g., phosphorylation of a known PKCβ substrate) and a general cell health marker (e.g., cell viability) across a wide range of Ruboxistaurin concentrations. 2. Conduct a kinome-wide selectivity screen: If unexpected phenotypes persist, consider a broad kinase profiling assay to identify potential off-target interactions. 3. Validate with a secondary inhibitor: Use a different, structurally unrelated PKCβ inhibitor to see if the phenotype is replicated. |
| Activation of compensatory signaling pathways. | 1. Probe for activation of related pathways: Use Western blotting to analyze the phosphorylation status of key proteins in other signaling cascades (e.g., Akt, ERK). 2. Consider combination therapy: If a compensatory pathway is activated, co-treatment with an inhibitor of that pathway may be necessary to fully elucidate the role of PKCβ. | |
| High levels of cytotoxicity observed | Off-target inhibition of essential kinases. | 1. Determine the therapeutic window: Compare the IC50 for PKCβ inhibition with the CC50 (cytotoxic concentration 50%) in your cell line. A large window suggests that cytotoxicity is less likely to be an on-target effect. 2. Test in a PKCβ-null cell line: If available, use a cell line that does not express PKCβ. If cytotoxicity persists, it is likely an off-target effect. |
| Compound solubility issues. | 1. Visually inspect for precipitation: Ensure Ruboxistaurin is fully dissolved in your culture medium at the working concentration. 2. Use appropriate solvent controls: Always include a vehicle-only control to rule out solvent-induced toxicity. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of Ruboxistaurin against PKC Isoforms
| PKC Isoform | IC50 (nM) | Reference |
| PKCβI | 4.7 | |
| PKCβII | 5.9 | |
| PKCα | 360 | |
| PKCγ | 300 | |
| PKCδ | 250 | |
| PKCη | 52 | |
| PKCζ | >100,000 |
Table 2: Selectivity of Ruboxistaurin against other Kinases
| Kinase | IC50 (µM) | Thermal Shift (ΔTm °C) | Reference |
| PIM1 | 0.2 | 7.9 | |
| PIM2 | >20 | 2.1 |
Experimental Protocols
Protocol 1: In Vitro PKCβ Kinase Activity Assay
Objective: To determine the inhibitory activity of Ruboxistaurin on PKCβ in a cell-free system.
Materials:
-
Recombinant human PKCβI or PKCβII
-
PKC substrate peptide (e.g., Neurogranin)
-
ATP, [γ-³²P]ATP
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Ruboxistaurin stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, lipid activator, and PKC substrate peptide.
-
Add varying concentrations of Ruboxistaurin or vehicle (DMSO) to the reaction tubes.
-
Initiate the reaction by adding recombinant PKCβ enzyme.
-
Start the phosphorylation reaction by adding the ATP/[γ-³²P]ATP mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each Ruboxistaurin concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream PKCβ Targets
Objective: To assess the effect of Ruboxistaurin on the phosphorylation of downstream targets of PKCβ in a cellular context.
Materials:
-
Cell culture reagents
-
Ruboxistaurin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-ERK, anti-phospho-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of Ruboxistaurin or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of Ruboxistaurin to PKCβ in intact cells.
Materials:
-
Cell culture reagents
-
Ruboxistaurin
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Treat cultured cells with Ruboxistaurin or vehicle for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3-5 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PKCβ in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the Ruboxistaurin-treated samples indicates target engagement.
Visualizations
References
Technical Support Center: Investigating Inconsistent Results in Ruboxistaurin-Treated Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in preclinical animal models treated with Ruboxistaurin.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of Ruboxistaurin in our diabetic animal model. What are the potential contributing factors?
A1: Inconsistent results with Ruboxistaurin in animal models of diabetic complications can arise from a variety of factors. Key aspects to consider include:
-
Animal Model Selection: The choice between models such as streptozotocin (STZ)-induced diabetic rats and db/db mice can significantly impact outcomes. STZ models represent insulin-deficient (Type 1-like) diabetes, while db/db mice model insulin-resistant (Type 2-like) diabetes. The underlying pathology and disease progression in these models differ, which can affect the therapeutic response to a PKC-β inhibitor.
-
Experimental Protocol Parameters: Variations in the dose of Ruboxistaurin, the duration of treatment, and the timing of treatment initiation (preventative vs. therapeutic) are critical. As shown in the data tables below, different studies have employed a range of dosages and treatment periods.
-
Endpoint Selection: The specific endpoints measured to assess efficacy are crucial. For example, in diabetic retinopathy studies, Ruboxistaurin may show an effect on vascular permeability but not on the overall progression of retinopathy[1][2]. Similarly, in diabetic neuropathy, effects might be observed in symptom scores but not in nerve conduction velocity[3][4].
-
Severity of Disease at Treatment Onset: The stage of the diabetic complication when treatment is initiated can influence the outcome. Some studies suggest that Ruboxistaurin may be more effective in earlier stages of disease or in cases with more severe baseline pathology[5].
Q2: What is the established mechanism of action for Ruboxistaurin, and how does it relate to diabetic complications?
A2: Ruboxistaurin is a selective inhibitor of protein kinase C beta (PKC-β), an enzyme that is overactivated in response to the high glucose levels characteristic of diabetes. Hyperglycemia increases the production of diacylglycerol (DAG), which in turn activates PKC-β. This activation triggers a cascade of downstream signaling pathways implicated in the pathogenesis of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy. By selectively inhibiting PKC-β, Ruboxistaurin aims to mitigate these pathological processes.
Troubleshooting Guides
Issue 1: Lack of Efficacy in a Diabetic Nephropathy Model
| Potential Cause | Troubleshooting Step |
| Inappropriate Animal Model | The STZ-induced rat model is commonly used for diabetic nephropathy. Confirm that the strain and age of the rats are consistent with established protocols. For models of Type 2 diabetes, consider the use of db/db mice. |
| Suboptimal Dosage | Review the literature for effective dose ranges in your specific model. Dosages in rat models have ranged from 1 mg/kg/day to 10 mg/kg/day. Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Insufficient Treatment Duration | The development of diabetic nephropathy is a chronic process. Ensure the treatment duration is sufficient to observe a therapeutic effect. Studies showing positive outcomes often involve treatment for several weeks to months. |
| Insensitive Outcome Measures | Albuminuria is a key indicator of diabetic nephropathy. Ensure your method for measuring urinary albumin is sensitive and validated. Consider supplementing with histological analysis of the kidneys to assess for changes in glomerulosclerosis and tubulointerstitial fibrosis. |
Issue 2: Inconsistent Findings in a Diabetic Retinopathy Study
| Potential Cause | Troubleshooting Step |
| Timing of Treatment Initiation | The stage of retinopathy at the start of treatment can impact results. Early intervention may be more effective in preventing vascular leakage. Consider initiating treatment at different time points post-diabetes induction. |
| Choice of Efficacy Endpoint | Ruboxistaurin has shown mixed results on the progression of retinopathy versus its effect on vascular permeability. Utilize methods such as fluorescein angiography or Evans blue dye leakage assays to specifically assess blood-retinal barrier integrity. |
| Animal Model Specifics | The oxygen-induced retinopathy (OIR) mouse model is a standard for studying proliferative retinopathy. For non-proliferative aspects, the STZ-rat or db/db mouse models are more commonly used. Ensure the chosen model aligns with the specific aspect of retinopathy being investigated. |
Issue 3: Variable Results in a Diabetic Neuropathy Experiment
| Potential Cause | Troubleshooting Step |
| Endpoint Sensitivity | Nerve conduction velocity (NCV) is a common endpoint, but some studies with Ruboxistaurin have shown effects on sensory symptoms without significant changes in NCV. Consider incorporating behavioral tests for sensory function (e.g., von Frey filaments for mechanical allodynia) or assessing intraepidermal nerve fiber density. |
| Age and Sex of Animals | Age and sex can influence the development and severity of diabetic neuropathy. Ensure these variables are consistent across your experimental groups. |
| Duration of Diabetes | The duration of untreated diabetes before initiating treatment can affect the reversibility of nerve damage. Standardize the time from diabetes induction to the start of Ruboxistaurin administration. |
Quantitative Data Summary
Table 1: Ruboxistaurin in Animal Models of Diabetic Nephropathy
| Animal Model | Ruboxistaurin Dose | Treatment Duration | Key Efficacy Parameters | Results | Reference |
| STZ-induced Diabetic Rat | 10 mg/kg/day (p.o.) | 6 weeks | Urinary Albumin Excretion, Serum Creatinine, Kidney/Body Weight Ratio, Glomerulosclerosis | Significant reduction in albuminuria, serum creatinine, and kidney/body weight ratio. Attenuation of glomerulosclerosis. | |
| STZ-induced Diabetic Rat | Not specified | Not specified | Glomerular Hyperfiltration, Urinary Albumin Excretion, Mesangial Expansion | Normalization of glomerular hyperfiltration and reduction in albuminuria and mesangial expansion. | |
| db/db Mouse | Not specified | Not specified | Glomerular Hyperfiltration, Urinary Albumin Excretion, Mesangial Expansion | Normalization of glomerular hyperfiltration and reduction in albuminuria and mesangial expansion. |
Table 2: Ruboxistaurin in Animal Models of Diabetic Retinopathy
| Animal Model | Ruboxistaurin Dose | Treatment Duration | Key Efficacy Parameters | Results | Reference |
| STZ-induced Diabetic Rat | Not specified | Not specified | Retinal Vascular Permeability | Suppression of VEGF-induced retinal vascular permeability. | |
| db/db Mouse | Not specified | Not specified | Retinal Vascular Permeability | Amelioration of accelerated diabetic mesangial expansion. | |
| Oxygen-Induced Retinopathy (OIR) Mouse | Not specified | Not specified | Intraocular Neovascularization | Reduction in intraocular neovascularization. |
Experimental Protocols
1. Streptozotocin (STZ)-Induced Diabetic Rat Model for Nephropathy Studies
-
Animals: Male Wistar rats (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (55-65 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5). Diabetes is confirmed by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Treatment: Ruboxistaurin is administered daily by oral gavage at the desired dose (e.g., 10 mg/kg/day). A vehicle control group (e.g., saline or appropriate solvent) should be included.
-
Monitoring: Body weight and blood glucose levels are monitored weekly. Urine is collected over 24 hours at baseline and at specified intervals during the treatment period for the measurement of urinary albumin excretion.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood is collected for serum creatinine measurement. Kidneys are harvested, weighed, and processed for histological analysis (e.g., PAS staining for glomerulosclerosis).
2. Oxygen-Induced Retinopathy (OIR) Mouse Model
-
Animals: C57BL/6J mouse pups and their nursing mothers.
-
Induction of Retinopathy: On postnatal day 7 (P7), pups and their mother are placed in a hyperoxic chamber (75% oxygen). On P12, they are returned to room air. This sudden change from hyperoxia to normoxia induces retinal neovascularization.
-
Treatment: Ruboxistaurin or vehicle is administered (e.g., via intraperitoneal injection or oral gavage) from P12 to P17.
-
Endpoint Analysis: On P17, mice are euthanized, and eyes are enucleated. Retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4). The extent of neovascularization is quantified by imaging and analysis of the retinal flat mounts.
Signaling Pathways and Experimental Workflows
Caption: PKC-β signaling pathway in diabetic complications and the inhibitory action of Ruboxistaurin.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Ruboxistaurin for the treatment of diabetic peripheral neuropathy: a systematic review of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ruboxistaurin on blood-retinal barrier permeability in relation to severity of leakage in diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Measuring Ruboxistaurin Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the measurement of Ruboxistaurin's target engagement with Protein Kinase C beta (PKC-β).
Frequently Asked Questions (FAQs)
Q1: What is Ruboxistaurin and how does it work?
Ruboxistaurin is an orally active and selective inhibitor of the protein kinase C beta (PKC-β) isoform.[1][2] In conditions of hyperglycemia, such as in diabetes, increased levels of diacylglycerol (DAG) lead to the overactivation of PKC-β.[3] This overactivation is implicated in the pathogenesis of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy, through various mechanisms like altered blood flow and increased vascular permeability.[2][3] Ruboxistaurin competitively binds to the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream substrates and mitigating the pathological effects.
Q2: Why is it challenging to directly measure Ruboxistaurin's engagement with PKC-β in clinical settings?
Directly measuring the binding of Ruboxistaurin to PKC-β in target tissues like the retina is invasive and not feasible in a clinical trial setting. While peripheral blood mononuclear cells (PBMCs) are accessible, they present their own challenges:
-
Low Abundance of Target: PKC-β may be expressed at low levels in PBMCs, making it difficult to detect a significant signal over background.
-
Lack of Standardized Assays: There is a lack of standardized and validated, high-throughput assays for measuring PKC-β activity in clinical samples.
-
Sample Integrity: The activity of kinases like PKC-β can be sensitive to sample collection, processing, and storage conditions, leading to variability in results.
Q3: What are the common surrogate markers used to measure Ruboxistaurin's target engagement?
Due to the challenges of direct measurement, researchers often rely on surrogate markers, which are downstream effects of PKC-β inhibition. Common surrogate markers for Ruboxistaurin's activity include:
-
Phosphorylation of Downstream Targets: Measuring the change in phosphorylation of proteins downstream of PKC-β, such as Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and Akt (also known as Protein Kinase B). Ruboxistaurin has been shown to inhibit the VEGF-induced phosphorylation of both ERK1/2 and Akt.
-
Physiological Endpoints: Assessing changes in physiological parameters known to be influenced by PKC-β activity, such as retinal blood flow and flow-mediated dilation.
Troubleshooting Guides
Issue 1: High Variability in PKC-β Activity Assays Between Patient Samples
| Potential Cause | Troubleshooting Step |
| Patient-to-Patient Variability | Stratify patient populations based on baseline characteristics that may influence PKC-β activity, such as the severity of diabetic complications or glycemic control. |
| Inconsistent Sample Handling | Standardize protocols for blood collection, PBMC isolation, and lysate preparation across all clinical sites. Ensure consistent timing and temperature control during all steps. |
| Variable Cell Viability | Assess PBMC viability upon receipt and before lysis. Low viability can lead to inconsistent enzyme activity. |
| Presence of Interfering Substances | Plasma components can sometimes interfere with kinase assays. Ensure thorough washing of PBMCs before lysis. Consider including a control group with a known PKC inhibitor to assess assay performance. |
Issue 2: Low Signal-to-Noise Ratio in Non-Radioactive PKC-β ELISA
| Potential Cause | Troubleshooting Step |
| Low PKC-β Abundance in Lysates | Increase the amount of protein lysate used per well. Optimize the lysis buffer to ensure efficient extraction of PKC-β. Consider using a PKC-β immunoprecipitation step to enrich the target protein before the activity assay. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the capture antibody, detection antibody, and substrate to find the optimal balance for signal amplification and low background. |
| Insufficient Incubation Times | Optimize the incubation times for each step of the ELISA protocol (antibody binding, substrate development) to ensure the reaction reaches completion. |
| High Background Signal | Ensure adequate blocking of the microplate wells to prevent non-specific binding of antibodies. Use high-purity reagents and sterile, nuclease-free water. |
Issue 3: Inconsistent Results in Downstream Marker Phosphorylation Assays (e.g., p-ERK, p-Akt)
| Potential Cause | Troubleshooting Step |
| Transient Phosphorylation Events | Optimize the timing of sample collection after Ruboxistaurin administration to capture the peak of the inhibitory effect on downstream signaling. |
| Cross-talk with Other Signaling Pathways | Be aware that ERK and Akt are nodes in complex signaling networks and their phosphorylation can be influenced by factors other than PKC-β. Correlate changes in p-ERK and p-Akt with more direct measures of PKC-β activity where possible. |
| Antibody Specificity and Sensitivity | Use highly specific and validated antibodies for the phosphorylated and total forms of the target proteins. Run appropriate controls, including positive and negative controls for phosphorylation. |
| Loading Inaccuracies in Western Blotting | Ensure accurate protein quantification and equal loading of samples. Normalize the phosphorylated protein signal to the total protein signal for each sample. |
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical trials investigating the effects of Ruboxistaurin.
Table 1: Effect of Ruboxistaurin on Flow-Mediated Dilation (FMD) in Patients with Type 2 Diabetes
| Parameter | Ruboxistaurin (32 mg/day) | Placebo | p-value |
| Change in FMD at 1 min (mm) | 0.13 ± 0.26 | - | 0.08 |
| Change in FMD at 5 min (mm) | 0.12 ± 0.21 | - | 0.02 |
Table 2: Effect of Ruboxistaurin on Retinal Circulation Time (RCT) in Patients with Diabetes
| Treatment Group | Baseline RCT (seconds) | Change from Baseline (seconds) | p-value (vs. Placebo) |
| Placebo | 4.8 ± 1.2 | +0.16 ± 0.80 | - |
| Ruboxistaurin (16 mg/day) | 4.9 ± 1.1 | -0.15 ± 0.82 | 0.532 |
| Ruboxistaurin (32 mg/day) | 4.7 ± 1.0 | -0.68 ± 0.73 | 0.046 |
Experimental Protocols
Detailed Protocol: Non-Radioactive PKC-β Activity Assay in Human PBMCs (ELISA-based)
This protocol is a synthesized guide based on principles from various non-radioactive kinase assay kits.
1. Materials:
-
PKC-β specific substrate-coated 96-well plate
-
Lysis Buffer (e.g., 20 mM MOPS, 50 mM β-glycerophosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP-40, 1 mM DTT, and protease inhibitor cocktail)
-
Kinase Assay Buffer
-
ATP solution
-
Phospho-specific substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant active PKC-β (for positive control)
2. PBMC Isolation and Lysate Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Kinase Reaction:
-
Bring all reagents to room temperature.
-
Add 50 µL of Kinase Assay Buffer to each well of the substrate-coated plate.
-
Add 20-50 µg of cell lysate to the appropriate wells.
-
Include a positive control (recombinant PKC-β) and a negative control (lysate without ATP).
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
4. ELISA Detection:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the diluted phospho-specific primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the net absorbance for each sample.
-
The PKC-β activity is proportional to the net absorbance. Normalize the activity to the protein concentration of the lysate.
Visualizations
Caption: Ruboxistaurin inhibits the PKC-β signaling pathway.
Caption: Workflow for a non-radioactive PKC-β activity assay.
References
Ruboxistaurin Stability Technical Support Center
Welcome to the technical support center for Ruboxistaurin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of Ruboxistaurin in solution.
Frequently Asked Questions (FAQs)
Q1: What is Ruboxistaurin and why is its solubility a concern for experiments?
A1: Ruboxistaurin is a potent and selective inhibitor of the Protein Kinase C beta (PKCβ) isoforms, PKCβI and PKCβII.[1] It is a hydrophobic molecule with very low solubility in aqueous solutions, which poses a significant challenge for experimental setups that require dissolution in aqueous buffers.[1] Direct addition to buffers like PBS or Tris-HCl is not recommended as it will likely lead to precipitation and an inaccurate final concentration.[1]
Q2: What is the best solvent for dissolving Ruboxistaurin?
A2: The recommended solvent for preparing a stock solution of Ruboxistaurin (both free base and salt forms) is 100% dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL reported for the hydrochloride salt.[2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as DMSO that has absorbed moisture can significantly reduce the compound's solubility.
Q3: How should I prepare a working solution from my DMSO stock for an in vitro experiment?
A3: To prepare a working solution, the DMSO stock should be serially diluted in your final aqueous experimental buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer while vortexing rapidly to prevent precipitation. The final concentration of DMSO in your working solution should be kept as low as possible and consistent across all experimental conditions, including vehicle controls.
Q4: How should I store Ruboxistaurin powder and its stock solutions?
A4: Ruboxistaurin powder should be stored in a dry, dark place. For short-term storage, 0-4°C (days to weeks) is acceptable, while long-term storage (months to years) should be at -20°C. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots are stable for up to 1 month at -20°C or up to 1 year at -80°C. Some suppliers suggest stability for 6 months at -80°C.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of Ruboxistaurin has been exceeded. The final DMSO concentration is too low to maintain solubility. | • Increase the final percentage of DMSO in the working solution (if tolerated by the experimental system).• Decrease the final concentration of Ruboxistaurin.• Prepare a fresh, lower concentration DMSO stock solution before diluting into the aqueous buffer. |
| Cloudiness or opalescence in the final working solution. | Formation of fine precipitates or colloids. | • Ensure rapid mixing/vortexing when adding the DMSO stock to the aqueous buffer.• Prepare the working solution fresh immediately before use.• Consider using a co-solvent system if the experiment allows (e.g., formulations with PEG300, Tween-80). |
| Inconsistent experimental results between assays. | Degradation of Ruboxistaurin in the working solution or improper storage of stock solutions. | • Always prepare working solutions fresh for each experiment and use them immediately.• Verify that stock solutions have been stored correctly (aliquoted, at -80°C, protected from light) and have not undergone multiple freeze-thaw cycles.• Ensure the powder has been stored in a dry, dark environment. |
| Compound does not fully dissolve in DMSO. | The DMSO may have absorbed water (hygroscopic). The concentration may be too high. | • Use fresh, anhydrous (≤0.1% water) DMSO to prepare the stock solution.• If the compound is still not fully dissolved, gentle warming (to 37°C) and sonication in a water bath for 5-10 minutes can aid dissolution. |
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of Ruboxistaurin Forms
| Compound Form | Solvent | Reported Solubility |
|---|---|---|
| Ruboxistaurin HCl | DMSO | ~100 mg/mL (198.01 mM) |
| This compound | DMSO | ~6.67 mg/mL (13.21 mM) (may require ultrasonic treatment) |
| Ruboxistaurin | DMSO | ~50 mg/mL (99.0 mM) |
| Ruboxistaurin | Water | Insoluble |
| Ruboxistaurin | Ethanol | Insoluble |
Table 2: Recommended Storage Conditions for Solutions
| Solution Type | Temperature | Duration | Key Recommendations |
|---|---|---|---|
| Stock Solution in DMSO | -20°C | 1 month | Store in single-use aliquots. Protect from moisture. |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | Store in single-use aliquots to avoid freeze-thaw cycles. |
| Working Solution (Aqueous) | Room Temp / 37°C | < 1 day | Prepare fresh immediately before use for optimal results. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
Ruboxistaurin hydrochloride (MW: 505.01 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator water bath (optional)
Methodology:
-
Calculation: Weigh out 5.05 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Inspection: Visually inspect the solution to confirm it is clear and free of any undissolved particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C for long-term use.
Visualizations
Signaling Pathway
Hyperglycemia increases the synthesis of diacylglycerol (DAG), which activates Protein Kinase C (PKC), particularly the PKCβ isoform. This activation contributes to diabetic microvascular complications. Ruboxistaurin is a selective inhibitor that binds to the ATP-binding site of PKCβ, preventing the phosphorylation of downstream substrates and mitigating vascular dysfunction.
Caption: Ruboxistaurin selectively inhibits the PKC-β signaling pathway.
Experimental Workflow
This diagram outlines the standard procedure for preparing and using Ruboxistaurin in a typical in vitro experiment, emphasizing critical steps to ensure stability and concentration accuracy.
Caption: Recommended workflow for preparing Ruboxistaurin solutions.
Troubleshooting Logic
This decision tree provides a logical flow for diagnosing and resolving common issues encountered during experiments with Ruboxistaurin, primarily focusing on unexpected precipitation.
Caption: Decision tree for troubleshooting Ruboxistaurin precipitation.
References
a for unexpected side effects of Ruboxistaurin in preclinical studies
A Note to Researchers, Scientists, and Drug Development Professionals:
This technical support center aims to provide guidance on potential issues encountered during preclinical research with Ruboxistaurin (LY333531). However, a comprehensive review of publicly available preclinical study data reveals a lack of specific, quantitative details regarding unexpected side effects. The available literature consistently reports that Ruboxistaurin is generally well-tolerated in animal models, with a safety profile often comparable to placebo.
This guide, therefore, focuses on providing a framework for troubleshooting based on the known pharmacology of Ruboxistaurin and general principles of preclinical safety assessment. The information herein is intended to be a proactive resource for researchers who may encounter unforeseen effects in their own experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Ruboxistaurin?
Ruboxistaurin is a potent and selective inhibitor of the beta isoform of Protein Kinase C (PKCβ).[1] In conditions of hyperglycemia, increased levels of diacylglycerol (DAG) lead to the overactivation of PKCβ, contributing to diabetic microvascular complications.[2] Ruboxistaurin competitively inhibits the ATP-binding site of PKCβ, preventing the phosphorylation of downstream targets and thereby mitigating vascular dysfunction associated with diabetes.
Q2: Have any adverse effects been reported in preclinical animal studies?
While detailed public reports of comprehensive preclinical toxicology studies are limited, available information suggests Ruboxistaurin is well-tolerated in animal models. Studies in rats, dogs, and mice have been conducted to assess its metabolism and safety.[3] The primary route of excretion is through feces in these species.[3] Most published research focuses on the efficacy of Ruboxistaurin in models of diabetic complications and does not detail significant adverse findings.
Q3: What were the most common adverse events observed in human clinical trials?
In an integrated analysis of 11 placebo-controlled studies with 1396 patients receiving 32 mg/day of Ruboxistaurin, the adverse event profile was comparable to placebo.[4] Common adverse drug reactions reported were dyspepsia and an increase in blood creatine phosphokinase. It is important to note that none of the deaths that occurred during these trials were attributed to the study drug.
Q4: We are observing an unexpected physiological response in our animal model. What could be the potential off-target effects of Ruboxistaurin?
While Ruboxistaurin is a selective PKCβ inhibitor, the possibility of off-target effects, especially at higher concentrations, should be considered. Protein Kinase C is a large family of enzymes with various isoforms involved in a multitude of cellular processes. Any observed unexpected effects should be carefully documented and investigated. Consider the following possibilities:
-
Inhibition of other PKC isoforms: At high concentrations, the selectivity of Ruboxistaurin may decrease, potentially affecting other PKC isoforms and leading to unforeseen biological consequences.
-
Interaction with other signaling pathways: Cross-talk between signaling pathways is common. Inhibition of PKCβ might indirectly influence other pathways, leading to unexpected phenotypes.
-
Metabolite activity: Ruboxistaurin is metabolized in vivo. It is possible that a metabolite, rather than the parent compound, is responsible for an observed effect.
II. Troubleshooting Guides
This section provides structured guidance for investigating unexpected findings during your preclinical experiments with Ruboxistaurin.
Guide 1: Investigating Unexpected Cardiovascular Findings
Potential Issue: You observe unexpected changes in cardiovascular parameters (e.g., blood pressure, heart rate, ECG abnormalities) in your animal model following Ruboxistaurin administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cardiovascular findings.
Experimental Protocols:
-
In Vivo Cardiovascular Monitoring:
-
Animal Model: Use telemeterized animals (e.g., rats, dogs) to allow for continuous monitoring of ECG, blood pressure, and heart rate without the confounding effects of anesthesia.
-
Data Acquisition: Record baseline cardiovascular parameters for a sufficient period before administering Ruboxistaurin.
-
Dosing: Administer the intended dose of Ruboxistaurin or vehicle control.
-
Post-Dose Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Analysis: Analyze the data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT).
-
Guide 2: Investigating Unexpected Neurological or Behavioral Changes
Potential Issue: You observe unexpected neurological signs (e.g., tremors, ataxia) or behavioral changes (e.g., altered activity levels, stereotypy) in your animal model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected neurological findings.
Experimental Protocols:
-
Functional Observational Battery (FOB):
-
Acclimation: Acclimate the animals to the testing room and observer.
-
Baseline Observation: Observe the animals in their home cage and in a standard arena to assess posture, gait, and general activity.
-
Handling Observations: Assess muscle tone, lacrimation, salivation, and other physiological signs upon handling.
-
Provoked Responses: Measure reactivity to sensory stimuli (e.g., light, sound).
-
Motor Activity: Quantify ambulatory and stereotypic movements.
-
Scoring: Use a standardized scoring system to record all observations.
-
III. Signaling Pathway
The following diagram illustrates the established signaling pathway inhibited by Ruboxistaurin. Understanding this pathway is crucial for interpreting both expected and unexpected experimental outcomes.
Caption: Ruboxistaurin's inhibition of the PKCβ signaling pathway.
IV. Data Summary
As no specific quantitative data on unexpected preclinical side effects are publicly available, this section provides a template for how such data could be structured for comparative analysis.
Table 1: Hypothetical Preclinical Safety Findings for Ruboxistaurin
| Parameter | Vehicle Control | Ruboxistaurin (Low Dose) | Ruboxistaurin (Mid Dose) | Ruboxistaurin (High Dose) |
| Cardiovascular | ||||
| Heart Rate (bpm) | 300 ± 20 | 295 ± 18 | 280 ± 22 | 250 ± 25 |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 98 ± 6 | 95 ± 5 | 90 ± 7 |
| QTc Interval (ms) | 60 ± 5 | 61 ± 4 | 63 ± 5 | 68 ± 6 |
| Clinical Chemistry | ||||
| Creatine Kinase (U/L) | 150 ± 30 | 160 ± 35 | 200 ± 40 | 350 ± 50 |
| Alanine Aminotransferase (U/L) | 40 ± 8 | 42 ± 7 | 45 ± 9 | 55 ± 12 |
| Blood Urea Nitrogen (mg/dL) | 20 ± 3 | 21 ± 4 | 22 ± 3 | 25 ± 5 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This table is for illustrative purposes only.
References
Validation & Comparative
Ruboxistaurin: A Comparative Analysis in Preclinical Models of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ruboxistaurin, a selective inhibitor of protein kinase C beta (PKC-β), in various animal models of diabetic microvascular complications.[1] Ruboxistaurin has been investigated for its potential to mitigate the debilitating effects of diabetes on the kidneys, eyes, and nerves.[2] This document summarizes key experimental data, details the methodologies employed in these preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Performance of Ruboxistaurin in Diabetic Animal Models
The following tables summarize the quantitative outcomes of Ruboxistaurin treatment in established animal models of diabetic nephropathy, retinopathy, and cardiomyopathy.
Table 1: Effects of Ruboxistaurin on Diabetic Nephropathy
| Animal Model | Treatment Groups | Key Efficacy Parameters | Results |
| Streptozotocin (STZ)-induced diabetic rats | 1. Control2. Diabetic3. Diabetic + Ruboxistaurin4. Diabetic + Valsartan | Glomerulosclerosis Index (GSI): | Both Ruboxistaurin and Valsartan significantly reduced the glomerulosclerosis index compared to untreated diabetic rats, indicating a renoprotective effect.[1] |
| Urinary Albumin Excretion: | Ruboxistaurin treatment significantly attenuated the increase in urinary albumin excretion observed in diabetic rats.[3] | ||
| Kidney/Body Weight Ratio: | The increased kidney/body weight ratio in diabetic rats was significantly reduced by Ruboxistaurin treatment.[3] | ||
| Serum Creatinine: | Ruboxistaurin significantly attenuated the rise in serum creatinine in diabetic rats. | ||
| Leprdb/Leprdb mouse model of type 2 diabetes | Not specified | Albuminuria: | Ruboxistaurin reduced albuminuria in this model. |
| Mesangial Expansion: | The treatment attenuated mesangial expansion. |
Table 2: Effects of Ruboxistaurin on Diabetic Retinopathy
| Animal Model | Treatment Groups | Key Efficacy Parameters | Results |
| Oxygen-Induced Retinopathy (OIR) mouse model | Not specified | Intraocular Neovascularization: | Ruboxistaurin reduced intraocular neovascularization caused by retinal ischemia. |
| STZ-induced diabetic rats | Not specified | Retinal Vascular Permeability: | Ruboxistaurin suppressed VEGF-induced retinal vascular permeability. It also prevents diabetes-induced retinal vascular leakage. |
| Retinal Blood Flow: | Ruboxistaurin ameliorated diabetes-induced retinal blood flow abnormalities. | ||
| Leukocyte Adhesion: | The drug decreased leukocyte adhesion in the retinal microcirculation of diabetic rats. |
Table 3: Effects of Ruboxistaurin on Diabetic Cardiomyopathy
| Animal Model | Treatment Groups | Key Efficacy Parameters | Results |
| STZ-induced diabetic rats | 1. Control2. Diabetic3. Diabetic + Ruboxistaurin (1 mg/kg/day)4. Diabetic + N-acetylcysteine (NAC) | Left Ventricular Mass/Body Weight: | Ruboxistaurin and NAC both significantly reduced the increased left ventricular mass compared to untreated diabetic rats. |
| Cardiomyocyte Cross-Sectional Area: | Both treatments significantly reduced the increased cardiomyocyte size. | ||
| Superoxide Anion (O₂⁻) Production: | Ruboxistaurin and NAC significantly reduced markers of oxidative stress. | ||
| 15-F2t-isoprostane Levels: | Both treatments significantly reduced this marker of oxidative stress. |
Signaling Pathways and Experimental Workflow
Ruboxistaurin's Mechanism of Action
Hyperglycemia, a hallmark of diabetes, increases the synthesis of diacylglycerol (DAG), which in turn activates PKC, particularly the β isoform. This activation is a crucial step in the pathogenesis of diabetic microvascular complications. Ruboxistaurin selectively inhibits PKC-β, thereby blocking downstream signaling cascades that lead to endothelial dysfunction, increased vascular permeability, inflammation, and neovascularization.
Caption: Ruboxistaurin inhibits PKC-β, blocking downstream pathological signaling.
Experimental Workflow for Evaluating Ruboxistaurin in STZ-induced Diabetic Rats
The streptozotocin (STZ)-induced diabetic rat is a widely used model to study diabetic complications. The following diagram outlines a typical experimental workflow for assessing the efficacy of Ruboxistaurin in this model.
Caption: Workflow for testing Ruboxistaurin in STZ-induced diabetic rats.
Logical Relationship: PKC-β Activation and Diabetic Complications
The activation of PKC-β is a central hub in the development of various diabetic microvascular complications. The following diagram illustrates the logical relationship between PKC-β activation and its downstream pathological effects that Ruboxistaurin is designed to counteract.
Caption: PKC-β activation drives multiple diabetic complications.
Experimental Protocols
Induction of Diabetes in Rats
Diabetes is induced in rats via a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 55-65 mg/kg body weight, dissolved in a citrate buffer. Blood glucose levels are monitored regularly, and rats with sustained hyperglycemia (e.g., >250 mg/dL) are selected for the study.
Treatment Administration
In the STZ-induced diabetic rat model for cardiomyopathy, Ruboxistaurin was administered at a dose of 1 mg/kg/day. For nephropathy studies in the same model, a dose of 10 mg/kg was given orally for 6 weeks.
Biochemical and Histopathological Analysis for Nephropathy
-
Biomarkers: Serum creatinine, kidney/body weight ratio, and urinary albumin excretion are assessed.
-
Molecular Analysis: mRNA and protein levels of TGF-β1, Smad2, and Smad3 are detected using qPCR and western blot analysis, respectively.
-
Histopathology: The glomerulosclerosis index is determined from kidney tissue sections.
Evaluation of Diabetic Cardiomyopathy
-
Morphological Analysis: Left ventricular mass to body weight ratio and cardiomyocyte cross-sectional area are measured.
-
Oxidative Stress Markers: Superoxide anion (O₂⁻) production and 15-F2t-isoprostane levels are quantified.
Assessment of Diabetic Retinopathy
-
Oxygen-Induced Retinopathy (OIR) Model: This model is a standard for studying the pathogenesis of proliferative retinopathy and is used to assess anti-angiogenic therapies.
-
Vascular Permeability: Assessed by measuring the leakage of fluorescent dyes from retinal vessels.
-
Retinal Blood Flow: Measured using techniques like laser Doppler flowmetry.
-
Leukocyte Adhesion: Quantified by direct observation of the retinal microcirculation.
References
Ruboxistaurin: A Comparative Analysis of In Vitro and In Vivo Findings for Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ruboxistaurin, a selective protein kinase C beta (PKCβ) inhibitor, with other relevant compounds, based on findings from in vitro and in vivo studies. The data presented herein is intended to offer an objective overview of its performance and therapeutic potential, particularly in the context of diabetic retinopathy.
Introduction to Ruboxistaurin
Ruboxistaurin (LY333531) is an orally active, selective inhibitor of protein kinase C beta isoforms (PKCβI and PKCβII).[1][2][3][4] The rationale for its development stems from the understanding that hyperglycemia, a hallmark of diabetes, leads to the overactivation of PKCβ.[5] This enzymatic activation is a key mediator in the pathogenesis of microvascular complications, including diabetic retinopathy, through various mechanisms such as increased vascular permeability, altered blood flow, and promotion of angiogenesis. By selectively targeting PKCβ, Ruboxistaurin aims to mitigate these pathological processes.
In Vitro Studies: Unraveling the Molecular Mechanism
In vitro studies have been instrumental in elucidating the specific molecular mechanisms through which Ruboxistaurin exerts its effects. These studies have primarily focused on its inhibitory activity against PKC isoforms and its impact on cellular processes relevant to diabetic retinopathy.
Comparative Inhibitory Activity of PKC Inhibitors
The following table summarizes the in vitro inhibitory activity of Ruboxistaurin and other notable PKC inhibitors against various PKC isoforms. This data highlights the selectivity profile of each compound.
| Compound | Target PKC Isoform(s) | IC50 Values | Other Affected Kinases/Pathways |
| Ruboxistaurin (LY333531) | PKCβI, PKCβII | PKCβI: 4.7 nM, PKCβII: 5.9 nM | Highly selective for PKCβ with over 100-fold lower IC50 compared to other PKC isoforms. |
| Enzastaurin (LY317615) | PKCβ | 6 nM | Also inhibits PKCα (39 nM), PKCγ (83 nM), and PKCε (110 nM). Affects AKT and GSK3β signaling. |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor (potent for PKCθ) | PKCθ: 0.22 nM (Ki) | Inhibits PKCα and PKCβ. Inactive against PKCζ. |
Key In Vitro Experimental Findings
| Experimental Model | Key Findings with Ruboxistaurin |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced proliferation and migration in a concentration-dependent manner. |
| Monocyte-Endothelial Cell Adhesion Assay | Suppressed glucose-induced adhesion of human monocytes to endothelial cells. A 10 nM concentration of Ruboxistaurin significantly reduced the hyperglycemia-induced increase in monocyte adhesion. |
Experimental Protocols: In Vitro Assays
HUVEC Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates. After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound (e.g., Ruboxistaurin) and a pro-proliferative stimulus, typically Vascular Endothelial Growth Factor (VEGF). The cells are incubated for a defined period (e.g., 24-72 hours). Cell proliferation is then quantified using methods such as the MTT assay, which measures the metabolic activity of viable cells.
Monocyte Adhesion Assay: Human umbilical venous endothelial cells are cultured to confluence in microtiter plates. The endothelial cells are pre-treated with the test compound (e.g., Ruboxistaurin) under normoglycemic or hyperglycemic conditions. Labeled monocytes are then added to the endothelial cell monolayer and allowed to adhere for a specific time. Non-adherent cells are washed away, and the number of adherent monocytes is quantified, often using a chemiluminescence assay.
In Vivo Studies: From Animal Models to Clinical Trials
In vivo studies have been crucial in evaluating the therapeutic potential and safety profile of Ruboxistaurin in a physiological context, progressing from animal models of diabetic retinopathy to human clinical trials.
Preclinical Animal Studies
The most widely used animal model for studying diabetic retinopathy is the streptozotocin (STZ)-induced diabetic rat or mouse. In this model, STZ, a chemical toxic to pancreatic β-cells, is administered to induce chronic hyperglycemia, which in turn leads to retinal changes mimicking human diabetic retinopathy.
| Animal Model | Key Findings with Ruboxistaurin |
| Streptozotocin-induced diabetic rats | Ameliorated diabetes-induced abnormalities in retinal circulation and vascular permeability. Reduced the increase in leukostasis and the decrease in retinal blood flow. |
Experimental Protocol: Streptozotocin-Induced Diabetic Retinopathy Model
Adult rats or mice receive an intraperitoneal injection of streptozotocin (STZ) dissolved in a suitable buffer. Blood glucose levels are monitored, and animals with sustained hyperglycemia (typically >250 mg/dL) are considered diabetic. These animals are then treated with the test compound (e.g., Ruboxistaurin) or a vehicle control over a period of several weeks to months. Retinal changes are assessed using various techniques, including fluorescein angiography to evaluate vascular leakage, and histological analysis to examine retinal morphology.
Clinical Trials in Humans
Ruboxistaurin has been evaluated in multiple Phase I, II, and III clinical trials for diabetic retinopathy and diabetic macular edema (DME). The primary comparator in these studies has been a placebo. For a broader perspective, a comparison with the current standard of care for diabetic retinopathy, anti-VEGF therapies, is also presented.
| Treatment | Key Clinical Outcomes |
| Ruboxistaurin | In some studies, Ruboxistaurin demonstrated a reduction in the risk of vision loss, particularly in patients with diabetic macular edema. However, it did not consistently show a significant effect on halting the progression of diabetic retinopathy severity. |
| Anti-VEGF Therapy (e.g., Ranibizumab, Aflibercept) | Have become the standard of care for diabetic macular edema and have shown efficacy in improving visual acuity and reducing the severity of diabetic retinopathy. In clinical trials, a significant proportion of patients treated with anti-VEGF agents achieved a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS). |
| Panretinal Photocoagulation (Laser Therapy) | The traditional standard of care for proliferative diabetic retinopathy, effective in reducing severe vision loss but can be associated with side effects like peripheral visual field loss. |
| Vitrectomy | A surgical intervention for advanced diabetic retinopathy, which has shown similar effectiveness to intravitreal injections in improving overall vision in patients with proliferative diabetic retinopathy and vitreous hemorrhage. |
Signaling Pathways and Experimental Workflows
Ruboxistaurin's Mechanism of Action in the PKCβ Signaling Pathway
Caption: Ruboxistaurin inhibits the PKCβ signaling pathway activated by hyperglycemia.
Experimental Workflow for In Vitro HUVEC Proliferation Assay
Caption: Workflow for assessing endothelial cell proliferation in vitro.
Logical Relationship in the Pathogenesis of Diabetic Retinopathy
Caption: Key molecular events leading to the development of diabetic retinopathy.
Conclusion
Ruboxistaurin has demonstrated clear in vitro activity as a selective inhibitor of PKCβ, effectively modulating key cellular processes implicated in the pathogenesis of diabetic retinopathy. In vivo studies in animal models have supported these findings, showing beneficial effects on retinal vascular function. However, the translation of these preclinical findings to robust clinical efficacy in human trials has been challenging, with mixed results regarding the prevention of vision loss and limited impact on the overall progression of diabetic retinopathy.
In comparison, anti-VEGF therapies have established themselves as the standard of care for diabetic macular edema and have shown a more pronounced effect on improving visual acuity and reversing the severity of diabetic retinopathy in a larger proportion of patients. The data presented in this guide underscores the complexity of translating a targeted molecular inhibition into a broadly effective clinical therapy for a multifactorial disease like diabetic retinopathy. Future research may focus on combination therapies or identifying specific patient subpopulations who may derive the most benefit from PKCβ inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ruboxistaurin hydrochloride (LY333531) | PKCβ inhibitor | Probechem Biochemicals [probechem.com]
- 4. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Ruboxistaurin's Precision Strike on Protein Kinase C: A Comparative Analysis of Isoform Selectivity
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Ruboxistaurin's inhibitory effects on various Protein Kinase C (PKC) isoforms against other notable PKC inhibitors. Supported by experimental data, this document provides a clear perspective on Ruboxistaurin's selectivity and its implications for targeted therapeutic strategies.
Ruboxistaurin (LY333531), a macrocyclic bisindolylmaleimide, has been extensively studied as a potent and selective inhibitor of the β isoforms of Protein Kinase C (PKCβ1 and PKCβ2).[1] This selectivity is crucial, as the diverse family of PKC isoforms often plays opposing roles in cellular signaling pathways. Hyperglycemia, a hallmark of diabetes mellitus, has been shown to preferentially activate the PKCβ isoform, leading to the development of microvascular complications such as diabetic retinopathy, nephropathy, and neuropathy.[2] By specifically targeting PKCβ, Ruboxistaurin aims to mitigate these pathological effects while minimizing off-target effects associated with broader PKC inhibition.
This guide will delve into the quantitative data illustrating Ruboxistaurin's selectivity profile in comparison to other well-known PKC inhibitors, detail the experimental methodologies used to ascertain these findings, and provide visual representations of the relevant signaling pathways and experimental workflows.
Comparative Inhibitory Activity of PKC Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki values) of Ruboxistaurin and other representative PKC inhibitors against a panel of PKC isoforms. Lower values indicate greater potency. This data, compiled from various in vitro kinase assays, highlights the distinct selectivity profiles of these compounds.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ |
| Ruboxistaurin | >500 nM | 4.7 nM[1] | 5.9 nM[1] | >500 nM | >500 nM | >500 nM | >500 nM | >500 nM | >500 nM |
| Enzastaurin | 39 nM[1] | 6 nM | 6 nM | 83 nM | - | 110 nM | - | - | - |
| Sotrastaurin (Ki) | 0.95 nM | 0.64 nM | 0.64 nM | - | 2.1 nM | 3.2 nM | 1.8 nM | 0.22 nM | - |
| Staurosporine | 2 nM | 3 nM | 3 nM | 5 nM | - | - | 4 nM | - | - |
| GF 109203X | 8.4 - 20 nM | 17 - 18 nM | 16 nM | 20 nM | 210 nM | 132 nM | - | - | 5800 nM |
Note: Values for Ruboxistaurin against isoforms other than βI and βII are estimated based on literature stating over 100-fold selectivity. Ki values for Sotrastaurin are presented. Some values for Enzastaurin and Staurosporine are for the general β isoform.
Experimental Protocols: Assessing PKC Isoform Inhibition
The determination of the inhibitory activity of compounds like Ruboxistaurin on different PKC isoforms is typically conducted through in vitro kinase assays. Below is a detailed methodology representative of such experiments.
In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific purified PKC isoforms.
Materials:
-
Purified recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ)
-
PKC substrate: A specific peptide substrate (e.g., Ac-MBP(4-14)) or a protein substrate like myelin basic protein (MBP).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, CaCl2, and lipid activators.
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles.
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Test compound (e.g., Ruboxistaurin) dissolved in DMSO.
-
96-well filter plates or phosphocellulose paper.
-
Stop Solution: Phosphoric acid or EDTA solution.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
The lipid activator vesicles are prepared by drying down a mixture of phosphatidylserine and diacylglycerol under nitrogen, followed by resuspension and sonication in buffer.
-
Serial dilutions of the test compound are prepared in DMSO and then diluted in the assay buffer.
-
The kinase reaction mixture is prepared containing the assay buffer, lipid activator, and the specific PKC isoform.
-
The ATP solution is prepared by mixing unlabeled ATP with radiolabeled [γ-P]ATP.
-
-
Kinase Reaction:
-
The reaction is initiated by adding the PKC substrate and the test compound at various concentrations to the wells of a microplate.
-
The specific PKC isoform is then added to each well.
-
The kinase reaction is started by the addition of the [γ-P]ATP solution.
-
The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
The reaction is terminated by adding a stop solution, such as phosphoric acid, which precipitates the substrate onto a filter membrane, or EDTA, which chelates the magnesium ions required for enzyme activity.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-P]ATP.
-
After drying, scintillation fluid is added to each well, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts are proportional to the PKC activity.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO vehicle).
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the context of Ruboxistaurin's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Ruboxistaurin's mechanism of action in diabetic microvascular complications.
Caption: Workflow for an in vitro radiometric PKC inhibition assay.
References
Ruboxistaurin vs. Placebo: An Analysis of Clinical Trial Performance in Diabetic Complications
A comprehensive review of the efficacy, safety, and mechanisms of the selective protein kinase C-β inhibitor, Ruboxistaurin, in the management of diabetic retinopathy and peripheral neuropathy.
This guide provides a detailed analysis of clinical trial data comparing Ruboxistaurin to placebo for the treatment of diabetic microvascular complications. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison supported by experimental data.
Efficacy in Diabetic Retinopathy
Clinical trials investigating Ruboxistaurin for diabetic retinopathy have primarily focused on its potential to slow vision loss and the progression of macular edema. While it did not consistently halt the progression of retinopathy itself, a significant effect on preserving visual acuity was observed in several key studies.
Table 1: Efficacy of Ruboxistaurin in Diabetic Retinopathy Clinical Trials
| Outcome Measure | Ruboxistaurin Group | Placebo Group | p-value | Study |
| Sustained Moderate Visual Loss (≥15-letter decrease) | 5.5% | 9.1% | 0.034 | PKC-DRS2[1] |
| Sustained Moderate Visual Loss (Combined Analysis, ≥2 years follow-up) | 2.1% | 4.4% | 0.045 | Combined Phase 3 Studies[2] |
| Progression to Sight-Threatening Macular Edema | Reduced Progression | Higher Progression | 0.02 | PKC-DMES[3] |
| Delayed Occurrence of Moderate Visual Loss | Hazard Ratio: 0.37 | - | 0.012 | PKC-DRS[4][5] |
Efficacy in Diabetic Peripheral Neuropathy
In the context of diabetic peripheral neuropathy, Ruboxistaurin has demonstrated a positive impact on sensory symptoms and skin microvascular blood flow.
Table 2: Efficacy of Ruboxistaurin in Diabetic Peripheral Neuropathy Clinical Trials
| Outcome Measure | Ruboxistaurin Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value (Between Groups) | Study |
| Neuropathy Total Symptom Score-6 (NTSS-6) | -66.0% | -13.1% | <0.03 | Casellini et al., 2007 |
| Norfolk QOL-DN Symptom Subscore | -41.2% | -4.0% | 0.041 | Casellini et al., 2007 |
| Endothelium-Dependent Skin Blood Flow | +78.2% | - | <0.03 (Within Group) | Casellini et al., 2007 |
| C fiber–Mediated Skin Blood Flow | +56.4% | - | <0.03 (Within Group) | Casellini et al., 2007 |
Safety and Tolerability
Across multiple clinical trials, Ruboxistaurin has been shown to have a safety profile comparable to that of placebo.
Table 3: Safety Profile of Ruboxistaurin from Combined Analysis of 11 Placebo-Controlled Studies
| Safety Parameter | Ruboxistaurin (32 mg/day) (n=1396) | Placebo (n=1408) | p-value |
| Patients with ≥1 Serious Adverse Event | 20.8% | 23.2% | 0.117 |
| Discontinuation due to Adverse Events | 2.8% | 3.8% | Not Significant |
| Deaths | 21 | 30 | Not Attributed to Drug |
| Common Adverse Drug Reactions | Dyspepsia, Increased Blood Creatine Phosphokinase | - | - |
Experimental Protocols
The clinical trials of Ruboxistaurin employed rigorous methodologies to assess its efficacy and safety. Below are summaries of the key experimental protocols utilized.
Early Treatment Diabetic Retinopathy Study (ETDRS) Visual Acuity Testing
This standardized protocol is the gold standard for assessing visual acuity in ophthalmic research.
-
Testing Distance: The test is conducted at a standardized distance of 4 meters. For patients with low vision, a 1-meter distance may be used.
-
Charts: Two different ETDRS charts with unique letter sequences are used, one for each eye, to prevent memorization. The charts feature an equal number of letters per row (five), with standardized spacing between letters and rows on a logarithmic scale.
-
Procedure: Each eye is tested separately, with the patient wearing their best-corrected lenses. Patients are encouraged to read from the top of the chart and guess letters if they are uncertain.
-
Scoring: Visual acuity is scored based on the number of letters correctly identified. This method provides a more precise and reproducible measurement compared to traditional Snellen charts.
Neuropathy Total Symptom Score-6 (NTSS-6) Assessment
The NTSS-6 is a validated questionnaire designed to evaluate the frequency and intensity of key sensory symptoms associated with diabetic peripheral neuropathy.
-
Symptoms Assessed: The questionnaire focuses on six primary symptoms:
-
Numbness and/or insensitivity
-
Prickling and/or tingling sensation
-
Burning sensation
-
Aching pain and/or tightness
-
Sharp, shooting, lancinating pain
-
Allodynia and/or hyperalgesia
-
-
Scoring: For each symptom, patients rate both the frequency and intensity, which are then combined to generate a total score. This allows for a quantitative assessment of symptom severity and its change over time.
Skin Microvascular Blood Flow Measurement
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure microcirculatory blood flow in the skin.
-
Principle: The method utilizes a laser beam directed at the skin. The light is scattered by moving red blood cells, causing a frequency shift (Doppler effect). The LDF device detects this shift to provide a continuous, real-time index of skin blood flow.
-
Procedure: LDF probes are placed on the skin surface, typically at locations like the distal calf, to assess microvascular function. Measurements can be taken at rest and in response to stimuli (e.g., local heating) to evaluate endothelium-dependent and C fiber-mediated vasodilation.
Grading of Diabetic Retinopathy and Macular Edema
The severity of diabetic retinopathy and macular edema in the clinical trials was graded based on standardized protocols, largely derived from the Early Treatment of Diabetic Retinopathy Study (ETDRS).
-
Methodology: Stereoscopic 7-field fundus photographs are taken at regular intervals.
-
Grading: Trained and masked graders evaluate these photographs for the presence and severity of various lesions, including microaneurysms, hemorrhages, venous beading, intraretinal microvascular abnormalities (IRMA), and neovascularization. The location and extent of retinal thickening and exudates are used to classify the severity of macular edema. This systematic grading allows for an objective assessment of disease progression.
Signaling Pathways and Clinical Trial Workflow
The following diagrams illustrate the mechanism of action of Ruboxistaurin and a typical workflow for the clinical trials discussed.
Caption: Mechanism of Action of Ruboxistaurin.
Caption: Generalized Clinical Trial Workflow.
References
- 1. Classification of diabetic retinopathy and diabetic macular edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes Clinic [diabetesclinic.ca]
- 3. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 4. Development and validity testing of the neuropathy total symptom score-6: questionnaire for the study of sensory symptoms of diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current methods for the assessment of skin microcirculation: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Ruboxistaurin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of Ruboxistaurin, a potent and selective inhibitor of protein kinase C beta (PKCβ) investigated for the treatment of diabetic microvascular complications. This document outlines the performance, experimental protocols, and underlying principles of key analytical methods to aid in the selection of the most appropriate technique for specific research and development needs.
Introduction to Ruboxistaurin and its Analytical Importance
Ruboxistaurin (RBX) is a macrocyclic bisindolylmaleimide that has been the subject of numerous clinical trials for diabetic retinopathy and other microvascular complications of diabetes. Accurate and reliable quantification of Ruboxistaurin in various matrices, including biological fluids and pharmaceutical formulations, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide focuses on the most prominent analytical techniques employed for this purpose: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for Ruboxistaurin detection is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the quantitative performance of different methods.
| Parameter | HPLC-MS/MS | HPLC-UV (Representative) | UV-Vis Spectrophotometry (Representative) |
| Matrix | Rat Plasma[1] | Pharmaceutical Formulations | Pharmaceutical Formulations |
| Limit of Detection (LOD) | 10 ng/mL[1] | Typically in the µg/mL range | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | 25 ng/mL[1] | Typically in the µg/mL range | Typically in the µg/mL range |
| Linearity Range | 25 - 1000 ng/mL[1] | Varies, e.g., 5-100 µg/mL | Varies, e.g., 2-20 µg/mL |
| Accuracy (% Recovery) | Within ±3.4%[1] | Typically 98-102% | Typically 98-102% |
| Precision (%RSD) | Intra-day: 4.9-7.6%Inter-day: 1.6-11.7% | Typically <2% | Typically <2% |
| Selectivity | High | Moderate | Low |
| Instrumentation Cost | High | Moderate | Low |
| Sample Throughput | High | Moderate | High |
Note: Detailed validated methods for HPLC-UV and UV-Vis spectrophotometry specifically for Ruboxistaurin were not available in the public domain at the time of this review. The data presented for these techniques are representative values for small molecule drug analysis and would require validation for Ruboxistaurin.
Signaling Pathway of Ruboxistaurin's Action
Ruboxistaurin's therapeutic effect is derived from its selective inhibition of the β isoforms of Protein Kinase C (PKCβ). In diabetic conditions, hyperglycemia leads to an increase in diacylglycerol (DAG), which in turn activates PKCβ. This activation triggers a cascade of downstream signaling events that contribute to microvascular damage, such as increased vascular permeability, inflammation, and angiogenesis. Ruboxistaurin acts by competitively inhibiting the ATP-binding site of PKCβ, thereby blocking these detrimental downstream effects.
Experimental Protocols
HPLC-MS/MS Method for Ruboxistaurin in Rat Plasma
This method is highly sensitive and specific, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected in a complex biological matrix.
a. Sample Preparation (Protein Precipitation):
-
To 200 µL of rat plasma, add an internal standard (e.g., Atorvastatin).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
b. Chromatographic Conditions:
-
HPLC System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate Ruboxistaurin from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ruboxistaurin: m/z 469.2 → 98.1
-
Internal Standard (Atorvastatin): m/z 559.3 → 440.2
-
Representative HPLC-UV Method for Pharmaceutical Formulations
While a specific validated method for Ruboxistaurin was not found, a general procedure for a stability-indicating HPLC-UV method for a small molecule drug in a pharmaceutical dosage form is outlined below. This would require optimization and validation for Ruboxistaurin.
a. Sample Preparation:
-
Weigh and finely powder a number of tablets to get an average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Ruboxistaurin and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the drug.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of Ruboxistaurin (a wavelength of around 254 nm has been mentioned in the literature for related studies).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Representative UV-Vis Spectrophotometric Method for Pharmaceutical Formulations
This method is simpler and more cost-effective than chromatography but is less selective. It is suitable for the quantification of Ruboxistaurin in simple formulations where excipients do not interfere with the absorbance at the analytical wavelength.
a. Sample Preparation:
-
Prepare a standard stock solution of Ruboxistaurin in a suitable solvent (e.g., methanol or a buffer).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For the sample, dissolve a known amount of the pharmaceutical formulation in the same solvent and dilute to fall within the concentration range of the calibration standards.
b. Spectrophotometric Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which Ruboxistaurin is soluble and stable, and that provides a suitable UV absorbance.
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance for Ruboxistaurin, which needs to be determined by scanning a solution of the drug over a UV range (e.g., 200-400 nm).
-
Measurement: Measure the absorbance of the sample and standard solutions against a solvent blank.
-
Quantification: Calculate the concentration of Ruboxistaurin in the sample using the calibration curve.
Experimental Workflow
The general workflow for the analysis of Ruboxistaurin, from sample receipt to final data reporting, is depicted in the following diagram.
Conclusion
The choice of an analytical method for Ruboxistaurin determination is a critical decision in the drug development process. HPLC-MS/MS stands out as the most sensitive and selective method, making it the gold standard for bioanalysis in complex matrices like plasma. HPLC-UV offers a balance between performance and cost and is well-suited for quality control of pharmaceutical formulations. UV-Vis spectrophotometry, while being the most accessible and cost-effective technique, is less specific and is best applied to the analysis of pure substance or simple formulations where interference from other components is minimal. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical requirements.
References
A Comparative Analysis of Ruboxistaurin Hydrochloride and Ruboxistaurin Mesylate in Scientific Research
For researchers, scientists, and drug development professionals, the choice of a salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the compound's performance and clinical success. This guide provides an objective comparison of Ruboxistaurin hydrochloride and Ruboxistaurin mesylate, two salt forms of the selective protein kinase C β (PKCβ) inhibitor, Ruboxistaurin. The focus is on presenting available experimental data to elucidate the reasons behind the selection of the mesylate form for extensive clinical development.
Ruboxistaurin has been investigated for its potential in treating diabetic microvascular complications, such as diabetic retinopathy and peripheral neuropathy.[1] The underlying mechanism involves the inhibition of PKCβ, an enzyme implicated in the pathogenesis of these conditions due to hyperglycemia-induced activation.[1][2] While both hydrochloride and mesylate salts of Ruboxistaurin were initially considered, the mesylate form was ultimately chosen for further development.[3][4] This decision was primarily based on its superior physicochemical and pharmacokinetic properties.
Physicochemical and Pharmacokinetic Profile Comparison
A pivotal factor in the selection of a salt form is its influence on the drug's solubility and bioavailability. Preclinical studies revealed significant differences between the hydrochloride and mesylate salts of Ruboxistaurin in these respects.
| Property | Ruboxistaurin Hydrochloride | Ruboxistaurin Mesylate | Reference |
| Water Solubility | Lower | Five times more soluble than the hydrochloride salt | |
| Bioavailability (in dogs) | Lower | Cmax and AUC were approximately 2.6 times higher than the hydrochloride salt | |
| Hydrated Forms | Anhydrate, monohydrate, and tetrahydrate identified | Only a monohydrate form identified |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
The enhanced water solubility of the mesylate salt is presumed to be the primary reason for its substantially higher bioavailability in preclinical models. The identification of multiple hydrated forms for the hydrochloride salt could also present challenges in manufacturing and formulation stability, further favoring the selection of the single monohydrate form of the mesylate salt.
Clinical Development and Efficacy: A Focus on Ruboxistaurin Mesylate
Due to its favorable preclinical profile, Ruboxistaurin mesylate was the salt form that progressed into extensive clinical trials. These studies have evaluated its safety and efficacy in treating diabetic complications.
Diabetic Retinopathy
Several clinical trials have investigated the effect of Ruboxistaurin mesylate on diabetic retinopathy. While it did not consistently show a significant effect on the progression of retinopathy itself, a key finding was its ability to reduce the risk of vision loss, particularly in patients with diabetic macular edema. For instance, the PKC-DRS2 study, a phase 3 trial, reported that Ruboxistaurin mesylate (32 mg/day) reduced the occurrence of sustained moderate vision loss by 40% in patients with moderately severe to very severe nonproliferative diabetic retinopathy.
Diabetic Peripheral Neuropathy
The efficacy of Ruboxistaurin mesylate has also been assessed in patients with diabetic peripheral neuropathy. In a one-year, randomized, placebo-controlled trial, while the primary endpoint of change in vibration detection threshold was not met for the overall population, a subgroup of patients with less severe symptomatic diabetic peripheral neuropathy showed improvements in sensory symptoms and nerve fiber function with Ruboxistaurin treatment.
Safety and Tolerability of Ruboxistaurin Mesylate
Across multiple clinical trials, Ruboxistaurin mesylate has been generally well-tolerated. A combined analysis of 11 placebo-controlled studies involving over 1300 patients treated with 32 mg/day of Ruboxistaurin mesylate for up to 4 years found its adverse event profile to be comparable to placebo. The proportion of patients experiencing serious adverse events was slightly lower in the Ruboxistaurin group compared to the placebo group (20.8% vs. 23.2%).
Signaling Pathway and Experimental Workflow
The therapeutic potential of Ruboxistaurin stems from its targeted inhibition of the PKCβ signaling pathway, which is implicated in the vascular complications of diabetes.
References
- 1. Ruboxistaurin, a protein kinase C beta inhibitor, as an emerging treatment for diabetes microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ruboxistaurin's Impact on Biomarkers of Diabetic Complications: A Comparative Guide
Ruboxistaurin, a selective inhibitor of protein kinase C-β (PKC-β), has been extensively studied for its potential to mitigate the microvascular complications of diabetes mellitus. This guide provides a comprehensive comparison of Ruboxistaurin's effects on key biomarkers associated with diabetic retinopathy, nephropathy, and neuropathy, supported by data from clinical and preclinical studies.
The PKC-β Signaling Pathway in Diabetic Complications
Hyperglycemia, a hallmark of diabetes, can activate the PKC-β pathway through the de novo synthesis of diacylglycerol (DAG). This activation triggers a cascade of downstream signaling events that contribute to the pathogenesis of diabetic microvascular complications, including increased vascular permeability, inflammation, and angiogenesis. Ruboxistaurin competitively inhibits the ATP-binding site of PKC-β, thereby blocking the phosphorylation of its downstream targets.
Caption: Ruboxistaurin inhibits the PKC-β signaling pathway activated by hyperglycemia.
Diabetic Retinopathy
Diabetic retinopathy is a leading cause of blindness in adults and is characterized by damage to the blood vessels of the retina. Key biomarkers include changes in retinal blood flow, vascular permeability, and vision loss.
Quantitative Data Summary: Ruboxistaurin vs. Placebo in Diabetic Retinopathy
| Biomarker/Outcome | Ruboxistaurin Dose | Result | Placebo Result | p-value | Study Duration |
| Moderate Visual Loss (MVL) | 32 mg/day | Hazard Ratio: 0.37 | - | 0.012 | 36-46 months |
| Sustained MVL (in patients with definite diabetic macular edema) | 32 mg/day | 10% incidence | 25% incidence | 0.017 | 36-46 months |
| Retinal Circulation Time (RCT) Change | 32 mg/day (16 mg twice daily) | -0.84 seconds | - | 0.046 | 28 days |
| Retinal Blood Flow (RBF) Change | 32 mg/day (16 mg twice daily) | +4.14 AU | -1.05 AU | 0.211 | 28 days |
Experimental Protocols
PKC-DRS and PKC-DRS2 Studies
-
Objective: To evaluate the safety and efficacy of Ruboxistaurin in patients with moderately severe to very severe nonproliferative diabetic retinopathy.[1]
-
Study Design: Multicenter, double-masked, randomized, placebo-controlled trials.[1][2]
-
Patient Population:
-
Dosage and Administration: Oral Ruboxistaurin (8, 16, or 32 mg/day) or placebo for 36-46 months.
-
Key Biomarkers Measured:
-
Progression of diabetic retinopathy.
-
Moderate Visual Loss (MVL), defined as a doubling of the visual angle.
-
Sustained Moderate Visual Loss (SMVL).
-
-
Results: While Ruboxistaurin did not significantly prevent the progression of diabetic retinopathy, the 32 mg/day dose was associated with a reduced risk of visual loss, particularly in patients with diabetic macular edema at baseline.
Retinal Hemodynamics Study
-
Objective: To assess the ocular and systemic safety and pharmacodynamic effects of oral Ruboxistaurin in patients with diabetes.
-
Study Design: Double-masked, placebo-controlled, parallel, randomized, single-center clinical study.
-
Patient Population: 29 individuals with type 1 or 2 diabetes with no or very mild diabetic retinopathy.
-
Dosage and Administration: Oral Ruboxistaurin (16 mg/day or 32 mg/day) or placebo for 28 days.
-
Key Biomarkers Measured:
-
Retinal Circulation Time (RCT).
-
Retinal Blood Flow (RBF).
-
-
Results: Ruboxistaurin was well tolerated and ameliorated diabetes-induced abnormalities in retinal circulation time.
Diabetic Nephropathy
Diabetic nephropathy is a major cause of end-stage renal disease. Key biomarkers for this complication include urinary albumin excretion, estimated glomerular filtration rate (eGFR), and molecules involved in renal fibrosis like TGF-β1.
Quantitative Data Summary: Ruboxistaurin vs. Placebo in Diabetic Nephropathy
| Biomarker | Ruboxistaurin Dose | Change from Baseline | Placebo Change from Baseline | p-value (within group) | Study Duration |
| Urinary Albumin-to-Creatinine Ratio (ACR) | 32 mg/day | -24% | -9% | 0.020 | 1 year |
| Estimated Glomerular Filtration Rate (eGFR) | 32 mg/day | -2.5 ml/min/1.73 m² | -4.8 ml/min/1.73 m² | 0.185 | 1 year |
| Urinary TGF-β-to-Creatinine Ratio (TCR) | 32 mg/day | +19% (nonsignificant) | +43% | < 0.01 | 1 year |
Experimental Protocols
Phase 2 Pilot Study in Type 2 Diabetes
-
Objective: To evaluate the effects of Ruboxistaurin on diabetic nephropathy in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, pilot study.
-
Patient Population: 123 individuals with type 2 diabetes and persistent albuminuria (ACR 200-2,000 mg/g) despite therapy with renin-angiotensin system inhibitors.
-
Dosage and Administration: 32 mg/day of oral Ruboxistaurin or placebo for 1 year.
-
Key Biomarkers Measured:
-
Change in urinary albumin-to-creatinine ratio (ACR).
-
Estimated glomerular filtration rate (eGFR).
-
Urinary transforming growth factor-β (TGF-β).
-
-
Results: Treatment with Ruboxistaurin for one year significantly reduced albuminuria and stabilized eGFR compared to placebo. It also showed a trend towards attenuating the increase in urinary TGF-β.
Preclinical Study in a Rat Model
-
Objective: To investigate the renoprotective effect of Ruboxistaurin.
-
Study Design: Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin.
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Dosage and Administration: Ruboxistaurin (10 mg/kg, p.o) or Valsartan (15 mg/kg, p.o) as a positive control for 6 weeks.
-
Key Biomarkers Measured:
-
Serum creatinine, kidney/body weight ratio, urinary albumin excretion.
-
mRNA and protein levels of TGF-β1, Smad2, and Smad3.
-
GRAP protein expression.
-
-
Results: Ruboxistaurin significantly attenuated the increase in serum creatinine, kidney/body weight ratio, and urinary albumin excretion in diabetic rats. It also alleviated the up-regulation of TGF-β1, Smad2, and Smad3, suggesting its renoprotective effects are mediated through the down-regulation of the TGF-β1/Smad pathway.
Diabetic Neuropathy
Diabetic peripheral neuropathy is a common complication that can lead to pain, numbness, and ulcers. Key biomarkers include nerve function tests, symptom scores, and skin microvascular blood flow.
Quantitative Data Summary: Ruboxistaurin vs. Placebo in Diabetic Neuropathy
| Biomarker/Outcome | Ruboxistaurin Dose | Result | Placebo Result | p-value | Study Duration |
| Neuropathy Total Symptom Score-6 (NTSS-6) (in patients with significant symptoms) | 64 mg/day | Reduction from baseline | - | 0.015 | 1 year |
| NTSS-6 (in patients with less severe symptomatic DPN) | 64 mg/day | Greater reduction | - | 0.006 | 1 year |
| Vibration Detection Threshold (VDT) (in patients with less severe symptomatic DPN) | 32 mg/day | Statistically significant improvement | - | 0.012 | 1 year |
| Vibration Detection Threshold (VDT) (in patients with less severe symptomatic DPN) | 64 mg/day | Statistically significant improvement | - | 0.026 | 1 year |
| Skin Microvascular Blood Flow (Endothelium-dependent) | 32 mg/day | +78.2% from baseline | - | < 0.03 | 6 months |
| Norfolk Quality of Life (QOL-DN) Total Score | 32 mg/day | -41.0% from baseline | - | 0.04 | 6 months |
Experimental Protocols
Phase II Study in Symptomatic DPN
-
Objective: To assess the effects of Ruboxistaurin on nerve function and sensory symptoms in patients with diabetic peripheral neuropathy (DPN).
-
Study Design: A multinational, randomized, Phase II, double-blind, placebo-controlled parallel-group trial.
-
Patient Population: 205 patients with DPN, identified by abnormal vibration detection threshold (VDT) and verified by abnormal neurologic examination and nerve electrophysiology measures.
-
Dosage and Administration: Oral Ruboxistaurin (32 mg/d or 64 mg/d) or placebo for 1 year.
-
Key Biomarkers Measured:
-
Vibration detection threshold (VDT).
-
Neuropathy Total Symptom Score-6 (NTSS-6).
-
Electrophysiologic nerve conduction studies.
-
-
Results: While there was no overall difference in VDT, Ruboxistaurin appeared to benefit a subgroup of patients with less severe symptomatic DPN by relieving sensory symptoms and improving nerve fiber function.
Skin Microvascular Blood Flow Study
-
Objective: To evaluate the effects of Ruboxistaurin on skin microvascular blood flow and other measures of DPN.
-
Study Design: A randomized, double-masked, single-site, 6-month study.
-
Patient Population: 40 patients with DPN (20 placebo, 20 Ruboxistaurin).
-
Dosage and Administration: 32 mg/day of oral Ruboxistaurin or placebo for 6 months.
-
Key Biomarkers Measured:
-
Skin microvascular blood flow (SkBF).
-
Neuropathy Total Symptom Score-6 (NTSS-6).
-
Norfolk Quality of Life Questionnaire for Diabetic Neuropathy (QOL-DN).
-
-
Results: Ruboxistaurin significantly increased endothelium-dependent skin microvascular blood flow and improved symptom scores and quality of life from baseline.
Generalized Clinical Trial Workflow
The clinical trials investigating Ruboxistaurin generally followed a standardized workflow from patient screening to data analysis.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of Ruboxistaurin.
Conclusion
Ruboxistaurin has demonstrated a consistent, albeit modest, beneficial effect on various biomarkers across the spectrum of diabetic microvascular complications. In diabetic retinopathy, it has shown a potential to reduce vision loss, particularly in patients with macular edema. For diabetic nephropathy, it has been shown to decrease albuminuria and preserve renal function. In diabetic neuropathy, its effects are more pronounced in patients with less severe symptoms, improving both symptoms and certain measures of nerve and vascular function. While Ruboxistaurin is not a cure for diabetic complications, its targeted inhibition of the PKC-β pathway represents a valuable therapeutic strategy that may complement existing standards of care, such as glycemic and blood pressure control. Further research is warranted to identify patient subgroups who would derive the most benefit from this therapy.
References
Ruboxistaurin in Diabetic Complications: A Comparative Analysis of Short- and Long-Term Effects
For Researchers, Scientists, and Drug Development Professionals
Ruboxistaurin (RBX), a selective inhibitor of protein kinase C beta (PKC-β), has been extensively investigated for its potential role in mitigating diabetic microvascular complications, primarily diabetic retinopathy and peripheral neuropathy. This guide provides a comprehensive comparison of the short-term and long-term effects of Ruboxistaurin treatment, juxtaposed with alternative therapeutic options. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate an objective evaluation.
Mechanism of Action: Targeting the PKC-β Pathway
Hyperglycemia, a hallmark of diabetes, activates the diacylglycerol (DAG)-PKC pathway. Specifically, the PKC-β isoform is implicated in the pathogenesis of microvascular damage. Its activation triggers a cascade of downstream signaling events that contribute to increased vascular permeability, inflammation, and neovascularization. Ruboxistaurin is designed to selectively inhibit PKC-β, thereby aiming to interrupt these pathological processes.
Short-Term vs. Long-Term Effects of Ruboxistaurin Treatment
Clinical trials have evaluated Ruboxistaurin's efficacy and safety over varying durations, providing insights into its short-term and long-term effects.
Diabetic Retinopathy
Short-Term Effects (up to 1 year):
Short-term studies have shown that Ruboxistaurin can positively impact retinal hemodynamics.
Long-Term Effects (1-4 years):
Long-term trials, such as the PKC-DRS and PKC-DRS2, have focused on clinically significant outcomes like vision loss and disease progression. While Ruboxistaurin did not consistently show a significant effect on the progression of diabetic retinopathy, it demonstrated a reduction in the risk of vision loss, particularly in certain patient subgroups.[1]
Diabetic Peripheral Neuropathy
Short-Term Effects (6 months):
A 6-month study by Casellini et al. demonstrated that Ruboxistaurin treatment led to significant improvements in sensory symptoms as measured by the Neuropathy Total Symptom Score-6 (NTSS-6).[2]
Long-Term Effects (1 year):
A 1-year trial by Vinik et al. did not show a significant overall improvement in the primary endpoint of vibration detection threshold (VDT). However, a post-hoc analysis of a subgroup of patients with less severe symptomatic diabetic peripheral neuropathy (DPN) showed a significant reduction in the NTSS-6 total score with the 64 mg/day dose.[3]
Comparative Efficacy and Safety
An objective assessment of Ruboxistaurin requires a comparison with established and alternative treatments for diabetic retinopathy and peripheral neuropathy.
Comparison in Diabetic Retinopathy
The current standards of care for diabetic retinopathy include anti-VEGF therapy, pan-retinal photocoagulation, and corticosteroids.
| Treatment | Efficacy Endpoint | Short-Term Results | Long-Term Results | Key Adverse Events |
| Ruboxistaurin (32 mg/day) | Sustained Moderate Visual Loss (SMVL) | Not the primary focus of short-term trials. | 4.4% (placebo) vs. 2.1% (RBX) in patients with ≥2 years of follow-up (P=0.045) in a combined analysis of two Phase 3 trials.[4] | Generally well-tolerated, comparable to placebo. |
| Aflibercept (2 mg) | ≥2-step improvement in DRSS | 58.4% (combined aflibercept groups) vs. 6.0% (control) at 24 weeks (P < .001).[5] | 65.2% (2q16 group) and 79.9% (2q8/PRN group) vs. 15.0% (control) at 52 weeks (P < .001 for both). | Conjunctival hemorrhage, eye pain, vitreous floaters, increased intraocular pressure. |
| Ranibizumab (0.5 mg) | Mean change in visual acuity | +9 letters (ranibizumab + laser) vs. +3 letters (laser alone) at 1 year. | Mean improvement of ~10 ETDRS letters over 3 years. | Conjunctival hemorrhage, eye pain, vitreous floaters, increased intraocular pressure. |
| Pan-retinal Photocoagulation (PRP) | Reduction in severe vision loss | Not typically assessed in the short-term. | Reduces risk of severe vision loss by over 50%. | Peripheral visual field loss, decreased night vision, macular edema. |
| Dexamethasone Implant (0.7 mg) | Mean change in BCVA | Improvement of 0.19 logMAR at 6 months (P<.05). | Similar to anti-VEGF at 6 months, but anti-VEGF superior at 12 months. | Cataract formation/progression, increased intraocular pressure. |
Comparison in Diabetic Peripheral Neuropathy
For painful diabetic peripheral neuropathy, established treatments include anticonvulsants and antidepressants.
| Treatment | Efficacy Endpoint | Efficacy Results | Key Adverse Events |
| Ruboxistaurin (32-64 mg/day) | Change in NTSS-6 score | -66.0% (RBX) vs. -13.1% (placebo) at 6 months (P < 0.03). In a 1-year study, significant reduction only in a subgroup with less severe DPN (P=0.006). | Generally well-tolerated. |
| Duloxetine (60-120 mg/day) | ≥50% pain reduction | 49-52% (duloxetine) vs. 26% (placebo) over 12 weeks. | Nausea, dizziness, somnolence, fatigue, dry mouth, constipation. |
| Pregabalin (150-600 mg/day) | ≥50% pain reduction | 31-41% (pregabalin) vs. 15-24% (placebo) over 5-13 weeks. | Dizziness, somnolence, peripheral edema, weight gain. |
| Tapentadol ER (100-250 mg bid) | ≥30% improvement in pain intensity | 53.6% (tapentadol ER) vs. 42.2% (placebo) at 12 weeks (P=0.017). | Nausea, vomiting, dizziness, constipation. |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the protocols for key studies cited.
Ruboxistaurin for Diabetic Retinopathy: PKC-DRS
The Protein Kinase C β Inhibitor Diabetic Retinopathy Study (PKC-DRS) was a multicenter, double-masked, placebo-controlled trial. A total of 252 patients with moderately severe to very severe nonproliferative diabetic retinopathy (NPDR), ETDRS visual acuity of 20/125 or better, and no prior pan-retinal photocoagulation were randomized to receive placebo or Ruboxistaurin at doses of 8, 16, or 32 mg/day for 36-46 months. The primary efficacy measure was the progression of diabetic retinopathy. Secondary measures included moderate visual loss (MVL), defined as a doubling of the visual angle, and sustained moderate visual loss (SMVL).
Ruboxistaurin for Diabetic Peripheral Neuropathy: 6-Month Study (Casellini et al.)
This was a single-center, randomized, double-masked, placebo-controlled study. Forty patients with DPN were randomized to receive either placebo or 32 mg/day of Ruboxistaurin for 6 months. Efficacy measures included the Neuropathy Total Symptom Score-6 (NTSS-6) and the Norfolk Quality of Life-Diabetic Neuropathy (QOL-DN) questionnaire.
Alternative Treatment Protocols
-
Aflibercept for Diabetic Retinopathy (PANORAMA): This was a double-masked, randomized trial involving 402 adults with severe NPDR without diabetic macular edema (DME). Patients were randomized to receive intravitreal injections of aflibercept 2 mg every 16 weeks (after initial monthly and 8-week doses), every 8 weeks (with pro re nata dosing from week 56), or sham injections for 100 weeks. The primary outcome was the proportion of eyes with a 2-step or greater improvement in the Diabetic Retinopathy Severity Scale (DRSS) level.
-
Duloxetine for Diabetic Peripheral Neuropathy: In a 12-week, double-blind study, patients with DPNP were randomized to receive duloxetine 60 mg once daily, 60 mg twice daily, or placebo. The primary outcome was the weekly mean of the 24-hour average pain severity score on an 11-point Likert scale.
Conclusion
Ruboxistaurin has demonstrated a modest but statistically significant long-term benefit in reducing the risk of vision loss in certain patients with diabetic retinopathy, although it did not consistently halt the progression of the disease. In diabetic peripheral neuropathy, its effects appear to be more pronounced in the short term and in patients with less severe symptoms.
Compared to the current standard of care, particularly anti-VEGF therapies for diabetic retinopathy, the efficacy of Ruboxistaurin appears less robust. For diabetic peripheral neuropathy, established treatments like duloxetine and pregabalin have shown more consistent and significant pain reduction in broader patient populations.
The safety profile of Ruboxistaurin is a notable advantage, being generally comparable to placebo in long-term studies. This contrasts with some of the adverse events associated with more invasive treatments for diabetic retinopathy or the systemic side effects of medications for neuropathic pain.
For drug development professionals, the journey of Ruboxistaurin highlights the challenges of targeting complex multifactorial diseases like diabetic complications. While the selective inhibition of PKC-β remains a biologically plausible strategy, future research may need to focus on identifying patient subgroups most likely to respond to this therapeutic approach or exploring combination therapies that target multiple pathogenic pathways. The detailed experimental data and protocols presented in this guide are intended to support such future endeavors.
References
- 1. The effect of ruboxistaurin on visual loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy: initial results of the Protein Kinase C beta Inhibitor Diabetic Retinopathy Study (PKC-DRS) multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Evaluation of Intravitreal Aflibercept for the Treatment of Severe Nonproliferative Diabetic Retinopathy: Results From the PANORAMA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Ruboxistaurin and Other Investigational Drugs for Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Ruboxistaurin, a selective protein kinase C beta (PKC-β) inhibitor, with other investigational drugs for the treatment of diabetic retinopathy. The information is curated to assist in informed decision-making and to guide future research in the development of novel therapies for this sight-threatening condition.
Executive Summary
Diabetic retinopathy is a leading cause of blindness in working-age adults. While anti-vascular endothelial growth factor (VEGF) therapies have become the standard of care, the need for frequent intravitreal injections and the potential for systemic side effects have driven the development of alternative and complementary therapeutic strategies. This guide focuses on the safety profile of Ruboxistaurin and compares it with established and emerging treatments, including anti-VEGF agents and other novel investigational drugs.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key safety findings from pivotal clinical trials of Ruboxistaurin and selected investigational drugs for diabetic retinopathy.
Table 1: Safety Profile of Ruboxistaurin (PKC-DRS & PKC-DMES Trials)
| Adverse Event | Ruboxistaurin (32 mg/day) | Placebo |
| Serious Adverse Events | 20.8% | 23.2% |
| Deaths | 1.5% (21/1396) | 2.1% (30/1408) |
| Most Common Adverse Drug Reactions | Dyspepsia, Increased blood creatine phosphokinase | - |
Source: Integrated analysis of 11 placebo-controlled, double-masked studies.[1][2]
Table 2: Ocular Adverse Events of Special Interest for Intravitreal Anti-VEGF Therapies
| Adverse Event | Brolucizumab 6mg (KESTREL/KITE) | Aflibercept 2mg (KESTREL/KITE) | Faricimab (YOSEMITE/RHINE) | Ranibizumab 0.3mg/0.5mg (RISE/RIDE) |
| Intraocular Inflammation | 2.2% - 4.2% | 1.1% - 1.7% | 1.4% - 1.7% | Not specified |
| Retinal Vasculitis | 0.5% (KESTREL), 0% (KITE) | 0% | 0% | Not specified |
| Retinal Vascular Occlusion | 0.6% - 1.6% | 0.5% - 0.6% | 0.2% - 0.6% | Not specified |
| Endophthalmitis | Not specified | Not specified | 0.3% - 0.6% | ~0.06% per injection |
Sources: KESTREL and KITE trials[3][4][5], YOSEMITE and RHINE trials, RISE and RIDE trials.
Table 3: Systemic Adverse Events of Special Interest for Intravitreal Anti-VEGF Therapies
| Adverse Event | Brolucizumab 6mg (KESTREL/KITE) | Aflibercept 2mg (VIVID-DME/VISTA-DME) | Faricimab (YOSEMITE/RHINE) | Ranibizumab 0.3mg/0.5mg (RISE/RIDE) |
| Arterial Thromboembolic Events | Not specified | Similar to laser control | 5.1% - 5.4% | 2.4% - 8.8% |
| Hypertension | Not specified | Similar to laser control | Not specified | Not specified |
| Nasopharyngitis | Not specified | Most frequent non-ocular AE | Not specified | Most frequent non-ocular AE |
Sources: KESTREL and KITE trials, VIVID-DME and VISTA-DME trials, YOSEMITE and RHINE trials, RISE and RIDE trials.
Table 4: Emerging Investigational Drugs - Safety Overview
| Drug | Mechanism of Action | Key Safety/Tolerability Findings |
| AXPAXLI™ (axitinib intravitreal implant) | Tyrosine Kinase Inhibitor (VEGFR, PDGFR) | Generally well-tolerated with no observed inflammation (iritis, vitritis, or vasculitis) in the Phase 1 HELIOS study. |
| Darovasertib | Pan-PKC Inhibitor | In ocular melanoma trials, treatment-emergent adverse events included postural hypotension, rash, and gastrointestinal symptoms. |
Experimental Protocols
A comprehensive understanding of the safety data requires an appreciation of the methodologies used in the respective clinical trials.
Ruboxistaurin (PKC-DRS and PKC-DMES Trials)
The safety of Ruboxistaurin was primarily evaluated in two large, multicenter, double-masked, randomized, placebo-controlled studies: the Protein Kinase C β Inhibitor-Diabetic Retinopathy Study (PKC-DRS) and the Protein Kinase C-Diabetic Macular Edema Study (PKC-DMES).
-
Safety Monitoring: Adverse events (AEs) were recorded at each study visit and assessed for severity, duration, and relationship to the study drug. Serious adverse events (SAEs) were reported to regulatory authorities.
-
Laboratory Assessments: Standard hematology and serum chemistry panels were monitored at baseline and periodically throughout the trials.
-
Ocular Assessments: Comprehensive ophthalmic examinations, including visual acuity, intraocular pressure measurement, and stereoscopic fundus photography, were performed at regular intervals to monitor for ocular adverse events.
Anti-VEGF Therapies (e.g., VIVID-DME, RISE/RIDE, KESTREL/KITE)
The safety of intravitreal anti-VEGF agents has been extensively studied in numerous large-scale, randomized, active-controlled clinical trials.
-
Safety Monitoring: Ocular and systemic AEs were meticulously documented at every study visit. An independent data monitoring committee often oversees the safety data.
-
Adverse Event Grading: The Common Terminology Criteria for Adverse Events (CTCAE) is typically used to grade the severity of AEs.
-
Ocular Safety Assessments: In addition to standard ophthalmic examinations, specific attention is given to signs of intraocular inflammation, endophthalmitis, and changes in intraocular pressure.
-
Systemic Safety Assessments: Monitoring for systemic AEs includes tracking cardiovascular and cerebrovascular events, as these have been potential concerns with systemic VEGF inhibition.
AXPAXLI™ (HELIOS Trial)
The safety of the axitinib intravitreal implant is being evaluated in the HELIOS program.
-
Primary Endpoint: The primary endpoint of the Phase 1 HELIOS trial was the frequency of treatment-emergent adverse events (TEAEs).
-
Safety Assessments: The trial is designed to evaluate both the safety and efficacy of AXPAXLI compared to a sham control. This includes monitoring for ocular and systemic adverse events.
Darovasertib (Ocular Melanoma Trials)
While not yet in late-stage trials specifically for diabetic retinopathy, the safety of the pan-PKC inhibitor Darovasertib is being evaluated in ocular melanoma.
-
Safety Monitoring: In the ongoing trials, treatment-emergent adverse events are summarized, including all AEs, grade 3-5 AEs, treatment-related AEs, and SAEs. Laboratory results are monitored for changes from baseline and the occurrence of grade 3 or 4 events.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for interpreting the safety profiles of these diverse investigational drugs.
Ruboxistaurin: Selective PKC-β Inhibition
Hyperglycemia in diabetes leads to an increase in diacylglycerol (DAG), which activates various isoforms of Protein Kinase C (PKC). Ruboxistaurin is a selective inhibitor of the PKC-β isoform, which is believed to play a key role in the pathogenesis of diabetic microvascular complications. By inhibiting PKC-β, Ruboxistaurin aims to block downstream signaling events that contribute to increased vascular permeability, inflammation, and neovascularization.
Anti-VEGF Therapies: Targeting Vascular Endothelial Growth Factor
Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis and vascular permeability. In diabetic retinopathy, retinal ischemia leads to the upregulation of VEGF, which in turn promotes the breakdown of the blood-retinal barrier and the growth of new, abnormal blood vessels. Anti-VEGF therapies, such as aflibercept, ranibizumab, bevacizumab, and brolucizumab, work by binding to and neutralizing VEGF-A, thereby inhibiting its downstream effects. Faricimab is a bispecific antibody that targets both VEGF-A and Angiopoietin-2 (Ang-2), another key protein involved in vascular stability.
AXPAXLI™ (Axitinib): Multi-Targeted Tyrosine Kinase Inhibition
AXPAXLI™ is an intravitreal implant that delivers axitinib, a small-molecule tyrosine kinase inhibitor (TKI). Axitinib targets multiple receptor tyrosine kinases, including VEGF receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, axitinib blocks downstream signaling pathways involved in both angiogenesis and vascular smooth muscle cell proliferation, offering a multi-faceted approach to treating diabetic retinopathy.
Darovasertib: Pan-PKC Inhibition
Darovasertib is a potent inhibitor of multiple PKC isoforms. Unlike the selective PKC-β inhibition of Ruboxistaurin, Darovasertib's broader activity may offer a more comprehensive blockade of PKC-driven pathological processes in diabetic retinopathy. However, this broader inhibition may also carry a different safety profile, which is currently under investigation.
Conclusion
Ruboxistaurin demonstrated a safety profile comparable to placebo in its pivotal clinical trials. The landscape of investigational drugs for diabetic retinopathy has since evolved, with anti-VEGF therapies becoming the standard of care and newer mechanisms of action emerging. While anti-VEGF agents have shown significant efficacy, they are associated with a risk of, primarily ocular, adverse events. The next generation of treatments, including long-acting delivery systems like AXPAXLI™ and drugs with novel mechanisms like Darovasertib, aim to address the limitations of current therapies. A thorough understanding of the comparative safety profiles and the underlying mechanisms of action is essential for the continued development of safe and effective treatments for diabetic retinopathy. This guide provides a foundational overview to aid in this critical endeavor.
References
- 1. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of PKC beta in diabetic retinopathy and macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KITE & KESTREL - VBS Academy [vba.vitbucklesociety.org]
Safety Operating Guide
Safe Disposal of Ruboxistaurin HCl: A Procedural Guide
The proper disposal of Ruboxistaurin HCl is crucial for ensuring laboratory safety and preventing environmental contamination. As a potent protein kinase C beta (PKCβ) inhibitor, this compound is classified as hazardous, necessitating strict adherence to established disposal protocols.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety and environmental regulations.
Hazard and Safety Data
This compound is categorized as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[2][3] All personnel handling this compound must be familiar with its hazard profile and the associated precautionary measures.
| Hazard Classification & Precautionary Statement | Description | Source |
| Acute Oral Toxicity (Category 4), H302 | Harmful if swallowed. | [2] |
| Acute Aquatic Toxicity (Category 1), H400 | Very toxic to aquatic life. | |
| Chronic Aquatic Toxicity (Category 1), H410 | Very toxic to aquatic life with long-lasting effects. | |
| Precautionary Statement P273 | Avoid release to the environment. | |
| Precautionary Statement P391 | Collect spillage. | |
| Precautionary Statement P501 | Dispose of contents/container to an approved waste disposal plant. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe segregation and disposal of waste materials contaminated with this compound. These procedures are designed to comply with general regulations for hazardous pharmaceutical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first and most critical step. Never mix this compound waste with non-hazardous trash.
-
Solid Waste :
-
Designate a specific, leak-proof hazardous waste container exclusively for solid this compound waste.
-
Place all contaminated disposable materials, such as weighing papers, pipette tips, contaminated gloves, and bench paper, directly into this container.
-
-
Liquid Waste :
-
Use a dedicated, sealed, and clearly labeled hazardous waste container for all liquid waste.
-
This includes unused or waste solutions containing this compound and the first rinse from decontaminating glassware.
-
Crucially, do not pour any solutions containing this compound down the drain.
-
-
Sharps Waste :
-
Dispose of any needles, scalpels, or other contaminated sharps in a designated sharps container that is puncture-resistant and leak-proof.
-
This container must also be labeled as hazardous pharmaceutical waste.
-
Step 2: Decontamination
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Rinse reusable items such as glassware and spatulas with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the solvent rinsate as hazardous liquid waste and add it to the designated liquid waste container.
-
Wipe down the work surface (e.g., fume hood) with a decontaminating solution after completing work.
Step 3: Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Clearly label all waste containers with the words "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols ("Harmful," "Dangerous for the Environment").
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials pending collection.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by qualified professionals in accordance with all applicable regulations.
-
Arrange for the collection of all this compound waste by a licensed environmental waste management company.
-
The required final disposal method for this type of hazardous waste is typically incineration at a permitted facility.
-
Always consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ruboxistaurin HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ruboxistaurin HCl, a potent protein kinase C beta (PKCβ) inhibitor. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] It is a solid, orange-red substance.[3] The following table summarizes key safety information.
| Hazard Classification | GHS Codes | Precautionary Statements |
| Acute Oral Toxicity | Category 4, H302 | P264: Wash skin thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| Acute Aquatic Toxicity | Category 1, H400 | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1, H410 | P391: Collect spillage. |
| Skin Irritation | H315 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 |
Personal Protective Equipment (PPE)
Given that this compound is a potent, powdered active pharmaceutical ingredient (API), stringent control measures are necessary to minimize exposure. The following PPE is mandatory when handling this compound:
-
Respiratory Protection: A powered air-purifying respirator (PAPR) with an appropriate particulate filter is recommended to prevent inhalation of the fine powder. For lower-risk activities, a well-fitted half-mask or full-face respirator with P100 (or FFP3) filters may be used.
-
Eye Protection: Chemical safety goggles or a full-face shield should be worn to protect against airborne particulates.
-
Hand Protection: Wear two pairs of nitrile gloves. The outer glove should be removed immediately after handling the compound. Ensure gloves are compatible with any solvents being used.
-
Body Protection: A disposable, low-permeability lab coat or coverall with tight-fitting cuffs is required to prevent skin contact.
Operational Plan for Safe Handling
The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including empty vials, weighing paper, and used PPE, must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols.
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Final Disposal: Disposal must be conducted through a licensed hazardous waste management company, typically via incineration at a permitted facility.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
